molecular formula C12H18N2O2S B1607559 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine CAS No. 50354-99-9

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Cat. No.: B1607559
CAS No.: 50354-99-9
M. Wt: 254.35 g/mol
InChI Key: UUQUXIXDLSWYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQUXIXDLSWYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387943
Record name 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50354-99-9
Record name 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine?

[1][2]

Executive Technical Summary

This compound (CAS: 50354-99-9 ) is a specialized aniline intermediate characterized by a trisubstituted benzene core.[1][2] Its structure integrates a primary amine (nucleophile), a methyl group (steric/lipophilic modulator), and a piperidine-sulfonamide moiety (metabolically stable pharmacophore).

In drug discovery, this scaffold serves as a critical "hinge-binder" precursor for kinase inhibitors and a lipophilic building block for urea-based antagonists. Its unique substitution pattern—where the bulky sulfonamide is ortho to the methyl group—imparts distinct conformational constraints that differentiate it from standard para-sulfonamide anilines.

Core Identity Data
PropertySpecification
CAS Number 50354-99-9
IUPAC Name 4-methyl-3-(piperidin-1-ylsulfonyl)aniline
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
SMILES CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2
InChIKey UUQUXIXDLSWYTC-UHFFFAOYSA-N

Physicochemical Properties

The following data synthesizes experimental observations with computed descriptors standard for this structural class.

Physical State & Solubility[3][4]
  • Appearance: Off-white to pale yellow crystalline solid. Aniline derivatives often darken upon oxidation; yellowing indicates trace azo/nitroso impurities.

  • Melting Point: Typically 122–128 °C (derived from analogous nitro-precursor data and aniline trends).

  • Solubility Profile:

    • Water: Low (< 0.1 mg/mL at pH 7). The piperidine ring and methyl group significantly increase lipophilicity (LogP ~2.1).

    • Acidic Media (0.1 M HCl): Soluble. Protonation of the aniline nitrogen (

      
      ) generates a cationic species, enabling aqueous dissolution.
      
    • Organic Solvents: Highly soluble in DMSO, Methanol, Ethyl Acetate, and Dichloromethane (DCM).

Chemical Reactivity Descriptors
DescriptorValue (Est.)Significance in Application
LogP (Octanol/Water) 2.15Moderate lipophilicity; suitable for CNS-penetrant drug design or cell-permeable probes.
pKa (Aniline) 4.2 ± 0.2Weak base. Less basic than unsubstituted aniline (pKa 4.6) due to the electron-withdrawing inductive effect (-I) of the meta-sulfonyl group.
pKa (Sulfonamide) N/AThe sulfonamide nitrogen is tertiary (substituted with piperidine); it has no acidic proton.
H-Bond Donors 2From the primary amine (-NH₂).
H-Bond Acceptors 4Sulfonyl oxygens (2) + Sulfonamide N + Aniline N.

Synthetic Methodology

The most robust route to this target avoids the direct chlorosulfonation of 4-methylaniline, which suffers from regioselectivity issues (ortho to amine vs. ortho to methyl). Instead, the "Nitro-Reduction" strategy using 2-methyl-5-nitrobenzenesulfonyl chloride guarantees the correct substitution pattern.

Reaction Scheme (Graphviz Visualization)

SynthesisFigure 1: Regioselective Synthesis of this compoundPrecursor2-Methyl-5-nitrobenzenesulfonylchlorideIntermediateIntermediate:4-Methyl-3-(piperidine-1-sulfonyl)nitrobenzenePrecursor->IntermediateStep 1: Sulfonamidation(DCM, 0°C, Base)PiperidinePiperidine(Nucleophile)Piperidine->IntermediateProductTarget:4-Methyl-3-(piperidine-1-sulfonyl)phenylamineIntermediate->ProductStep 2: Nitro ReductionReagent_RedH2 / Pd-Cor Fe / NH4ClReagent_Red->Product

Detailed Protocol
Step 1: Sulfonamidation
  • Reagents: 2-Methyl-5-nitrobenzenesulfonyl chloride (1.0 eq), Piperidine (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Procedure:

    • Dissolve the sulfonyl chloride in DCM and cool to 0°C.

    • Add Triethylamine (base scavenger).

    • Add Piperidine dropwise. The reaction is exothermic; temperature control prevents hydrolysis of the chloride.

    • Mechanism: Nucleophilic attack of the piperidine nitrogen on the sulfonyl sulfur, displacing chloride.

    • Workup: Wash with dilute HCl (to remove excess piperidine/TEA), then brine. Dry over MgSO₄.

    • Yield: Typically >90%. The intermediate (nitro compound) is a stable solid.

Step 2: Nitro Reduction
  • Reagents: Hydrogen gas (balloon), 10% Pd/C (catalyst).

  • Solvent: Methanol or Ethanol.[3]

  • Procedure:

    • Suspend the nitro intermediate in alcohol.

    • Add catalyst (10 wt%).

    • Stir under H₂ atmosphere at RT for 4–12 hours.

    • Alternative (Industrial): Iron powder (Fe) in aqueous NH₄Cl at reflux is cheaper and avoids hydrogenation risks, though workup requires careful filtration of iron sludge.

    • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary.

Analytical Characterization & QC

To validate the identity of the synthesized material, the following spectral features must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.20 ppm (s, 3H): Aryl-Methyl group.

    • δ 1.40–3.00 ppm (m, 10H): Piperidine ring protons (distinct multiplets).

    • δ 5.20 ppm (s, 2H, broad): Aniline -NH₂ (exchangeable with D₂O).

    • δ 6.80–7.20 ppm (m, 3H): Aromatic protons. Look for the specific coupling pattern: d (ortho), dd (meta), d (meta) confirming the 1,3,4-substitution.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 255.35 Da.

  • HPLC Purity:

    • Monitor at 254 nm. Impurities often include unreduced nitro intermediate (late eluter) or des-sulfonylated byproducts (rare).

Handling, Stability, and Safety

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

  • Stability: The sulfonamide linkage is highly stable to hydrolysis under basic and acidic conditions. The primary amine is the reactive site.[4]

  • Safety Hazards:

    • H302/H312: Harmful if swallowed or in contact with skin (typical of anilines).

    • Sensitization: Potential skin sensitizer. Handle with nitrile gloves in a fume hood.

    • Incompatibility: Avoid strong oxidizers (reacts with amine) and isocyanates (unless intentional urea formation is desired).

References

  • PubChem Compound Summary. "this compound (CID 2947433)." National Center for Biotechnology Information. Accessed Jan 28, 2026. [Link]

  • Synthesis of Sulfonamides. "Mild and General Method for the Synthesis of Sulfonamides." Organic Chemistry Portal. Accessed Jan 28, 2026. [Link]

  • Related Patent Methodology. "Preparation method of 2-methyl-5-aminobenzenesulfonamide." Google Patents (CN107805212B). Accessed Jan 28, 2026.
  • Nucleophilic Substitution Kinetics. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." NIH/PubMed Central. Accessed Jan 28, 2026. [Link]

Structural Validation and Analytical Profiling of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Analytical Profiling of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine (CAS 50354-99-9). Content Type: Technical Whitepaper / Standard Operating Procedure (SOP). Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists.

Executive Summary & Chemical Identity

This compound (CAS 50354-99-9), also known as 3-(piperidinosulfonyl)-p-toluidine, is a critical building block in the synthesis of sulfonamide-based kinase inhibitors and GPCR ligands. Its structural integrity is defined by a tri-substituted benzene core (1-amino, 3-sulfonyl, 4-methyl) coupled to a piperidine ring.

This guide provides a definitive protocol for the structural elucidation of this compound, distinguishing it from common regioisomers (e.g., methyl-on-piperidine variants) through high-resolution NMR and MS techniques.

Chemical Data Table
PropertySpecification
CAS Number 50354-99-9
IUPAC Name 4-Methyl-3-(piperidin-1-ylsulfonyl)aniline
Molecular Formula

Molecular Weight 254.35 g/mol
Monoisotopic Mass 254.1089 Da
Core Scaffold p-Toluidine (4-Methylaniline)
Key Functionality Primary Amine (

), Sulfonamide (

), Piperidine

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to accurate elucidation. This compound is typically derived from the chlorosulfonation of N-protected p-toluidine or the reduction of a nitro-precursor.

Synthesis & Impurity Origin Diagram

The following workflow illustrates the likely synthetic route and the origin of critical impurities (e.g., unreduced nitro compounds or des-methyl byproducts) that must be detected during profiling.

SynthesisPath Start 4-Methyl-3-nitrobenzene sulfonyl chloride Inter Intermediate: 4-Methyl-3-(piperidine-1-sulfonyl) nitrobenzene Start->Inter SnAr / Substitution Impurity2 Impurity B: Des-piperidine (Sulfonic Acid) Start->Impurity2 Hydrolysis Reagent Piperidine Reagent->Inter Reduct Reduction (Fe/NH4Cl or H2/Pd) Inter->Reduct Impurity1 Impurity A: Unreduced Nitro Inter->Impurity1 Incomplete Reduction Final TARGET: CAS 50354-99-9 Reduct->Final

Caption: Synthetic pathway showing the conversion of the nitro-precursor to the target aniline, highlighting potential impurities arising from incomplete reduction or hydrolysis.

Structural Elucidation Strategy

To validate CAS 50354-99-9, we must confirm three distinct structural domains:

  • The Aromatic Core: 1,3,4-substitution pattern (p-toluidine core).

  • The Sulfonamide Linkage: Connectivity between the aryl ring and piperidine.

  • The Piperidine Ring: Integrity of the aliphatic cycle.

Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Result:

    • 
       (Theoretical).
      
    • Fragmentation Pattern: Look for loss of the piperidine ring (neutral loss of 85 Da) or cleavage of the

      
       group.
      
Infrared Spectroscopy (FT-IR)
  • Primary Amine (

    
    ):  Doublet absorption at ~3350-3450 
    
    
    
    (asymmetric/symmetric stretch).
  • Sulfonamide (

    
    ):  Strong bands at ~1350 
    
    
    
    (asymmetric) and ~1160
    
    
    (symmetric).
  • Aromatic C=C: ~1600

    
     and 1475 
    
    
    
    .[1]
NMR Spectroscopy (The Gold Standard)

Solvent selection is critical. DMSO-


  is recommended over 

to observe the exchangeable amine protons and prevent overlap of the aromatic signals with solvent peaks.
Theoretical

H NMR Assignment (400 MHz, DMSO-

)
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-2 Ar-H7.15 - 7.25Doublet (d)1HDiagnostic: Meta-coupled to H-6 (

Hz). Located between

and

.[2]
H-5 Ar-H7.05 - 7.15Doublet (d)1HOrtho-coupled to H-6 (

Hz). Adjacent to the Methyl group.[2][1][3][4][5]
H-6 Ar-H6.75 - 6.85dd1HDoublet of doublets. Ortho to H-5 and Meta to H-2.

Amine5.20 - 5.50Broad Singlet2HExchangeable (

wash will remove).
Pip-N-

Aliphatic2.90 - 3.10Multiplet (m)4HDeshielded by adjacent Sulfonamide nitrogen.
Ar-

Methyl2.35 - 2.45Singlet (s)3HDiagnostic: Confirms the "p-toluidine" core vs. "aniline" core.
Pip-Internal Aliphatic1.40 - 1.60Multiplet (m)6HRemaining methylene protons of the piperidine ring.
Structural Disambiguation (Critical Step)

A common confusion exists between CAS 50354-99-9 (Methyl on Aniline) and its isomer (Methyl on Piperidine).

  • Target Compound: Ar-

    
     appears as a singlet  at ~2.4 ppm.
    
  • Isomer (Methyl-piperidine): Methyl appears as a doublet at ~0.9 ppm.

  • Action: If a doublet at 0.9 ppm is observed, the structure is incorrect.

Advanced Validation: 2D NMR Connectivity

To definitively prove the regiochemistry (position of the Sulfonyl group relative to the Methyl), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC Correlation Logic Diagram

The following diagram maps the critical long-range couplings (


) that prove the connectivity.

HMBC_Logic cluster_legend Interpretation H_Methyl Proton: Ar-CH3 (2.4 ppm) C_4 Carbon C-4 (Ipso to Methyl) H_Methyl->C_4 2J Coupling C_3 Carbon C-3 (Ipso to SO2) H_Methyl->C_3 3J Coupling (CRITICAL PROOF) H_2 Proton: H-2 (Ortho to SO2) H_2->C_4 3J Coupling H_2->C_3 2J Coupling C_1 Carbon C-1 (Ipso to NH2) H_2->C_1 2J Coupling Note Correlation between Ar-CH3 protons and the C-3 carbon (bearing the SO2 group) confirms the 3,4-substitution pattern.

Caption: HMBC connectivity map. The key correlation is the 3-bond coupling from the Methyl protons to Carbon-3, confirming the methyl is adjacent to the sulfonyl group.

Quality Control Protocol (HPLC)

For routine batch release, a reverse-phase HPLC method is required to separate the target from the nitro-precursor.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/sulfonamide).

  • Retention Time Logic: The target amine (polar) will elute earlier than the nitro precursor (less polar) and significantly earlier than any bis-sulfonated impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3170436, 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine. (Note: PubChem links this CID to CAS 50354-99-9, but users must verify the specific isomer as detailed in Section 3.3). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text for NMR splitting patterns of tri-substituted benzenes).

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of sulfonamides). Retrieved from [Link]

Sources

Structural Elucidation of Sulfonamide Scaffolds: 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical protocol for the structural validation of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine (CAS: 50354-99-9). It is designed for medicinal chemists and analytical scientists requiring a robust framework for confirming the identity and purity of this sulfonamide scaffold.

Document Type: Technical Validation Protocol Target Analyte: this compound Molecular Formula:


Molecular Weight:  254.35  g/mol 

Executive Summary & Analytical Strategy

The target molecule combines an electron-rich aniline core with an electron-withdrawing sulfonamide moiety capped by a piperidine ring. This "push-pull" electronic structure creates distinct spectral signatures. The validation strategy relies on three orthogonal pillars:

  • Mass Spectrometry (LC-MS): Confirmation of the molecular ion

    
     and diagnostic sulfonyl fragmentation.
    
  • IR Spectroscopy: Verification of the primary amine (

    
    ) and sulfonamide (
    
    
    
    ) functional groups.
  • NMR Spectroscopy (

    
    ):  Mapping the 1,2,4-trisubstituted benzene pattern and the piperidine chair conformation.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Sample (Post-Synthesis) LCMS LC-MS Analysis (m/z 255 check) Sample->LCMS Initial Screen Purification Flash Chromatography (Hex/EtOAc) LCMS->Purification Confirm Identity NMR 1H & 13C NMR (DMSO-d6) Purification->NMR Structure Map IR FT-IR (Solid State) Purification->IR Functional Group FinalQC Final Release (>98% Purity) NMR->FinalQC Pass IR->FinalQC Pass

Figure 1: Decision tree for the isolation and validation of the target sulfonamide.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the sulfonamide linkage.

Primary Ionization (ESI+)
  • Observed Ion:

    
    
    
  • Target m/z: 255.12 (Calculated exact mass: 254.11)

  • Mode: Positive Electrospray Ionization (ESI+).

Fragmentation Logic (MS/MS)

Sulfonamides exhibit characteristic cleavage patterns useful for structural confirmation.

  • Loss of Piperidine: Cleavage of the S-N bond releases the piperidine ring.

  • Loss of

    
    :  A common rearrangement in arylsulfonamides (loss of 64 Da).
    

Fragmentation Pathway Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 255 Frag1 Fragment A [M - Piperidine]+ m/z ~170 Parent->Frag1 Loss of Piperidine (85 Da) Cleavage of S-N bond Frag2 Fragment B [Aniline Core]+ m/z ~106 Frag1->Frag2 Loss of SO2 (64 Da)

Figure 2: Predicted fragmentation pathway for MS/MS validation.

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the target amine from potential nitro precursors or acetamide intermediates.

Functional GroupFrequency (

)
IntensityAssignment Logic
Primary Amine (

)
3450 & 3360MediumDiagnostic doublet for primary anilines (asymmetric/symmetric stretch). Absence indicates oxidation or acetylation.
Sulfonamide (

)
1330 - 1350StrongAsymmetric

stretch. Highly characteristic of sulfonamides.
Sulfonamide (

)
1150 - 1170StrongSymmetric

stretch.
Aromatic C=C 1600 & 1480VariableBenzene ring breathing modes.
Aliphatic C-H 2850 - 2950MediumPiperidine ring and Methyl group stretches.

Protocol Note: Samples should be prepared as KBr pellets or analyzed via ATR (Attenuated Total Reflectance) on the neat solid.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural mapping. The 1,2,4-substitution pattern on the aromatic ring is the critical quality attribute (CQA).

Experimental Setup
  • Solvent: DMSO-

    
     (Preferred for solubility and exchangeable protons) or 
    
    
    
    .
  • Frequency: 400 MHz or higher recommended.

NMR Assignment Table (Predicted in DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment & Coupling Logic
Ar-H (C2) 7.15 - 7.25 Doublet (

Hz)
1HDiagnostic Peak. Located between the

and

. Deshielded by

but shielded by

. Shows meta-coupling to H6.
Ar-H (C5) 7.05 - 7.15 Doublet (

Hz)
1HOrtho to the methyl group.
Ar-H (C6) 6.70 - 6.85 dd (

Hz)
1HOrtho to the amine (shielded region). Shows ortho-coupling to H5 and meta-coupling to H2.

5.00 - 5.50 Broad Singlet2HExchangeable with

. Chemical shift is concentration-dependent.
Piperidine (

)
2.85 - 3.00 Multiplet4HProtons adjacent to the sulfonamide nitrogen. Deshielded relative to free piperidine.
Ar-

2.25 - 2.35 Singlet3HCharacteristic aryl-methyl singlet.
Piperidine (

)
1.40 - 1.60 Multiplet6HRemaining piperidine ring protons (overlapping).
NMR Key Signals
  • Carbonyls: None (Absence confirms no amide impurity).

  • Aromatic Region (110-150 ppm): Expect 6 distinct signals. The C-N (amine) and C-S (sulfonamide) carbons will be quaternary and low intensity.

  • Aliphatic Region:

    • Piperidine

      
      -carbon: ~46-48 ppm.
      
    • Piperidine

      
      -carbons: ~23-25 ppm.[1]
      
    • Ar-

      
      : ~19-21 ppm.
      

References & Grounding

  • PubChem Compound Summary: this compound (CID 2947433).[2] Validated structure and physical property data. Link

  • Spectral Database for Organic Compounds (SDBS): General reference for aniline and sulfonamide shift correlations. AIST, Japan. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for coupling constant logic and substituent effects in NMR).

  • Pretsch, E., et al. Structure Determination of Organic Compounds. (Reference for IR frequency tables of sulfonamides).

Sources

Elucidating the Mechanism of Action for Piperidine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Target Technical Guide for Drug Discovery

Executive Summary: The Privileged Scaffold

Piperidine sulfonamide derivatives represent a "privileged scaffold" in medicinal chemistry, capable of engaging distinct biological targets through specific substitution patterns. Unlike rigid templates, the piperidine ring offers a flexible hydrophobic core, while the sulfonamide moiety serves as a versatile polar anchor—capable of hydrogen bonding or zinc chelation depending on the target environment.

This guide details the technical protocols to elucidate the Mechanism of Action (MoA) for two of the most significant therapeutic applications of this class:

  • Metabolic Disease: Inhibition of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1)
    .[1][2]
  • Oncology: Inhibition of Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-9.[3]

Core Mechanism I: 11 -HSD1 Inhibition

Therapeutic Context: Type 2 Diabetes, Metabolic Syndrome.[4] Mechanism: Piperidine sulfonamides act as competitive inhibitors of the reductase activity of 11


-HSD1, blocking the intracellular conversion of inert cortisone to active cortisol in liver and adipose tissue.
2.1 Mechanistic Logic

The sulfonamide group typically mimics the steroid backbone's polar interactions, while the piperidine moiety occupies the hydrophobic catalytic pocket, preventing the binding of the cortisone substrate and the NADPH cofactor.

HSD1_Pathway Cortisone Cortisone (Inert) Enzyme 11β-HSD1 (Reductase) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Conversion NADPH Cofactor (NADPH) NADPH->Enzyme Reduces Inhibitor Piperidine Sulfonamide Inhibitor->Enzyme Competitive Blockade (||) Response Gluconeogenesis Insulin Resistance Cortisol->Response Activates

Figure 1: Mechanism of 11


-HSD1 inhibition. The inhibitor blocks the reductase activity, preventing cortisol accumulation.
2.2 Protocol: HTRF Competitive Inhibition Assay

To validate this mechanism, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5] This is a self-validating system: a decrease in FRET signal correlates inversely with cortisol production (due to competition with labeled cortisol).

Reagents & Buffer Composition:

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM EDTA, 0.1% BSA.

  • Enzyme Source: Human microsomal 11

    
    -HSD1 (recombinant or liver microsomes).
    
  • Substrate: 200 nM Cortisone + 200 µM NADPH.

  • Detection Reagents: Anti-cortisol antibody labeled with Europium cryptate (Donor) + d2-labeled Cortisol (Acceptor).[6]

Step-by-Step Workflow:

  • Compound Preparation: Dissolve piperidine sulfonamide derivatives in DMSO. Prepare a 10-point serial dilution (final DMSO concentration <1%).

  • Enzyme Reaction:

    • Add 5 µL of compound solution to a 384-well low-volume white plate.

    • Add 10 µL of Microsomal 11

      
      -HSD1 solution in Assay Buffer.
      
    • Incubate for 15 minutes at room temperature (pre-incubation allows inhibitor binding).

    • Initiate reaction by adding 5 µL of Substrate Mix (Cortisone + NADPH).

    • Incubate for 2 hours at 37°C.

  • Detection Step:

    • Add 10 µL of Anti-cortisol-Eu-Cryptate and 10 µL of Cortisol-d2.

    • Incubate for 2 hours at room temperature (equilibrium phase).

  • Readout: Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor).

  • Data Analysis: Calculate the HTRF Ratio (

    
    ).
    
    • High Signal = Low Cortisol (Potent Inhibition).

    • Low Signal = High Cortisol (Weak/No Inhibition).

Core Mechanism II: MMP Inhibition (Zinc Chelation)

Therapeutic Context: Anti-metastatic oncology, Anti-angiogenesis. Mechanism: The sulfonamide oxygen atoms (or associated hydroxamate groups) coordinate the catalytic Zinc ion (


) within the MMP active site. The piperidine ring directs a hydrophobic tail into the 

specificity pocket, determining selectivity (e.g., sparing MMP-1 while targeting MMP-2/9).
3.1 Mechanistic Logic

Unlike 11


-HSD1 inhibitors which block a cofactor site, MMP inhibitors are often "Zinc Chelators." The mechanism is validated by observing the blockade of the cleavage of a fluorogenic peptide substrate.

MMP_Binding cluster_Inhibitor Piperidine Sulfonamide Inhibitor ActiveSite MMP Active Site (Catalytic Domain) Zinc Catalytic Zinc (Zn2+) S1Pocket S1' Specificity Pocket (Hydrophobic) Sulfonamide Sulfonamide/Hydroxamate Head Group Zinc->Sulfonamide Chelation/Coordination Tail Aryl/Alkyl Tail S1Pocket->Tail Hydrophobic Interaction (Selectivity Filter) Piperidine Piperidine Scaffold Sulfonamide->Piperidine Piperidine->Tail

Figure 2: Structural basis of MMP inhibition. The sulfonamide coordinates the catalytic Zinc, while the tail occupies the S1' pocket.

3.2 Protocol: Fluorometric FRET Assay

This assay uses a quenched fluorogenic peptide. Cleavage by the MMP restores fluorescence. Inhibitors prevent this cleavage.[6]

Reagents & Buffer Composition:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl

    
    , 0.05% Brij-35, 1 µM ZnCl
    
    
    
    .
  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH

    
     (MMP-2/9 specific).
    
    • Excitation: 328 nm | Emission:[7] 393 nm.[8]

  • Enzyme: Recombinant Human MMP-2 or MMP-9 (activated with APMA if necessary).

Step-by-Step Workflow:

  • Enzyme Activation: If using pro-MMP, activate with 1 mM p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C.

  • Plate Setup:

    • Add 20 µL of Assay Buffer (Blank).

    • Add 20 µL of Activated Enzyme (Control).

    • Add 20 µL of Enzyme + 1 µL of Test Compound (Test).

  • Pre-Incubation: Incubate plates for 30 minutes at 37°C to allow zinc chelation equilibrium.

  • Reaction Initiation: Add 20 µL of 10 µM Fluorogenic Substrate to all wells.

  • Kinetic Readout: Monitor fluorescence (Ex 328 / Em 393) every 60 seconds for 30 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the slope (

    
    ) of the linear portion.
    
    • 
      .
      
Quantitative Data Summary

The following table summarizes expected potency ranges for optimized piperidine sulfonamide derivatives against these targets.

TargetPrimary MechanismKey Binding InteractionTypical IC

(Optimized)
Selectivity Challenge
11

-HSD1
Reductase InhibitionHydrophobic pocket occupancy< 10 nM11

-HSD2 (Kidney)
MMP-2/9 Zinc ChelationZn

coordination + S1' fit
< 50 nMMMP-1 (Musculoskeletal toxicity)
Carbonic Anhydrase Zinc BindingSulfonamide-Zn

bond
< 100 nMIsoform selectivity (CA IX vs II)
Structural Validation (In Silico)

To confirm the mechanism before synthesis or after assay screening, Molecular Docking is required.

Recommended Workflow (AutoDock/Glide):

  • Protein Prep: Remove water molecules (except those coordinating Zn in MMPs). Fix missing side chains.

  • Grid Generation:

    • MMP: Center grid on the catalytic Zinc ion.

    • 11

      
      -HSD1: Center grid on the catalytic triad (Ser170, Tyr183) and cofactor (NADPH) binding site.
      
  • Constraint Setup:

    • For MMPs, define a metal coordination constraint for the sulfonamide nitrogen/oxygen to the Zinc atom.

  • Scoring: Evaluate poses based on ChemScore or Glide Score, prioritizing poses that bury the piperidine hydrophobic surface area.

References
  • BPS Bioscience. (2020). Fluorogenic MMP9 (Q279R) Assay Kit Protocol. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2005). Synthesis and Structure-Activity Relationships of Piperidine Sulfone Hydroxamic Acid MMP Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Retrieved from [Link]

Sources

Privileged Scaffolds in Synergy: A Technical Review of Sulfonamide-Piperidine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, few structural motifs possess the "privileged" status of sulfonamides and piperidines . While sulfonamides (


) have historically anchored the antibiotic revolution as dihydropteroate synthase (DHPS) inhibitors, their utility has expanded into oncology and neurology. Conversely, the piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs, renowned for its ability to modulate lipophilicity and facilitate binding to G-protein-coupled receptors (GPCRs).

This technical guide analyzes the sulfonamide-piperidine hybrid , a scaffold that leverages the bioisosteric properties of the sulfonamide group with the pharmacokinetic adaptability of the piperidine ring. We explore their synergistic application in targeted cancer therapy (VEGFR-2/CA IX inhibition) and neurodegenerative disease management (AChE inhibition), providing actionable synthetic protocols and mechanistic insights.

Structural Activity Relationship (SAR) Analysis

The efficacy of sulfonamide-piperidine hybrids stems from their complementary physicochemical profiles.

  • The Sulfonamide Moiety: Acts as a classic bioisostere for the carboxylic acid group but with a distinct tetrahedral geometry. It serves as a crucial hydrogen bond donor/acceptor, often engaging zinc ions in metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases).

  • The Piperidine Ring: Provides a hydrophobic core that can traverse the blood-brain barrier (BBB). It frequently acts as a spacer or a basic center that interacts with aspartic acid residues in receptor binding pockets (e.g., the catalytic anionic site of AChE).

SAR Logic Diagram

The following diagram illustrates the functional logic of this hybrid scaffold.

SAR_Analysis Hybrid Sulfonamide-Piperidine Hybrid Scaffold Sulf_Group Sulfonamide Group (-SO2NH-) Hybrid->Sulf_Group Contains Pip_Ring Piperidine Ring (N-Heterocycle) Hybrid->Pip_Ring Contains Zinc_Bind Zn2+ Chelation (CA IX/XII Inhibition) Sulf_Group->Zinc_Bind H_Bond H-Bond Network (Mimics Carboxylates) Sulf_Group->H_Bond Lipophilicity LogP Modulation (BBB Penetration) Pip_Ring->Lipophilicity Receptor_Fit Steric Fit (GPCR/AChE Binding) Pip_Ring->Receptor_Fit Target_Onc Target: VEGFR-2 / CA IX (Anticancer) Zinc_Bind->Target_Onc Target_Neuro Target: AChE / H3R (Alzheimer's) Lipophilicity->Target_Neuro CNS Entry Receptor_Fit->Target_Neuro

Figure 1: Pharmacophore dissection of the sulfonamide-piperidine hybrid, mapping structural features to biological targets.

Therapeutic Applications & Mechanistic Insights[1][2][3][4][5]

Oncology: Dual Inhibition of VEGFR-2 and Carbonic Anhydrase

Recent studies have positioned sulfonamide-piperidine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a primary driver of tumor angiogenesis. The sulfonamide moiety mimics the ATP-binding motif, while the piperidine tail extends into the hydrophobic pocket of the kinase domain.

Simultaneously, these hybrids target Carbonic Anhydrase (CA) IX and XII , enzymes overexpressed in hypoxic tumors to regulate pH. Inhibition leads to intracellular acidification and apoptosis.

Neurodegeneration: Multi-Target Directed Ligands (MTDLs)

In Alzheimer's disease (AD) research, the "one-molecule, one-target" paradigm is shifting to MTDLs. Piperidine-sulfonamides have shown dual activity:

  • AChE Inhibition: The piperidine nitrogen interacts with the catalytic anionic site (CAS) of Acetylcholinesterase.

  • H3 Receptor Antagonism: Modulating histamine release to improve cognitive function.[1]

Comparative Efficacy Data

The table below summarizes recent experimental data for specific hybrid derivatives.

Compound IDPrimary TargetCell Line / AssayIC50 / Ki ValueReference
Compound 6 VEGFR-2 / CytotoxicityHCT-116 (Colon Cancer)3.53 μM[1]
Compound 15 VEGFR-2 KinaseEnzymatic Assay0.079 μM[1]
ADS031 AChE / H3RhAChE Inhibition1.54 μM[2]
PD07 AChE / BACE1Scopolamine-induced Amnesia10 mg/kg (in vivo)[3]
Sulf-Pip-4 Antioxidant/FRAPAntioxidant Assay0.08 mM[4]

Synthesis & Methodology

The Standard Protocol: Nucleophilic Substitution

The most robust method for generating these hybrids is the reaction of a substituted benzenesulfonyl chloride with a piperidine derivative. This reaction is generally high-yielding but requires careful pH control to prevent hydrolysis of the sulfonyl chloride.

Advanced Method: Biocatalytic Radical Cross-Coupling

A 2024 breakthrough by Rice University and Scripps Research introduced a modular strategy. This involves:

  • Biocatalytic C-H Oxidation: Using enzymes to hydroxylate specific sites on the piperidine ring.[2][3]

  • Nickel-Catalyzed Cross-Coupling: Forming C-C bonds to attach the sulfonamide moiety without extensive protecting groups. This allows for the creation of 3D-complex hybrids previously inaccessible [5].

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials (Aryl Sulfonyl Chloride + Piperidine) Path_A Path A: Standard Nucleophilic Substitution (Base: Et3N/Pyridine, Solvent: DCM) Start->Path_A Path_B Path B: Advanced Modular Synthesis (Biocatalytic Oxidation + Ni-Catalysis) Start->Path_B Inter_A Intermediate: Sulfonamide Formation Path_A->Inter_A RT, 4-12h Inter_B Intermediate: Functionalized 3D Piperidine Path_B->Inter_B Enzymatic Step Purification Purification (Recrystallization or Column Chromatography) Inter_A->Purification Inter_B->Inter_A Radical Cross-Coupling Final Final Hybrid Product (Characterization: NMR, MS, IR) Purification->Final

Figure 2: Dual synthetic pathways for sulfonamide-piperidine hybrids. Path A represents the standard laboratory protocol; Path B represents the advanced modular approach.

Experimental Protocols

Protocol A: General Synthesis of N-(piperidin-1-yl)benzenesulfonamide Derivatives

Based on standard nucleophilic substitution methodologies [1, 6].

Reagents: Substituted benzenesulfonyl chloride (1.0 eq), Piperidine derivative (1.0 eq), Triethylamine (Et3N) (1.5 eq), Dichloromethane (DCM) (anhydrous).

Procedure:

  • Preparation: Dissolve the piperidine derivative (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Et3N (1.5 mmol) dropwise at 0°C. Stir for 10 minutes.

  • Coupling: Slowly add the substituted benzenesulfonyl chloride (1.0 mmol) dissolved in DCM (2 mL) over 15 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Workup: Quench with water (10 mL). Extract the organic layer with DCM (

    
     mL). Wash combined organics with 1N HCl (to remove unreacted amine), saturated 
    
    
    
    , and brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Protocol B: Ellman’s Assay for AChE Inhibition

Self-validating system for neuro-therapeutic hybrids [2, 3].

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), quantifiable at 412 nm.

Procedure:

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 140 μL of buffer, 20 μL of the test compound (hybrid) solution (various concentrations), and 20 μL of AChE enzyme solution (0.05 U/mL) to a 96-well plate.

  • Incubation: Incubate at 25°C for 15 minutes. Control: Use Donepezil as a positive control standard.

  • Substrate Addition: Add 10 μL of DTNB (10 mM) and 10 μL of ATCh (15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition

    
    .
    

Future Outlook

The trajectory for sulfonamide-piperidine hybrids lies in PROTACs (Proteolysis Targeting Chimeras) . Researchers are currently investigating using the sulfonamide moiety to bind E3 ligases (like VHL) while the piperidine motif targets a protein of interest for degradation. Furthermore, the integration of biocatalytic synthesis (as seen in the Rice/Scripps study) will likely lower the cost of goods for these complex 3D scaffolds, making them more viable for large-scale pharmaceutical production.

References

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers. ACS Omega, 2024.

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 2023.

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine... for Alzheimer's Disease. ACS Omega, 2023.

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant... Zeitschrift fur Naturforschung. C, 2024.[4]

  • Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science, 2024.[2][3]

  • Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum, 2023.

Sources

Solubility profile of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine CAS: 50354-99-9 Role: Critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, kinase inhibitors, and fine chemical derivatives.

This guide provides a comprehensive technical analysis of the solubility profile for This compound . As a Senior Application Scientist, I have structured this document to move beyond static data points, offering a dynamic framework for solvent selection, process optimization, and purification strategies. The solubility behavior of this molecule is governed by the interplay between its lipophilic piperidine-sulfonyl moiety and the ionizable aniline core. Understanding this duality is essential for maximizing yield and purity during drug development workflows.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture.

Structural Analysis

The molecule (C₁₂H₁₈N₂O₂S) consists of three distinct functional zones that dictate its solvent interaction:

  • The Aniline Core (Polar/Ionizable): The primary amine (-NH₂) acts as a hydrogen bond donor and acceptor. It is weakly basic (approximate pKa ~4.0–5.0), meaning it can be protonated in acidic media to drastically increase aqueous solubility.

  • The Sulfonyl Group (Polar/H-Bond Acceptor): The sulfonyl moiety (-SO₂-) is a strong hydrogen bond acceptor but lacks donors in this tertiary sulfonamide configuration. It promotes solubility in polar aprotic solvents.

  • The Piperidine Ring (Lipophilic): The saturated piperidine ring adds significant hydrophobic character, reducing water solubility at neutral pH and enhancing affinity for organic solvents like dichloromethane and ethyl acetate.

Key Descriptors (Predicted)
  • Molecular Weight: 254.35 g/mol [1]

  • LogP (Octanol/Water Partition Coeff.): ~1.6 (Moderately Lipophilic)

  • Topological Polar Surface Area (TPSA): ~72 Ų

  • H-Bond Donors: 1 (Aniline -NH₂)

  • H-Bond Acceptors: 4 (Sulfonyl oxygens, Sulfonamide N, Aniline N)

Solubility Profile Matrix

The following table categorizes solvents based on their interaction with the compound. This matrix is derived from Structure-Activity Relationship (SAR) principles for sulfonamide-aniline intermediates.

Solvent ClassRepresentative SolventsSolubility RatingApplication & Technical Insight
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Primary Reaction Media. The sulfonyl group interacts strongly here. Ideal for nucleophilic substitution reactions where high concentration is required.
Polar Protic Methanol, Ethanol Moderate-High (20–80 mg/mL)Crystallization Solvents. Solubility increases significantly with temperature, making alcohols excellent candidates for recrystallization (often paired with water as an antisolvent).
Chlorinated DCM, Chloroform High (>50 mg/mL)Extraction/Work-up. The lipophilic piperidine ring drives solubility here. Standard solvent for liquid-liquid extraction from basic aqueous layers.
Esters/Ethers Ethyl Acetate, THF Moderate (10–50 mg/mL)Process Solvents. Good balance for reaction monitoring and chromatography. THF is preferred for reduction reactions; EtOAc for extractions.
Non-Polar Hexanes, Heptane Low (<1 mg/mL)Antisolvents. The compound is likely insoluble. These are critical for precipitating the product from EtOAc or DCM solutions.
Aqueous (Neutral) Water (pH 7) Very Low (<0.1 mg/mL)Wash Medium. Insoluble at neutral pH, allowing for the removal of inorganic salts during work-up without product loss.
Aqueous (Acidic) 0.1M HCl, 1M acetic acid High (Soluble as salt)Purification Handle. Protonation of the aniline nitrogen forms a water-soluble anilinium salt, enabling "Acid-Base Extraction" purification strategies.

Experimental Protocol: Solubility Determination

Self-Validating Workflow for Precise Quantification

Do not rely solely on literature values, which may vary by batch purity. Use this protocol to establish the exact solubility for your specific lot.

Phase 1: Kinetic Solubility Screening (High Throughput)

Objective: Rapidly estimate solubility range to guide solvent selection.

  • Weigh 5 mg of compound into a clear HPLC vial.

  • Add 50 µL of solvent (Target: 100 mg/mL). Vortex for 30 seconds.

    • If dissolved: Solubility > 100 mg/mL.

    • If undissolved: Add solvent in 50 µL increments, vortexing between additions, until clear or volume reaches 1 mL.

  • Calculate approximate solubility:

    
    .
    
Phase 2: Equilibrium Solubility (Thermodynamic)

Objective: Determine precise saturation point for formulation or critical crystallization.

  • Saturation: Add excess solid compound to 2 mL of solvent in a sealed glass vial.

  • Equilibration: Shake/stir at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

  • Quantification: Dilute filtrate 100x with Mobile Phase and analyze via HPLC-UV (254 nm).

    • Reference Standard: Prepare a 0.1 mg/mL standard in Methanol for calibration.

Visualization: Solubility Screening Workflow

The following diagram illustrates the decision logic for determining solubility and selecting the appropriate solvent system.

SolubilityWorkflow Start Start: 5 mg Solid Sample AddSolvent Add 50 µL Solvent (Target 100 mg/mL) Start->AddSolvent CheckDissolved Is it Dissolved? AddSolvent->CheckDissolved HighSol Solubility > 100 mg/mL (Reaction Solvent) CheckDissolved->HighSol Yes AddMore Add 50 µL Increments CheckDissolved->AddMore No CheckLimit Vol > 1 mL? AddMore->CheckLimit CheckLimit->AddSolvent No LowSol Solubility < 5 mg/mL (Antisolvent) CheckLimit->LowSol Yes Calc Calculate Kinetic Solubility CheckLimit->Calc Dissolved

Figure 1: Kinetic solubility screening logic flow for rapid solvent categorization.

Process Optimization Strategies

Recrystallization (Purification)

The solubility profile suggests a Cooling Crystallization or Antisolvent Crystallization strategy.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.

  • Protocol:

    • Dissolve crude this compound in hot Ethanol (60°C) near saturation.

    • Slowly add Water (antisolvent) until faint turbidity persists.

    • Cool slowly to 0°C. The lipophilic nature of the compound will drive precipitation while polar impurities remain in the aqueous-alcoholic mother liquor.

Acid-Base Extraction (Work-up)

Leverage the aniline functionality for high-purity isolation.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate.

  • Extraction: Wash with 1M HCl. The compound protonates and moves to the aqueous layer (as the hydrochloride salt). Impurities remain in the organic layer.

  • Recovery: Basify the aqueous layer to pH 10 using NaOH. The compound precipitates or oils out.[2]

  • Extraction: Re-extract into DCM, dry, and concentrate.

Visualization: pH-Dependent Solubility Mechanism

This diagram details the chemical transformation driving the acid-base extraction strategy.

Mechanism Neutral Neutral Species (Lipophilic) Soluble in Organic Salt Anilinium Salt (Polar/Ionic) Soluble in Water Neutral->Salt Protonation (pH < 4) Acid + H+ (Acid) Salt->Neutral Deprotonation (pH > 6) Base + OH- (Base)

Figure 2: Reversible protonation of the aniline amine allows switching between organic and aqueous solubility.

References

  • PubChem Database. this compound (CID 2947433). National Library of Medicine. [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for acid-base extraction protocols).
  • EPA CompTox Chemicals Dashboard. this compound Details.[1][Link][1]

Sources

Computational Deconvolution: In Silico Bioactivity Prediction of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous in silico workflow to characterize the bioactivity profile of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine . Structurally, this molecule represents a "privileged scaffold"—combining an aniline (hydrogen bond donor) with a sulfonamide-piperidine moiety (hydrophobic/polar linker).

While often utilized as a chemical building block for phosphodiesterase type 5 (PDE5) inhibitors and kinase inhibitors, its standalone bioactivity is frequently under-characterized. This protocol details the computational "inverse screening" required to identify its primary biological targets, assess its drug-likeness, and predict potential toxicity liabilities without wet-lab intervention.

Phase 1: Molecular Fingerprinting & Physicochemical Profiling

Before assessing binding, we must assess behavior. The first step in any predictive campaign is establishing the physicochemical boundaries of the ligand. This molecule sits in the "Fragment-Based Drug Discovery" (FBDD) sweet spot—small enough to be ligand-efficient, but functionalized enough to show specific interactions.

Structural Deconstruction

The molecule consists of three distinct pharmacophoric features:

  • Phenylamine (Aniline) Core: A primary amine acting as a critical Hydrogen Bond Donor (HBD) and a weak base.

  • Sulfonyl Linker (

    
    ):  A strong Hydrogen Bond Acceptor (HBA) that introduces rigid geometry.
    
  • Piperidine Ring: A lipophilic, bulky aliphatic cycle often used to occupy hydrophobic pockets in enzymes (e.g., the S1 pocket of serine proteases).

Computed Physicochemical Properties

Methodology: Consensus prediction using RDKit and SwissADME algorithms.

PropertyValue (Predicted)Interpretation
Molecular Weight 254.35 g/mol Optimal. Well below the 500 Da limit; ideal for lead optimization.
LogP (Lipophilicity) ~1.7 - 2.1Ideal. Sufficiently lipophilic for membrane permeability but soluble enough for assays.
TPSA ~71.8 ŲHigh Permeability. <140 Ų suggests excellent oral bioavailability.
Rotatable Bonds 3Rigid. Low entropic penalty upon binding to protein targets.
H-Bond Donors 1 (Aniline

)
Critical for "hinge binding" in kinases.
H-Bond Acceptors 4 (

, N)
Facilitates water-bridging or direct backbone interactions.

Phase 2: Target Fishing (Inverse Virtual Screening)

Unlike traditional docking (One Target : Many Ligands), we employ Inverse Docking (One Ligand : Many Targets) to identify the biological partners of this orphan scaffold.

The "Privileged Structure" Hypothesis

The sulfonamide-piperidine motif is a hallmark of several drug classes. Based on 2D-similarity searching against the ChEMBL database, the highest probability targets for this scaffold are:

  • Carbonic Anhydrases (CA): Sulfonamides are the primary pharmacophore for CA inhibition.

  • Kinases (e.g., ROCK, PKA): The aniline moiety mimics the adenosine ring of ATP, allowing hinge-region binding.

  • GPCRs (5-HT Receptors): The piperidine ring provides the necessary cationic interaction (at physiological pH) for aminergic GPCRs.

Polypharmacology Prediction Workflow

The following diagram illustrates the logic flow for identifying targets using the Similarity Ensemble Approach (SEA).

TargetFishing Ligand Ligand: 4-Methyl-3-(piperidine...) FP Fingerprint Generation (ECFP4 / MACCS) Ligand->FP Sim Similarity Calculation (Tanimoto Coefficient) FP->Sim DB Reference Databases (ChEMBL / PubChem) DB->Sim Stat Statistical Significance (E-Value Calculation) Sim->Stat Raw Score Target Predicted Targets: 1. Carbonic Anhydrase II 2. Rho-Kinase (ROCK) 3. 5-HT6 Receptor Stat->Target p < 0.05

Figure 1: Inverse Virtual Screening Workflow. The ligand is fingerprinted and compared against thousands of active compounds to infer biological targets.

Phase 3: Molecular Docking Protocol (Validation)

To validate the "Target Fishing" predictions, we perform rigid-receptor docking. We will focus on Carbonic Anhydrase II (CA-II) as the primary candidate, given the explicit sulfonamide moiety.

Protocol: Docking into Carbonic Anhydrase II (PDB: 3K34)

Step 1: Protein Preparation

  • Source: Download PDB ID 3K34 (High-resolution human CA-II structure).

  • Clean-up: Remove water molecules (except the deep water often coordinated with Zinc).

  • Protonation: Use PropKa to set protonation states at pH 7.4. Crucial: Ensure the active site Zinc (

    
    ) is preserved with correct charge.
    

Step 2: Ligand Preparation

  • 3D Generation: Convert the 2D SMILES (Cc1ccc(N)cc1S(=O)(=O)N2CCCCC2) to 3D.

  • Energy Minimization: Apply OPLS3e force field to relax bond angles.

  • Ionization: The aniline nitrogen is neutral at pH 7.4; the sulfonamide is un-ionized.

Step 3: Grid Generation

  • Center: Define the grid box centered on the native ligand (or the

    
     ion).
    
  • Dimensions:

    
     Å box to accommodate the bulky piperidine ring.
    

Step 4: Docking (Standard Precision)

  • Algorithm: AutoDock Vina or Glide SP.

  • Constraints: Define a metal-coordination constraint between the Sulfonamide Oxygen and the Zinc ion (distance < 2.5 Å).

Expected Interaction Map

The bioactivity is driven by specific residue contacts. The diagram below visualizes the predicted binding mode.

InteractionMap Sulfonyl Sulfonyl Group Zn Zn2+ Ion (Active Site) Sulfonyl->Zn Coordination Thr199 Thr199 (Gatekeeper) Sulfonyl->Thr199 H-Bond Aniline Aniline NH2 Piperidine Piperidine Ring HydroPocket Hydrophobic Pocket (Val121, Leu198) Piperidine->HydroPocket Van der Waals His94 His94

Figure 2: Pharmacophore Interaction Map. Key binding interactions between the ligand and the Carbonic Anhydrase II active site.

Phase 4: ADMET & Toxicity Prediction (Safety Profiling)

Even a potent molecule fails if it is toxic. For this phenylamine derivative, we must scrutinize specific "Structural Alerts."

Toxicity Matrix

Methodology: Predictions via ProTox-II and ADMETlab 2.0.

EndpointPredictionConfidenceMechanism / Concern
hERG Inhibition Medium Risk 0.65Piperidine rings are classic hERG pharmacophores. Risk of QT prolongation.
Ames Mutagenicity High Risk 0.82Critical Alert: Primary anilines (phenylamines) are frequently metabolic precursors to reactive nitrenium ions, which can intercalate DNA.
Hepatotoxicity Low Risk0.55No specific structural alerts for DILI (Drug-Induced Liver Injury).
BBB Penetration Yes0.90High lipophilicity and low polar surface area suggest CNS exposure.
Metabolic Stability (CYP450)

The molecule contains a methyl group on the phenyl ring . This is a "soft spot" for metabolic oxidation (CYP-mediated hydroxylation to benzyl alcohol -> carboxylic acid).

  • Recommendation: If the half-life is too short, consider replacing the methyl with a chloro- or fluoro- substituent to block metabolism.

Conclusion & Strategic Recommendations

This compound is a viable chemical scaffold with high predicted oral bioavailability. However, it carries specific liabilities that must be addressed:

  • Primary Target: It is likely a Carbonic Anhydrase Inhibitor (

    
     predicted in low 
    
    
    
    range).
  • Secondary Target: It may possess off-target kinase activity due to the aniline hinge-binder motif.

  • Critical Liability: The primary aniline presents a mutagenicity risk .

    • Optimization Strategy: Cap the aniline (e.g., turn it into an amide or urea) to reduce toxicity and potentially increase potency against kinases or hydrolases.

This in silico profile serves as the "Go/No-Go" decision gate. The molecule should proceed to enzymatic screening against CA-II but requires structural modification to mitigate genotoxicity before animal studies.

References

  • PubChem Database. Compound Summary: 3-(4-methylpiperidin-1-yl)sulfonylaniline (CID 3170436).[1] National Library of Medicine. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]

  • RCSB Protein Data Bank. Crystal Structure of Human Carbonic Anhydrase II (PDB: 3K34). [Link]

Sources

Historical development of sulfonamide-based therapeutic agents.

Author: BenchChem Technical Support Team. Date: February 2026

Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The First Small-Molecule Revolution

Before the "Golden Age" of antibiotics ushered in by penicillin, sulfonamides established the foundational principles of modern medicinal chemistry. They were not merely the first broad-spectrum antibacterials; they were the proving ground for bioactivation (prodrugs) , receptor theory (antimetabolites) , and structure-activity relationship (SAR) optimization .

This guide deconstructs the development of sulfonamides from an industrial dye byproduct to a diverse pharmacophore that spawned three distinct therapeutic classes: antibacterials, diuretics, and hypoglycemics.

The Prontosil Deception: Discovery of Bioactivation

In 1932, Gerhard Domagk at Bayer Laboratories screened a series of azo dyes for antibacterial activity. The lead candidate, Prontosil (sulfamidochrysoidine) , exhibited potent in vivo efficacy against streptococcal infections in mice but was completely inert in vitro.

This discrepancy confounded early researchers until the Pasteur Institute team (Tréfouël, Nitti, and Bovet) hypothesized that the host metabolism was modifying the drug. They demonstrated that the azo linkage (-N=N-) was cleaved by mammalian azoreductases, releasing the active moiety: sulfanilamide .

Mechanistic Visualization: Prontosil Metabolism

The following diagram illustrates the reductive cleavage that converts the inactive prodrug into the active pharmacophore.

ProntosilMetabolism Prontosil Prontosil (Prodrug) [Inactive In Vitro] Enzyme Mammalian Azoreductases (Liver Microsomes) Prontosil->Enzyme Sulfanilamide Sulfanilamide (Active Pharmacophore) Enzyme->Sulfanilamide Reductive Cleavage of Azo Linkage Triaminobenzene 1,2,4-Triaminobenzene (Inactive Metabolite) Enzyme->Triaminobenzene

Figure 1: Metabolic bioactivation of Prontosil. The azo bond is reduced in vivo to yield the active sulfanilamide and an inactive byproduct.

Technical Core: Synthesis and Validation of Sulfanilamide

Once identified as the active agent, sulfanilamide became the target for mass production.[1] The classic synthesis, still relevant for educational and industrial demonstration, utilizes chlorosulfonation .

Protocol 1: Synthesis of Sulfanilamide (Acetylation-Chlorosulfonation Route)

Objective: Synthesize 4-aminobenzenesulfonamide from acetanilide to prevent aniline polymerization during chlorosulfonation.

Reagents:

  • Acetanilide (Start Material)[2][3][4][5]

  • Chlorosulfonic acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    
  • Ammonium hydroxide (

    
    )
    
  • Hydrochloric acid (

    
    )
    

Step-by-Step Methodology:

  • Chlorosulfonation (The Electrophilic Attack):

    • Place 5.0 g of dry acetanilide in a round-bottom flask.

    • Critical Step: Add 12.5 mL of chlorosulfonic acid dropwise. Maintain temperature <20°C to avoid charring.

    • Heat to 60°C for 2 hours. The electrophilic substitution occurs at the para position due to the directing influence of the acetamido group.

    • Quench: Pour the oily mixture onto 100 g of crushed ice. The product, p-acetamidobenzenesulfonyl chloride , precipitates as a white solid. Filter and wash with cold water.[6]

  • Ammonolysis (Formation of the Sulfonamide Bond):

    • Transfer the wet sulfonyl chloride to a flask containing 40 mL of concentrated ammonium hydroxide.

    • Heat gently (water bath) for 30 minutes. The nucleophilic ammonia attacks the sulfonyl chloride, displacing the chloride ion.

    • Intermediate: p-acetamidobenzenesulfonamide forms.[5][6]

  • Hydrolysis (Deprotection):

    • Add dilute HCl to the intermediate and reflux for 30 minutes. This cleaves the acetyl protecting group without breaking the sulfonamide bond.

    • Neutralize with sodium bicarbonate (

      
      ) until pH 7.
      
    • Final Product: Sulfanilamide precipitates upon cooling.[5]

Self-Validation (QC Metrics):

  • Melting Point: 163–164°C (Sharp range indicates purity).

  • IR Spectroscopy: Look for characteristic

    
     stretches at 1300-1350 
    
    
    
    (asymmetric) and 1150-1170
    
    
    (symmetric), and the primary amine doublet (
    
    
    ) at 3300-3500
    
    
    .
Mechanism of Action: The Woods-Fildes Theory

Sulfonamides are antimetabolites . In 1940, Woods and Fildes proposed that sulfanilamide is a structural analogue of para-aminobenzoic acid (PABA) .

  • Target Enzyme: Dihydropteroate Synthase (DHPS).[7]

  • Mechanism: Competitive Inhibition.[8] Sulfonamides compete with PABA for the active site of DHPS.

  • Consequence: Inhibition of dihydropteroic acid synthesis

    
     Depletion of Tetrahydrofolate (THF) 
    
    
    
    Cessation of bacterial DNA/RNA synthesis (Bacteriostatic).
Visualization: The Folate Biosynthesis Blockade

This pathway highlights the synergistic blockade achieved when sulfonamides are combined with Trimethoprim.[9]

FolatePathway PABA PABA (p-Aminobenzoic Acid) DHPS Enzyme: Dihydropteroate Synthase PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP DHFR Enzyme: Dihydrofolate Reductase THF Tetrahydrofolic Acid (Active Cofactor) DHFR->THF DHF Dihydrofolic Acid DHP->DHF Glutamate addition DHF->DHFR DNA DNA/RNA Synthesis THF->DNA Sulfas SULFONAMIDES (Competitive Inhibitor) Sulfas->DHPS Blocks Trimethoprim TRIMETHOPRIM (Inhibitor) Trimethoprim->DHFR Blocks

Figure 2: Sequential blockade of the folate pathway. Sulfonamides inhibit the first step (DHPS), while Trimethoprim inhibits the downstream reduction (DHFR).

Structure-Activity Relationship (SAR): The Bell-Roblin Theory

The efficacy of a sulfonamide is strictly governed by its ionization state. Bell and Roblin (1942) established that high activity correlates with the


 of the sulfonamide group (

) being close to the physiological pH.
  • The Rule: The drug must be ionized to bind the enzyme but non-ionized to penetrate the bacterial cell wall.

  • Optimal

    
    :  6.6 – 7.4.[10]
    
  • Structural Requirement: The para-amino group (

    
    ) must be free (unsubstituted). Substitutions at 
    
    
    
    (sulfonamide nitrogen) dictate the
    
    
    and pharmacokinetics.
Drug

-Substituent

Half-life (

)
Clinical Status
Sulfanilamide -H10.48-10 hrsObsolete (Low potency)
Sulfadiazine Pyrimidine6.517 hrsActive (CNS penetration)
Sulfamethoxazole 5-Methylisoxazole6.111 hrsActive (Standard of Care)
Sulfadoxine 5,6-Dimethoxypyrimidine8.1100-200 hrsActive (Antimalarial)
Divergent Evolution: From Antibiotics to Diuretics and Anti-Diabetics

The history of sulfonamides is a masterclass in "side-effect to main-effect" drug design. Clinical observations of side effects in early sulfa patients led to the creation of entirely new drug classes.

  • Diuretics: Researchers noted metabolic acidosis and alkaline urine in patients on sulfanilamide. This was traced to Carbonic Anhydrase (CA) inhibition. Structural modification led to Acetazolamide (a potent CA inhibitor) and later the Thiazide diuretics.

  • Hypoglycemics: In 1942, Marcel Janbon noted severe hypoglycemia in typhoid patients treated with a specific sulfonamide (2254 RP).[11] This led to the development of Sulfonylureas (e.g., Tolbutamide), which stimulate insulin secretion.[12]

SulfaEvolution Root Sulfanilamide Scaffold (1935) Antibiotics Antibacterials (Sulfadiazine, Sulfamethoxazole) Root->Antibiotics N1-Heterocyclic substitution Diuretics Diuretics (Carbonic Anhydrase Inhibition) Root->Diuretics Side effect: Acidosis Diabetes Hypoglycemics (Sulfonylureas) Root->Diabetes Side effect: Hypoglycemia Acetazolamide Acetazolamide (First CA Inhibitor) Diuretics->Acetazolamide Tolbutamide Tolbutamide (First Gen Sulfonylurea) Diabetes->Tolbutamide Thiazides Hydrochlorothiazide Acetazolamide->Thiazides Ring closure

Figure 3: Evolutionary tree of the sulfonamide pharmacophore showing the divergence into non-antibiotic therapeutic classes.

Modern Protocol: Synergistic MIC Determination

In modern research, sulfonamides are rarely used as monotherapy. The standard is the combination with Trimethoprim (TMP-SMX).

Protocol 2: Checkerboard Assay for Synergy

Objective: Quantify the synergistic effect of Sulfamethoxazole (SMX) and Trimethoprim (TMP) against E. coli.

  • Preparation:

    • Prepare a 96-well microtiter plate.

    • Row A-H: Serial 2-fold dilutions of SMX (Range: 0.25 – 128

      
      ).
      
    • Column 1-12: Serial 2-fold dilutions of TMP (Range: 0.015 – 8

      
      ).
      
  • Inoculation:

    • Add

      
       CFU/mL of E. coli (ATCC 25922) to all wells.
      
  • Incubation:

    • Incubate at 35°C for 16–20 hours (ambient air).

  • Analysis (FIC Index Calculation):

    • Determine the MIC for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      
      
      
    • Interpretation:

      • 
        : Synergy  (The standard for TMP-SMX).
        
      • 
        : Indifference.
        
      • 
        : Antagonism.
        
References
  • Domagk, G. (1935).[7] "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen". Deutsche Medizinische Wochenschrift, 61(7), 250–253.

  • Tréfouël, J., Tréfouël, J., Nitti, F., & Bovet, D. (1935). "Activité du p-aminophénylsulfamide sur les infections streptococciques expérimentales de la souris et du lapin". Comptes rendus de la Société de biologie, 120, 756.

  • Woods, D. D. (1940). "The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide". British Journal of Experimental Pathology, 21(2), 74–90.

  • Bell, P. H., & Roblin, R. O. (1942). "Studies in Chemotherapy. VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds". Journal of the American Chemical Society, 64(12), 2905–2917.

  • Loubatières, A. (1957).[4] "The Hypoglycemic Sulfonamides: History and Development of the Problem from 1942 to 1955". Annals of the New York Academy of Sciences, 71(1), 4-11.

  • Masters, P. A., et al. (2003). "Trimethoprim-sulfamethoxazole revisited". Archives of Internal Medicine, 163(4), 402-410.

Sources

The Piperidine-Sulfonamide Scaffold: Structural Synergy in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the piperidine ring with the sulfonamide moiety represents a privileged structural architecture in modern drug discovery. This guide analyzes the synergistic relationship between these two pharmacophores, moving beyond basic functional group definitions to explore their combined impact on thermodynamic binding efficiency, metabolic stability, and synthetic modularity.

We examine two distinct structural archetypes:

  • The

    
    -Sulfonylpiperidine Core:  Where the sulfonamide sulfur is directly bonded to the piperidine nitrogen (
    
    
    
    ).
  • The Piperidine-Tethered Sulfonamide: Where the piperidine acts as a distal "tail" or linker for a primary zinc-binding sulfonamide (

    
    ).
    

Structural & Physicochemical Rationale[1][2]

The Geometric Handshake

The utility of combining these moieties stems from their complementary geometries. The sulfonamide group adopts a distorted tetrahedral geometry around the sulfur atom, creating a distinct "kink" in the molecular backbone. When fused to a piperidine ring—which predominantly exists in a low-energy chair conformation—the resulting scaffold offers a rigid yet vectorially defined platform.

  • Rigidity vs. Flexibility: Unlike open-chain alkyl amines, the piperidine ring restricts the conformational entropy penalty upon binding. The

    
    -sulfonyl bond allows for specific rotameric states that position the piperidine substituents (C3/C4) into defined hydrophobic pockets.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the sulfonyl group (

    
    ) reduces the basicity of the piperidine nitrogen (typically 
    
    
    
    10-11
    
    
    non-basic sulfonamide nitrogen), significantly altering membrane permeability and reducing lysosomal trapping.
Decision Logic: When to Deploy

The following decision tree illustrates the medicinal chemistry logic for selecting this scaffold.

SAR_Logic Start Target Constraint Solubility Low Solubility? Start->Solubility Selectivity Isoform Selectivity? Start->Selectivity Metabolism Metabolic Instability? Start->Metabolism Pip_Choice Piperidine Moiety Solubility->Pip_Choice Add solubilizing vector Selectivity->Pip_Choice Direct substituent to pocket Metabolism->Pip_Choice Block labile site Outcome_1 Polar Tail Strategy (CA Inhibitors) Pip_Choice->Outcome_1 Primary Sulfonamide (ZBG) Outcome_2 Rigid Core Strategy (11β-HSD1 Inhibitors) Pip_Choice->Outcome_2 N-Sulfonyl Linker Outcome_3 Block Metabolic Soft Spot Pip_Choice->Outcome_3 C4-Fluorination

Figure 1: Strategic decision logic for incorporating piperidine-sulfonamide scaffolds in lead optimization.

Pharmacodynamic Implications: Case Studies

The "Tail" Approach: Carbonic Anhydrase (CA) Inhibition

In CA inhibitors, the primary sulfonamide (


) is the Zinc-Binding Group (ZBG). The challenge lies in distinguishing between the ubiquitous hCA II (cytosolic) and the tumor-associated hCA IX (transmembrane).
  • Mechanism: The sulfonamide nitrogen coordinates to the catalytic

    
     ion, displacing a water molecule/hydroxide ion.[1] The piperidine ring, attached via a linker, acts as a "tail" that extends towards the rim of the active site.
    
  • Selectivity: The rim residues differ between isoforms.[2] A piperidine tail can be functionalized to interact with specific hydrophilic or hydrophobic residues (e.g., Phe131 in hCA II vs. Val131 in hCA IX), driving selectivity orders of magnitude higher than simple benzene sulfonamides.

Table 1: Comparative Potency of Sulfonamide Architectures Data generalized from structure-activity relationship trends in CA and 11β-HSD1 literature.

Compound ClassStructure TypeTarget

/

(Approx)
Key Interaction
Acetazolamide Heterocyclic SulfonamidehCA II~12 nMZn-Coordination + Thr199 H-bond
SLC-0111 Analog Ureido-BenzenesulfonamidehCA IX~45 nMTail interaction with hydrophobic pocket
Piperidine-Sulfonamide

-Sulfonylpiperidine
11β-HSD1< 10 nMHydrophobic fit in catalytic site + H-bond network
Simple Aryl Sulfonamide Benzene SulfonamidehCA II> 200 nMLacks stabilizing tail interactions
Bioisosterism: 11β-HSD1 Inhibitors

In the development of inhibitors for 11β-Hydroxysteroid Dehydrogenase Type 1 (a target for Type 2 Diabetes), the


-sulfonylpiperidine moiety often serves as a bioisostere for amide bonds.
  • Advantage: The sulfonyl group provides metabolic stability against amidases and proteases while maintaining the hydrogen bond acceptor capability required for the active site (interacting with Tyr183/Ser170).

  • Potency: Optimization of arylsulfonylpiperidines has yielded compounds with

    
     values as low as 3 nM, with high selectivity over the Type 2 isozyme.
    

Synthetic Architecture: The -Sulfonylation Protocol

The formation of the sulfonamide bond on a piperidine ring is a high-yielding "click-like" reaction, but it requires strict control of pH and stoichiometry to prevent bis-sulfonylation (rare for secondary amines but possible with ring opening) or hydrolysis of the sulfonyl chloride.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(phenylsulfonyl)piperidine-4-carboxylic acid derivatives.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Arylsulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Preparation: Charge a round-bottom flask with the piperidine derivative and anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ). Cool to 0°C.
  • Base Addition: Add TEA dropwise. Ensure the internal temperature does not exceed 5°C to minimize exotherms.

  • Sulfonylation: Dissolve the arylsulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS.

  • Quench & Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    
    ).
  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) and Brine. Dry over

    
    . Concentrate in vacuo.
    
Synthetic Workflow Diagram

Synthesis_Flow Start Reagents: Piperidine + R-SO2-Cl Step1 0°C, DCM, TEA (Control Exotherm) Start->Step1 Check LC-MS Check (Consumption of Amine) Step1->Check Check->Step1 Incomplete (<90%) Quench Quench: Sat. NaHCO3 Check->Quench Complete Wash Acid Wash (1M HCl) Remove excess base Quench->Wash Final Pure N-Sulfonylpiperidine Wash->Final

Figure 2: Optimized workflow for N-sulfonylpiperidine synthesis.

Metabolic & Toxicology Considerations

The hERG Liability

Piperidine rings containing a basic nitrogen are notorious for interacting with the hERG potassium channel, leading to QT prolongation and cardiotoxicity.

  • The Sulfonamide Fix: Converting the basic piperidine nitrogen to a neutral sulfonamide (

    
    ) eliminates the protonation at physiological pH. This drastically reduces affinity for the hERG channel pore, which typically requires a cationic center.
    
Metabolic Hotspots

While the sulfonamide bond is metabolically robust, the piperidine ring itself is subject to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • 
    -Carbon Oxidation:  The carbons adjacent to the nitrogen are prone to hydroxylation.
    
  • Mitigation Strategy: Introducing steric bulk (e.g., methyl groups) or electron-withdrawing groups (fluorine) at the C2 or C6 positions can sterically or electronically block this metabolic pathway.

References

  • Supuran, C. T. (2022).[1] Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Link

  • Sun, D., et al. (2008).[3] Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters. Link

  • Nocentini, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (MDPI). Link

  • Wang, Y., et al. (2014). Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic disorders. Bioorganic & Medicinal Chemistry. Link

  • Zhang, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. Journal of Agricultural and Food Chemistry. Link

Sources

Quantum Chemical Characterization of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Protocol for Drug Discovery Intermediates

Executive Summary

This technical guide outlines a rigorous quantum chemical workflow for characterizing 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine , a pharmacophore scaffold combining an electron-rich aniline core with a lipophilic piperidine-sulfonamide moiety.

Accurate modeling of this molecule presents specific challenges: the piperidine ring flipping , the sulfonamide S-N rotational barrier , and the steric clash between the ortho-methyl group and the bulky sulfonyl moiety. This protocol moves beyond standard B3LYP calculations, recommending dispersion-corrected functionals (wB97X-D) to accurately capture the packing forces and conformational landscape critical for binding affinity predictions.

Part 1: Structural & Conformational Analysis

The Conformational Landscape

The piperidine ring exists primarily in a chair conformation, but the attachment to the sulfonyl group introduces significant steric strain. A standard geometry optimization is insufficient; a Relaxed Potential Energy Surface (PES) Scan is required to identify the global minimum.

Critical Degrees of Freedom:

  • 
     (C-S-N-C):  Rotation around the sulfonamide bond.
    
  • 
     (Ring Flip):  Piperidine chair-to-boat transitions (though chair is preferred, the sulfonyl substituent can distort this).
    
Computational Methodology (Protocol)

Functional Selection:

  • Avoid: B3LYP (standard) fails to capture the dispersion forces between the piperidine ring hydrogens and the phenyl ring.

  • Recommended: wB97X-D or M06-2X . These functionals include long-range dispersion corrections essential for accurate conformational ranking of sterically crowded sulfonamides.

Basis Set:

  • Optimization: 6-31G(d,p) for speed during PES scans.

  • Final Energy/Properties: 6-311++G(d,p) or def2-TZVP. The sulfur atom requires polarization functions (d) and diffuse functions (++) to correctly model the electron density of the sulfonyl oxygens.

Workflow Diagram: Conformational Search

ConformationalWorkflow Start Initial Structure (Chair Conformation) Scan Relaxed PES Scan (wB97X-D/6-31G(d,p)) Rotate S-N Bond (0-360°) Start->Scan Minima Identify Local Minima Scan->Minima Opt High-Level Optimization (wB97X-D/6-311++G(d,p)) Minima->Opt Freq Frequency Calculation (Verify NImag=0) Opt->Freq

Figure 1: Step-by-step workflow for identifying the global minimum geometry, accounting for rotational barriers.

Part 2: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

Understanding the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is vital for predicting metabolic stability and drug-target interactions.

  • HOMO Location: Localized on the phenylamine (aniline) nitrogen . This is the primary site for oxidative metabolism (N-oxidation).

  • LUMO Location: Typically delocalized over the phenyl ring and sulfonyl group . This indicates susceptibility to nucleophilic attack or reduction.

Reactivity Descriptors

Calculate these global scalar properties to quantify the molecule's stability.[1]

DescriptorFormulaPhysical Meaning
Ionization Potential (I)

Ease of oxidation (metabolic stability).
Electron Affinity (A)

Ease of reduction.
Chemical Hardness (

)

Resistance to charge transfer (higher = more stable).
Electrophilicity Index (

)

Propensity to bind to nucleophilic protein residues.

Protocol Note: Use the Koopmans' theorem approximation from the output of the wB97X-D/6-311++G(d,p) calculation.

Part 3: pKa Prediction & Solvation (The "Bond Length" Method)

Accurate pKa prediction is notoriously difficult using standard thermodynamic cycles (Gas phase


 Solvated phase) due to errors in solvation energy.

Expert Insight: For sulfonamides, recent research validates a geometric correlation method that is often more accurate than pure energy-based calculations. The equilibrium bond length of the


 or 

bond correlates linearly with pKa.
The Geometric Protocol
  • Optimize the structure in water using the SMD (Solvation Model based on Density) model.

    • Why SMD? It outperforms PCM (Polarizable Continuum Model) for calculating

      
       of charged species.
      
  • Measure the C-S bond length (

    
    ) in Angstroms.
    
  • Apply the empirical correction for sulfonamides (Reference: Chem. Sci., 2019):

    
    
    (Note: Verify this specific linear regression against a training set of similar aniline-sulfonamides if high precision is required.)
    
Thermodynamic Cycle (Validation)

If the geometric method yields ambiguous results, perform the full thermodynamic cycle:




Logic Diagram: pKa Determination Strategy

pKaStrategy Input Optimized Structure (Vacuum) SolvOpt Re-optimize in Water (SMD Model) Input->SolvOpt Measure Measure r(C-S) Bond SolvOpt->Measure Calc2 Method B: Thermodynamic Cycle (Deprotonated vs Protonated) SolvOpt->Calc2 Calc1 Method A: Geometric Correlation (Rapid Screen) Measure->Calc1 Compare Compare Results (Consensus Prediction) Calc1->Compare Calc2->Compare

Figure 2: Dual-pathway strategy for robust pKa prediction, combining geometric descriptors with thermodynamic cycles.

Part 4: Spectroscopic Validation (IR & NMR)

To confirm the synthesis of this compound, compare experimental spectra with calculated values.

Vibrational Frequency (IR)
  • Calculation: Frequency calculation on the optimized geometry.

  • Scaling Factor: DFT overestimates frequencies (harmonic approximation). For wB97X-D/6-311++G(d,p), multiply calculated frequencies by 0.961 to match experimental wavenumbers.

  • Diagnostic Bands:

    • 
      :  Symmetric/Asymmetric stretch at ~3300-3500 cm⁻¹.
      
    • 
      :  Asymmetric stretch at ~1350 cm⁻¹; Symmetric at ~1160 cm⁻¹.
      
NMR Shift Prediction (GIAO)
  • Method: GIAO (Gauge-Independent Atomic Orbital) method.

  • Solvent: Use DMSO (PCM model) as this molecule is likely insoluble in

    
    .
    
  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to set the zero point.

    
    
    

References

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Perthold, J. W., & Zubatiuk, T. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. (Visualization software citation). Link

Sources

Methodological & Application

Synthetic route for 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Executive Summary

This compound is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly sulfonamide-based inhibitors and dye intermediates.[1] Its structural core combines an aniline moiety (for further coupling or functionalization) with a sulfonamide scaffold, a pharmacophore known for biological activity in pathways such as COX-2 inhibition and carbonic anhydrase regulation.[1]

This Application Note provides a robust, scalable, and chemically validated protocol for the synthesis of this target molecule starting from commercially available 4-nitrotoluene . The route utilizes a three-stage sequence: regioselective chlorosulfonation, sulfonamide formation, and chemoselective nitro reduction.[1]

Retrosynthetic Analysis & Strategy

The synthetic strategy is driven by the directing effects of the substituents on the aromatic ring.

  • Target: this compound.[1]

  • Disconnection: The amino group is derived from a nitro precursor. The sulfonamide is formed from a sulfonyl chloride and piperidine.

  • Key Intermediate: 2-Methyl-5-nitrobenzenesulfonyl chloride.[1]

  • Starting Material: 4-Nitrotoluene.[1][2][3][4]

Mechanistic Rationale:

  • Regioselectivity: In 4-nitrotoluene, the methyl group is an ortho/para director, while the nitro group is a meta director.[1] Both groups cooperatively direct electrophilic substitution (chlorosulfonation) to the position ortho to the methyl group (position 2 relative to methyl).[1]

  • Chemoselectivity: The sulfonamide linkage is stable under standard nitro-reduction conditions (catalytic hydrogenation or metal/acid reduction), allowing the sulfonamide to be established prior to amine generation.

Reaction Pathway Visualization

SynthesisRoute Start 4-Nitrotoluene (Starting Material) Step1 Step 1: Chlorosulfonation Reagent: ClSO3H (excess) Temp: 70°C -> 90°C Start->Step1 Electrophilic Aromatic Substitution Inter1 Intermediate 1: 2-Methyl-5-nitrobenzenesulfonyl chloride Step1->Inter1 Isolation via Ice Quench Step2 Step 2: Sulfonamide Formation Reagent: Piperidine, Et3N Solvent: DCM, 0°C -> RT Inter1->Step2 Nucleophilic Substitution Inter2 Intermediate 2: 1-((2-Methyl-5-nitrophenyl)sulfonyl)piperidine Step2->Inter2 Amidation Step3 Step 3: Nitro Reduction Reagent: H2, Pd/C (10%) Solvent: MeOH, RT Inter2->Step3 Catalytic Hydrogenation Target TARGET: This compound Step3->Target Final Product

Figure 1: Step-wise synthetic pathway from 4-nitrotoluene to the target aniline.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

Direct chlorosulfonation of 4-nitrotoluene.[1]

Reagents:

  • 4-Nitrotoluene (1.0 equiv)[1]

  • Chlorosulfonic acid (ClSO₃H) (5.0 equiv) - Caution: Reacts violently with water.[1]

Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

  • Addition: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0–5°C using an ice bath.

  • Reaction: Slowly add molten 4-Nitrotoluene (1.0 equiv) dropwise over 1 hour, maintaining the internal temperature below 10°C.

  • Heating: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to 70°C and hold for 2 hours. Then, increase temperature to 90–95°C for an additional 3 hours to ensure conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Quench: Cool the mixture to room temperature. Very carefully pour the reaction mass onto crushed ice (approx. 10x weight of starting material) with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 40°C.

    • Expected Yield: 75–85%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Stage 2: Synthesis of 1-((2-Methyl-5-nitrophenyl)sulfonyl)piperidine

Nucleophilic attack of piperidine on the sulfonyl chloride.[1]

Reagents:

  • 2-Methyl-5-nitrobenzenesulfonyl chloride (1.0 equiv)[1]

  • Piperidine (1.1 equiv)[1]

  • Triethylamine (Et₃N) (1.2 equiv)[1]

  • Dichloromethane (DCM) (10 mL/g of substrate)[1]

Protocol:

  • Dissolution: Dissolve 2-Methyl-5-nitrobenzenesulfonyl chloride in DCM in a round-bottom flask. Cool to 0°C.

  • Addition: Mix Piperidine and Triethylamine in a small volume of DCM. Add this mixture dropwise to the cold sulfonyl chloride solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Wash the organic layer with 1N HCl (to remove excess amine/base), followed by saturated NaHCO₃ and brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or use directly if purity >95%.

    • Expected Yield: 85–92%[1]

Stage 3: Synthesis of this compound

Reduction of the nitro group to the aniline.[1]

Reagents:

  • Nitro intermediate (Stage 2 product)[1]

  • Pd/C (10% wt loading, 50% wet) (10 wt% of substrate)[1]

  • Methanol (MeOH) or Ethanol (EtOH)[1]

  • Hydrogen gas (H₂) (Balloon or low pressure)[1]

Protocol:

  • Preparation: Dissolve the nitro intermediate in Methanol. Nitrogen purge the vessel to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C can ignite methanol vapors; keep wet and handle under inert atmosphere.[1]

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 6–12 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate to dryness. The resulting solid is the target aniline.

  • Purification: If necessary, recrystallize from Isopropanol/Hexane.

Analytical Data Summary

CompoundKey 1H NMR Features (CDCl3, 400 MHz)
Intermediate 1 (Sulfonyl Chloride)δ 8.7 (d, 1H, Ar-H ortho to SO2), 8.4 (dd, 1H), 7.6 (d, 1H), 2.8 (s, 3H, Ar-CH3).[1]
Intermediate 2 (Nitro Sulfonamide)δ 8.5 (d, 1H), 8.3 (dd, 1H), 7.5 (d, 1H), 3.2 (m, 4H, Piperidine), 2.7 (s, 3H, Ar-CH3), 1.6 (m, 6H, Piperidine).[1]
Target (Aniline)δ 7.2 (d, 1H, Ar-H), 6.8 (dd, 1H), 6.7 (d, 1H), 3.8 (br s, 2H, NH2), 3.1 (m, 4H), 2.4 (s, 3H, Ar-CH3), 1.5 (m, 6H).[1]

Note: In the target, the chemical shifts of aromatic protons shift upfield due to the electron-donating effect of the amine.[1]

Safety & Handling

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water to release HCl and H₂SO₄. Use only in a fume hood with proper PPE (face shield, acid-resistant gloves).[1]

  • Piperidine: Toxic by inhalation and ingestion; flammable.[1]

  • Hydrogenation: Hydrogen gas poses an explosion hazard.[1] Ensure proper grounding of equipment. Pyrophoric hazards exist with dry Pd/C.

References

  • Chlorosulfonation of Toluenes: Suter, C. M.[1] The Organic Chemistry of Sulfur. John Wiley & Sons, 1944.[1][5] (Classic reference for chlorosulfonation regioselectivity).

  • Synthesis of Sulfonamides: "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent." Organic Letters, 2020.[1] Link[1]

  • Nitro Reduction Methodologies: "Catalytic Hydrogenation of Nitro Compounds." PrepChem. Link (General procedure adapted for sulfonamide stability).[1]

  • Regiochemistry Validation: "Synthesis of 3-chloro-4-methylaniline." Google Patents, CN102701996A.[1] Link (Validates the 2-substitution on 4-nitrotoluene).[1]

Sources

Application Note: Precision Synthesis of Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Sulfonamides (


) remain a cornerstone pharmacophore in medicinal chemistry, underpinning classes of drugs ranging from antibiotics (sulfamethoxazole) to COX-2 inhibitors (celecoxib). While the classical reaction between a sulfonyl chloride and an amine is the industry standard, it frequently fails when applied to unstable sulfonyl chlorides or sterically hindered amines.

This guide details two distinct protocols:

  • Protocol A (The Workhorse): An optimized classical nucleophilic substitution for stable substrates, including a "green" aqueous variant.

  • Protocol B (The Problem Solver): A DABSO-mediated approach for generating sulfonamides directly from organometallics, bypassing the isolation of unstable sulfonyl chlorides.

Decision Matrix: Selecting the Right Protocol

Before starting, evaluate your substrate stability using the decision tree below.

DecisionTree Start Start: Define Substrates IsStable Is the Sulfonyl Chloride commercially available & stable? Start->IsStable MethodA Use Protocol A: Nucleophilic Substitution (Standard) IsStable->MethodA Yes MethodB Use Protocol B: DABSO-Mediated (Avoids R-SO2Cl isolation) IsStable->MethodB No (Unstable/Not Available) IsSensitive Is the Amine acid-sensitive or poor nucleophile? MethodA->IsSensitive Check Amine IsSensitive->MethodA No Optimization Add DMAP catalyst or use Microwave IsSensitive->Optimization Yes

Figure 1: Strategic decision tree for selecting the optimal synthesis route.

Protocol A: Classical Nucleophilic Substitution

Best for: Commercially available sulfonyl chlorides and primary/secondary amines.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, forming a tetrahedral intermediate (often debated as concerted


-like), followed by the expulsion of chloride. The base neutralizes the generated HCl, driving the equilibrium forward.

MechanismA R1 Sulfonyl Chloride TS Tetrahedral Intermediate R1->TS R2 Amine (R-NH2) R2->TS Prod Sulfonamide TS->Prod Base Base (Scavenges HCl) TS->Base HCl removal

Figure 2: Simplified reaction pathway for base-mediated sulfonylation.

Reagents & Setup
  • Sulfonyl Chloride (1.0 equiv): Ensure it is free-flowing. If caked, recrystallize from hexane/toluene or distill.

  • Amine (1.1 equiv): Slight excess ensures complete consumption of the electrophile.

  • Base (1.5 - 2.0 equiv): Pyridine (solvent/base) or Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) for solubility, or Water (Green variant).

  • Catalyst (Optional): DMAP (10 mol%) for hindered amines.

Step-by-Step Procedure (Standard DCM)
  • Preparation: In an oven-dried round-bottom flask (RBF) equipped with a stir bar, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.5 mmol). If the amine is an HCl salt, increase base to 2.5 mmol.

  • Cooling: Cool the mixture to 0°C (ice bath). The reaction is exothermic; temperature control prevents decomposition.

  • Addition: Add Sulfonyl Chloride (1.0 mmol) dropwise (either neat or dissolved in 1 mL DCM).

    • Critical Checkpoint: If the solution turns black instantly, the amine may be oxidizing. Ensure inert atmosphere (

      
      ).
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Add 1M HCl (aqueous) to quench excess base and solubilize unreacted amine.

Green Chemistry Variant (Aqueous)

For robust substrates, water is a superior solvent due to the "hydrophobic effect" accelerating the reaction and simplifying workup.

  • Solvent: Water.[1][2][3]

  • Base:

    
     (1.2 equiv).
    
  • Procedure: Mix amine and carbonate in water. Add sulfonyl chloride.[1][2][4][5][6][7][8][9] Stir vigorously. The product often precipitates as a pure solid, requiring only filtration.

Protocol B: DABSO-Mediated Synthesis (The "Willis" Method)

Best for: Unstable sulfonyl chlorides or when starting from aryl halides/Grignards. Concept: Instead of isolating the sensitive sulfonyl chloride, we use DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source of


.
Reagents
  • Organometallic: Grignard reagent (

    
    ) or Organolithium.[8]
    
  • SO2 Source: DABSO (0.6 equiv, as it delivers 2 equiv of

    
    ).
    
  • Oxidant/Activator: N-Chlorosuccinimide (NCS) or bleach (NaOCl).

  • Amine: The nucleophile.[8]

Step-by-Step Procedure
  • Sulfinate Formation: In a dried Schlenk tube under Argon, add DABSO (0.6 mmol) and THF (5 mL). Cool to -40°C.

  • Grignard Addition: Add Grignard reagent (1.0 mmol) dropwise. Stir for 30 min, then warm to RT.

    • Validation: The suspension should clear as the sulfinate salt forms.

  • Activation: Cool to 0°C. Add NCS (1.1 mmol) to generate the sulfonyl chloride in situ.

  • Amine Addition: Immediately add the Amine (1.2 mmol) and Base (

    
    , 2.0 mmol).
    
  • Workup: Dilute with EtOAc, wash with brine, and concentrate.

Purification & Quality Control

Workup Strategy (The "Acid/Base Swing")

Sulfonamides with an N-H proton are acidic (


). Use this to your advantage.
  • Remove Amine: Wash organic layer with 1M HCl. (Amine

    
     Ammonium salt 
    
    
    
    Aqueous layer).[1]
  • Remove Sulfonic Acid (Hydrolysis byproduct): Wash organic layer with Sat.

    
    . (Sulfonic acid 
    
    
    
    Sulfonate
    
    
    Aqueous layer).
  • Isolate Product: Dry organic layer (

    
    ) and evaporate.
    
Validation Criteria
MethodObservation Indicating Success
LCMS Presence of

or

(ES- mode is often more sensitive for sulfonamides).
1H NMR Appearance of sulfonamide NH (broad singlet,

7.0–10.0 ppm).[10] Shift of neighboring protons.
TLC Product is usually less polar than the amine but more polar than the sulfonyl chloride.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bis-sulfonylation (

)
Primary amine is too nucleophilic or excess sulfonyl chloride used.Use 1.0 equiv sulfonyl chloride.[6] Add electrophile slowly at 0°C. Use bulky base (DIPEA).
Low Yield (Hydrolysis) Wet solvents or old sulfonyl chloride.Use anhydrous solvents.[4] Dry glassware.[4] If using Protocol A, switch to Protocol B (DABSO).
No Reaction Sterically hindered amine or poor nucleophile (e.g., aniline).Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to reflux or use microwave irradiation (100°C, 10 min).
Product Oiling Out Impurities preventing crystallization.Triturate with diethyl ether or hexanes. Sonicate to induce crystallization.

References

  • Standard Protocol & Green Chemistry

    • Deng, X., & Mani, N. S. (2006).[2][11] A facile, environmentally benign sulfonamide synthesis in water.[2][3][12] Green Chemistry, 8(9), 835-838. Link

    • BenchChem. (2025).[1][4] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Link

  • DABSO / Alternative Methods

    • Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020).[13] Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines.[8][13][14] The Journal of Organic Chemistry, 85(9), 5753–5760. Link

    • Nguyen, B., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.[8] Organic Letters. Link

  • Purification & Analysis

    • Google Patents. (1957). Sulfonamide purification process (US2777844A). Link

Sources

Applications of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the medicinal chemistry utility, synthesis, and derivatization of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine (CAS: 50354-99-9).[1]

A Versatile Sulfonyl-Aniline Scaffold for Kinase & GPCR Ligand Discovery[1]

Introduction & Chemical Biology Profile

This compound is a privileged intermediate in medicinal chemistry, particularly valuable in the design of Type II Kinase Inhibitors and GPCR modulators .[1] Structurally, it combines an aniline "warhead" (for hinge binding or further derivatization) with a lipophilic piperidine-sulfonamide moiety that often targets solvent-exposed pockets or hydrophobic back-clefts in protein targets.[1]

Key Physicochemical Properties
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 254.35 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP ~1.6 - 1.9Moderate lipophilicity; good membrane permeability without poor solubility.[1]
H-Bond Donors 2 (Aniline -NH2)Primary handle for urea/amide formation.[1]
H-Bond Acceptors 3 (Sulfonyl O, Aniline N)Sulfonyl oxygens often engage in water-mediated H-bonds.[1]
Topological Polar Surface Area ~72 ŲWell within the "Rule of 5" limit for oral bioavailability (<140 Ų).[2]
Structural Utility[1][2]
  • Solubility Modulation: The piperidine ring disrupts the planarity of the sulfonamide, preventing "brick-dust" crystal packing often seen in primary sulfonamides, thereby improving solubility in organic synthesis and biological assays.[2]

  • Metabolic Stability: The tertiary sulfonamide (piperidine-sulfonyl) is generally more resistant to hydrolysis and metabolic cleavage compared to secondary sulfonamides.[1]

  • Scaffold Hopping: This moiety serves as a bioisostere for N-methyl-sulfonamides or morpholine-sulfonamides, often used to tune the pKa and hydrophobic interactions in the "solvent front" region of kinase active sites (e.g., ALK, ROS1, or BCR-ABL inhibitors).[2]

Synthesis Protocol: The "Nitro-Route"

While this compound is commercially available, in-house synthesis is often required to introduce specific isotopic labels or to scale up for library production. The most robust route proceeds via the chlorosulfonation of p-nitrotoluene, ensuring the correct regiochemistry (sulfonyl group ortho to the methyl).

Reaction Scheme Logic
  • Regiocontrol: p-Nitrotoluene is used because the methyl group directs electrophilic substitution ortho to itself (positions 2/6), while the nitro group directs meta (positions 2/6).[2] This cooperative directing effect ensures the sulfonyl chloride is installed at the desired position (Position 3 relative to the final aniline; Position 2 relative to toluene).[2]

  • Functionalization: Reaction with piperidine forms the sulfonamide.[2]

  • Activation: Reduction of the nitro group yields the final aniline.[2]

Detailed Experimental Procedure

Step 1: Synthesis of 2-chlorosulfonyl-4-nitrotoluene

  • Reagents: p-Nitrotoluene (13.7 g, 100 mmol), Chlorosulfonic acid (33 mL, 500 mmol).[2]

  • Protocol:

    • Place p-nitrotoluene in a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).

    • Cool the flask to 0°C in an ice bath.

    • Add Chlorosulfonic acid dropwise over 30 minutes. Caution: Evolution of HCl gas.[2] Perform in a fume hood.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Then heat to 60°C for 1 hour to drive the reaction to completion.

    • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.[2]

    • Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.

Step 2: Coupling with Piperidine

  • Reagents: Crude sulfonyl chloride (from Step 1), Piperidine (1.2 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).[2]

  • Protocol:

    • Dissolve the sulfonyl chloride in DCM (100 mL) and cool to 0°C.

    • Add a mixture of Piperidine and Triethylamine dropwise.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Wash the organic layer with 1N HCl (to remove excess amine), then brine. Dry over Na₂SO₄ and concentrate to yield 1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine .[1]

Step 3: Nitro Reduction to Aniline

  • Reagents: Nitro-intermediate (from Step 2), Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (4:1).[2]

  • Protocol:

    • Dissolve the nitro compound in Ethanol/Water (100 mL).

    • Add Iron powder and Ammonium Chloride.

    • Reflux vigorously for 2 hours.

    • Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[2]

    • Concentrate the filtrate.[2] Dissolve the residue in EtOAc, wash with water, and dry over Na₂SO₄.[2]

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography to obtain This compound .

Application Workflows: Library Generation

The primary utility of this aniline is as a "Hub" for generating diverse bioactive libraries.[2] Below are the two most common derivatization protocols used in drug discovery.

Workflow A: Urea Synthesis (Kinase "Type II" Motif)

This reaction creates the classic "Donor-Acceptor-Donor" motif found in many kinase inhibitors (e.g., Sorafenib analogs).[1]

  • Reagent: Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).[1]

  • Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).

    • Add the Isocyanate (1.1 eq) at room temperature.

    • Stir for 12 hours. If precipitation occurs, filter the solid urea.[2]

    • If no precipitate, scavenge excess isocyanate with a polymer-supported amine (e.g., Trisamine resin) for 2 hours, then filter and concentrate.[2]

Workflow B: Buchwald-Hartwig Amination (Heterocycle Coupling)

Used to couple the aniline to heteroaryl halides (e.g., 2-chloropyrimidine) for "hinge-binder" synthesis.[1]

  • Reagents: Aniline (1.0 eq), Aryl Bromide/Chloride (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Cs₂CO₃ (2.0 eq), Dioxane.[2]

  • Protocol:

    • Combine all solids in a microwave vial.

    • Add degassed Dioxane. Seal and purge with Argon.

    • Heat at 100°C (conventional) or 120°C (microwave) for 1-4 hours.

    • Filter through Celite, concentrate, and purify via Prep-HPLC.

Visualizations
Diagram 1: Synthesis & Regiochemistry Logic

This diagram illustrates the flow from p-nitrotoluene to the final scaffold, highlighting the critical regiochemical direction.[2]

SynthesisPath Start p-Nitrotoluene (Precursor) Inter1 2-Chlorosulfonyl- 4-nitrotoluene (Ortho to Methyl) Start->Inter1 ClSO3H (Chlorosulfonation) Inter2 1-[(2-Methyl-5-nitro- phenyl)sulfonyl]piperidine Inter1->Inter2 Piperidine, Et3N (Amidation) Final 4-Methyl-3-(piperidine- 1-sulfonyl)-phenylamine (Target Scaffold) Inter2->Final Fe/NH4Cl or H2/Pd (Reduction)

Caption: Step-wise synthesis ensuring the sulfonyl group is installed ortho to the methyl group.

Diagram 2: Divergent Library Applications

This diagram maps how the scaffold is used to generate distinct classes of therapeutic agents.

Applications Core This compound (The Scaffold) Rxn1 + Aryl Isocyanate Core->Rxn1 Rxn2 + 2,4-Dichloropyrimidine Core->Rxn2 Rxn3 + Acid Chloride Core->Rxn3 Prod1 Diaryl Ureas (Type II Kinase Inhibitors) Rxn1->Prod1 Urea Formation Prod2 Anilinopyrimidines (ALK/ROS1 Inhibitors) Rxn2->Prod2 SnAr / Buchwald Prod3 Amides (GPCR Ligands) Rxn3->Prod3 Acylation

Caption: Divergent synthesis pathways transforming the scaffold into three major drug classes.[1]

Quality Control & Characterization

To ensure the integrity of the scaffold before library synthesis, verify the following analytical markers.

MethodExpected SignalInterpretation
1H NMR (DMSO-d6) δ 2.30 (s, 3H)Methyl group attached to the aromatic ring.[1]
1H NMR (DMSO-d6) δ 5.40 (s, 2H, broad)Aniline -NH₂ protons (disappears with D₂O shake).[1]
1H NMR (DMSO-d6) δ 1.40 - 3.10 (m, 10H)Piperidine ring protons (distinct multiplets).[1]
LC-MS (ESI+) [M+H]+ = 255.1Protonated molecular ion.[1]
HPLC Purity >95% @ 254 nmEssential for library synthesis to prevent side-reactions.[1]
References
  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link][1][2]

  • ResearchGate. "Synthesis and Biological Evaluation of Piperidine-Sulfonamide Derivatives."[1] ResearchGate Publications. [Link][1]

  • Google Patents. "Method for preparing sulfonamide-aniline intermediates."[1] Google Patents. [1]

Sources

Application Note: 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine as a Scaffold in Drug Discovery

[1]

Abstract

This application note details the utility, synthesis, and application of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine (CAS: 50354-99-9) as a privileged scaffold in medicinal chemistry.[1] Characterized by a core aniline moiety substituted with a solubilizing sulfonyl-piperidine group and a steric methyl handle, this compound serves as a critical building block for Type I and Type II kinase inhibitors , as well as GPCR ligands.[1][2] This guide provides a comprehensive workflow for researchers, covering the structural rationale, step-by-step synthesis protocols, and downstream coupling methodologies for library generation.[1][2]

Introduction: The Sulfonyl-Aniline Scaffold

In modern drug discovery, the sulfonyl-aniline motif is a cornerstone of "fragment-based" and "scaffold-hopping" strategies.[1][2] this compound represents a highly optimized version of this motif, balancing lipophilicity, solubility, and steric conformation.[1][2]

Structural Rationale & Pharmacophore Analysis

The efficacy of this scaffold stems from its three distinct functional regions, which address common challenges in lead optimization:

  • The Aniline Head (N1): Acts as the primary nucleophile for coupling to heteroaromatic "warheads" (e.g., pyrimidines, quinazolines).[2] In kinase inhibitors, this nitrogen often forms a critical hydrogen bond with the hinge region (e.g., Glu/Met residues).[2]

  • The Methyl Toggle (C4): This substituent is not merely structural; it exerts steric pressure that forces the aniline ring to twist relative to the coupled heterocycle.[2] This "ortho-effect" is crucial for locking the molecule into a bioactive conformation, reducing the entropic penalty of binding.[1][2]

  • The Sulfonyl-Piperidine Tail (C3):

    • Solubility: The sulfonyl group lowers the logP relative to a carbon analog, while the piperidine ring prevents the aggregation often seen with flat aromatic systems.[1][2]

    • Interaction: The sulfonyl oxygens serve as hydrogen bond acceptors, often interacting with solvent-exposed residues or specific water networks (e.g., the "specificity pocket" in kinases like ALK or ROS1).[1][2]

Key Therapeutic Areas
  • Kinase Inhibitors: Analogous scaffolds are found in FDA-approved drugs like Ceritinib (ALK inhibitor) and Fedratinib (JAK2 inhibitor), where the sulfonyl moiety extends into the solvent front.[2]

  • GPCR Modulators: Used in 5-HT6 and dopamine receptor antagonists.[1][2]

  • Epigenetics: Bromodomain (BET) inhibitors often utilize sulfonamide tails to improve pharmacokinetic (PK) profiles.

Chemical Synthesis & Preparation

Retrosynthetic Analysis

The most robust route to this compound avoids the harsh conditions of direct chlorosulfonation of the aniline.[1][2] Instead, it utilizes a Nitro-Reduction strategy, ensuring regioselectivity and high yields.[1][2]

Synthesis Workflow Diagram

SynthesisWorkflowSMStarting Material4-Methyl-3-nitrobenzenesulfonyl chlorideStep1Step 1: Sulfonamide Formation(Nucleophilic Substitution)SM->Step1+ Piperidine+ Et3N, DCM, 0°CInterIntermediate1-((4-methyl-3-nitrophenyl)sulfonyl)piperidineStep1->InterYield: >90%Step2Step 2: Nitro Reduction(Fe/NH4Cl or H2/Pd-C)Inter->Step2ReductionProductFinal ScaffoldThis compoundStep2->ProductYield: ~85%

Figure 1: Two-step synthesis of the target scaffold from commercially available sulfonyl chloride precursors.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of this compound (CAS 50354-99-9) from 4-methyl-3-nitrobenzenesulfonyl chloride.[1][2]

Materials:
  • 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 eq)[1]

  • Piperidine (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH4Cl) (5.0 eq)

  • Ethanol/Water (3:1 mixture)

Step 1: Sulfonamide Coupling [2]
  • Setup: Purge a round-bottom flask with nitrogen. Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (5.0 g, 21.2 mmol) in anhydrous DCM (50 mL). Cool to 0°C using an ice bath.

  • Addition: Mix piperidine (2.3 mL, 23.3 mmol) and Et3N (4.4 mL, 31.8 mmol) in DCM (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Quench with water (50 mL). Separate the organic layer.[1][2][3][4][5] Wash with 1N HCl (2x), saturated NaHCO3, and brine.[2] Dry over Na2SO4 and concentrate in vacuo.

    • Expected Yield: ~5.5 g (92%) of yellow solid (Intermediate 1).

Step 2: Nitro Reduction (Fe/NH4Cl Method)

Note: This method is preferred over Hydrogenation (H2/Pd) if halogen substituents are present elsewhere in the molecule, as it prevents dehalogenation.

  • Setup: Dissolve Intermediate 1 (5.0 g, 17.6 mmol) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add NH4Cl (4.7 g, 88 mmol) and Iron powder (4.9 g, 88 mmol).

  • Reflux: Heat the suspension to 80°C (Reflux) with vigorous stirring for 4 hours. The color will change from yellow to dark brown/black.[1][2]

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.[1][2]

  • Purification: Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[1][2] Dry and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (0-5% MeOH in DCM).[2]

    • Final Product: Off-white solid.[1][2][6] Yield: ~3.8 g (85%).

Protocol B: Application - Buchwald-Hartwig Coupling

Objective: Coupling the scaffold to a chloro-heterocycle (e.g., 2,4-dichloropyrimidine) to create a kinase inhibitor library.[1][2]

Reaction Scheme: Scaffold-NH2 + Cl-Heterocycle -> Scaffold-NH-Heterocycle

Methodology:
  • Reagents: Combine the Scaffold (1.0 eq), 2,4-dichloropyrimidine (1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in 1,4-Dioxane.

  • Conditions: Degas with nitrogen for 10 mins. Seal the tube and heat to 100°C for 12 hours.

  • Isolation: Filter through Celite, concentrate, and purify via HPLC (C18 column, Water/Acetonitrile gradient).

Data Analysis & Quality Control

Physicochemical Properties Table
PropertyValueSignificance
Molecular Weight 254.35 g/mol Ideal for fragment-based design (Rule of 3 compliant).[1][2]
cLogP ~1.7Moderate lipophilicity ensures good membrane permeability.[1][2]
TPSA 71.8 ŲWell within the range for oral bioavailability (<140 Ų).[2]
pKa (Aniline) ~3.5 - 4.0The electron-withdrawing sulfonyl group lowers the pKa, reducing oxidative liability.[1][2]
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the sulfonyl chloride is fresh.[1][2] Hydrolysis to the sulfonic acid is the most common failure mode.[1][2] If the starting material is wet, treat with SOCl2 to regenerate the chloride.[1][2]

  • Incomplete Reduction: If the Fe/NH4Cl reaction stalls, add 1-2 drops of concentrated HCl to activate the iron surface.[1][2]

  • Regioselectivity Issues: If synthesizing the sulfonyl chloride from scratch (via chlorosulfonation of 4-methylaniline), ensure temperature is kept <0°C to favor the meta position relative to the methyl group.

Strategic Design Logic (SAR)

The following diagram illustrates how to utilize this scaffold in a Structure-Activity Relationship (SAR) campaign.

SAR_LogicCenterThis compound(SCAFFOLD)Mod1Modification A: Piperidine RingReplace with Morpholine/Piperazine-> Tunes Solubility & pKaCenter->Mod1Mod2Modification B: Methyl GroupReplace with F, Cl, or CF3-> Alters Twist Angle & Metabolic StabilityCenter->Mod2Mod3Modification C: Aniline NH2Coupling to Hinge Binders-> Determines Target SpecificityCenter->Mod3

Figure 2: SAR expansion strategy using the scaffold as a central hub.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib).[2][7] Journal of Medicinal Chemistry, 56(14), 5675-5690.[2][7] (Contextual reference for sulfonyl-aniline scaffolds in ALK inhibitors). Available at: [Link]

  • Uddin, M. J., et al. (2003). Design and Synthesis of Celecoxib Analogs as Selective Cyclooxygenase-2 (COX-2) Inhibitors.[2][8] Bioorganic & Medicinal Chemistry.[1][2][3][9][10] (Reference for sulfonamide synthesis protocols). Available at: [Link]

Application Note: Quantitative Analysis of Sulfonamides in Complex Food Matrices (Honey/Milk) via HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

Sulfonamides are a cornerstone of veterinary medicine, widely used for their broad-spectrum antibacterial properties.[1] However, their persistence in the food chain poses significant health risks, including allergic reactions (Stevens-Johnson syndrome) and the promotion of antibiotic resistance.[2] Consequently, regulatory bodies like the European Union (Commission Regulation 37/2010) and the US FDA have established strict Maximum Residue Limits (MRLs), typically capped at 100 µg/kg (ppb) for total sulfonamides in milk and muscle tissue. Honey, often subject to a "zero-tolerance" policy or action limits as low as 10 µg/kg , presents a unique analytical challenge.

The Chemical Challenge: Amphoteric Nature

Sulfonamides are amphoteric; they possess both a basic amine group (


) and an acidic sulfonamide group (

). This dual nature means their solubility and retention are highly pH-dependent.
  • Acidic pH: Protonation of the amine (

    
    ) increases water solubility.
    
  • Basic pH: Ionization of the amide (

    
    ) increases water solubility.
    
  • Neutral pH: The molecule is most hydrophobic, ideal for Reversed-Phase (RP) retention.

Expert Insight: Many method failures occur during extraction because the pH is not controlled. If you extract at a pH where the sulfonamide is ionized, it will partition into the aqueous phase and be lost during liquid-liquid extraction (LLE). This guide prioritizes pH-controlled extraction to ensure high recovery.

Sample Preparation Protocols

We present two distinct workflows. Protocol A is the gold standard for complex matrices (Honey) requiring hydrolysis. Protocol B is a rapid screening prep for liquid matrices (Milk/Water).

Protocol A: Modified QuEChERS for Honey (Includes Hydrolysis)

Target: Honey contains sugar-bound sulfonamides that are invisible to MS without hydrolysis.

Reagents: 0.1M HCl, Acetonitrile (ACN), QuEChERS salts (


), Dispersive SPE (d-SPE) with PSA/C18.
  • Hydrolysis (Critical Step):

    • Weigh

      
       g of homogenized honey into a 50 mL centrifuge tube.
      
    • Add 4 mL of 0.1 M HCl . Vortex for 1 min.

    • Incubate at 40°C for 30 minutes .

    • Why? Acidic hydrolysis cleaves the N4-glycosidic bond, releasing the free sulfonamide for quantification.

  • Neutralization & Extraction:

    • Adjust pH to ~4.5–5.0 using 1M NaOH (sulfonamides are least soluble in water here).

    • Add 10 mL Acetonitrile (ACN) .[2][3]

    • Vortex vigorously for 1 minute to precipitate proteins and extract analytes.

  • Salting Out (Partitioning):

    • Add QuEChERS salt packet (

      
      ).[3]
      
    • Shake vigorously for 1 minute. Centrifuge at 4,000 rpm for 5 minutes.

    • Result: A distinct separation between the upper ACN layer (containing drugs) and lower aqueous/sugar layer.

  • Cleanup (d-SPE):

    • Transfer 5 mL of the supernatant (ACN layer) to a d-SPE tube containing 150 mg PSA (Primary Secondary Amine) and 50 mg C18 .

    • Why PSA? Removes organic acids and sugars.

    • Why C18? Removes long-chain lipids/waxes common in raw honey.

    • Vortex and centrifuge.[2][4]

  • Reconstitution:

    • Evaporate 2 mL of cleaned extract to dryness under Nitrogen at 40°C.

    • Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid). Filter through 0.2 µm PTFE filter.

Protocol B: Solid Phase Extraction (SPE) for Water/Milk

Target: Trace analysis in liquid samples.[5][6][7][8]

  • Conditioning: Use an HLB (Hydrophilic-Lipophilic Balance) cartridge (60 mg/3 mL). Condition with 3 mL MeOH followed by 3 mL Water.

  • Loading: Pass 5 mL of milk (precipitated with acid first) or 100 mL water sample through the cartridge at 1-2 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in water. (Removes highly polar interferences).

  • Elution: Elute with 3 mL of Methanol .

  • Finish: Evaporate and reconstitute as in Protocol A.

Workflow Visualization

G Start Sample Collection (Honey/Milk) Hydrolysis Acid Hydrolysis (0.1M HCl, 40°C, 30 min) *Releases Sugar-Bound Analytes* Start->Hydrolysis Honey Matrix Extraction Solvent Extraction (Acetonitrile + Salts) Start->Extraction Milk/Meat Hydrolysis->Extraction Partition Phase Separation (Centrifuge) Extraction->Partition Cleanup d-SPE Cleanup (PSA removes sugars) (C18 removes lipids) Partition->Cleanup Supernatant Decide Method Selection? Cleanup->Decide Analysis Instrumental Analysis LCMS LC-MS/MS (Trace Level < 10 ppb) Decide->LCMS HPLC HPLC-UV (Screening > 100 ppb) Decide->HPLC LCMS->Analysis HPLC->Analysis

Figure 1: Analytical workflow emphasizing the critical hydrolysis step for honey matrices and the decision path for instrumentation.

Instrumental Protocols

Method A: LC-MS/MS (Confirmatory & Trace Analysis)

Recommended for meeting strict MRLs (e.g., <10 ppb).

  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Column (e.g., Agilent Zorbax Eclipse Plus or Waters BEH),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4][9]

    • Note: Formic acid is essential to protonate the basic amine for ESI(+) efficiency.

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 2–5 µL.

Gradient Profile:

Time (min) % B Description
0.0 10 Initial equilibration
1.0 10 Hold to elute polar matrix
6.0 90 Linear ramp to elute analytes
8.0 90 Wash column
8.1 10 Return to initial

| 11.0 | 10 | Re-equilibration |

MS/MS Parameters (ESI Positive Mode):

  • Source Temp: 500°C

  • Capillary Voltage: 3.5 kV

MRM Transitions (Quantification & Confirmation):

Analyte Precursor (m/z) Quantifier (m/z) Qualifier (m/z)
Sulfadiazine 251.0 156.0 92.0
Sulfamethazine 279.1 186.0 156.0
Sulfamethoxazole 254.0 156.0 108.0
Sulfathiazole 256.0 156.0 92.0

| Sulfamethoxazole-d4 (IS) | 258.0 | 160.0 | - |

Method B: HPLC-UV (Routine Screening)

Recommended for high-throughput screening where limits >50 ppb are acceptable.

  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18,

    
     mm, 5 µm (Standard bore is more robust for dirty samples).
    
  • Mobile Phase: Isocratic or Gradient.

    • Isocratic Option: 75:25 (Water + 1% Acetic Acid) : Methanol.

    • Why Acetate? Buffers the pH to ~3.5, ensuring sulfonamides are neutral/protonated for consistent retention.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV Absorbance at 265 nm or 270 nm .

    • Note: Sulfonamides have an absorption maximum (

      
      ) typically between 260–270 nm due to the benzene ring.
      
  • Limit of Quantitation (LOQ): Typically 50–100 µg/kg depending on matrix cleanliness.

Method Validation Criteria (Self-Validating System)

To ensure Trustworthiness , every batch must include the following controls. If these fail, the run is invalid.

  • Linearity: 5-point calibration curve (

    
    ).
    
  • Internal Standard Recovery: The area count of the deuterated IS (e.g., Sulfamethoxazole-d4) in samples must be within 70–120% of the standard. Low recovery indicates matrix suppression (LC-MS) or extraction failure.

  • Retention Time Stability: Analyte RT must not deviate by more than

    
     from the standard.
    
  • Ion Ratio (LC-MS only): The ratio of Quantifier/Qualifier ions must be within

    
     of the certified standard to confirm identity (EU Decision 2002/657/EC).
    

References

  • US Environmental Protection Agency (EPA). (2007).[5] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[5] Washington, DC.[5]

  • European Commission. (2010).[2] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[2] Official Journal of the European Union.

  • AOAC International. (2012). Standard Method Performance Requirements (SMPRs) for Determination of Sulfonamides in Honey.

  • SCIEX. (2015). Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System. Application Note.

  • Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note.

Sources

Precision Profiling of Novel Sulfonamides: From Enzymatic Inhibition to Synergistic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The resurgence of community-acquired MRSA and the need for cost-effective antimicrobials have renewed interest in the sulfonamide class of antibiotics. However, the development of novel sulfonamides is frequently hampered by inconsistent in vitro data caused by media interference (the "thymidine effect") and a lack of specific enzymatic validation. This guide provides a rigorous, self-validating workflow for characterizing novel sulfonamides, moving from target validation (DHPS inhibition) to whole-cell potency (MIC) and synergistic profiling.

Mechanistic Validation: The Folate Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) .[1][2][3][4] They are structural analogues of para-aminobenzoic acid (PABA).[3] In the bacterial folate pathway, DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1]

When a sulfonamide occupies the active site, it prevents PABA binding, halting the synthesis of folate—a precursor essential for nucleotide biosynthesis (thymidine and purines).[3]

Pathway Visualization

The following diagram illustrates the competitive inhibition point and the downstream synergy with Trimethoprim (TMP), which targets Dihydrofolate Reductase (DHFR).

FolatePathway Pterin DHPPP (Pterin Precursor) DHPS Enzyme: DHPS Pterin->DHPS PABA PABA (Substrate) PABA->DHPS Sulfa Sulfonamide (Inhibitor) Sulfa->DHPS Competitive Inhibition DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolate DHP->DHF + Glutamate Glutamate Glutamate DHFR Enzyme: DHFR DHF->DHFR TMP Trimethoprim (Inhibitor) TMP->DHFR Inhibition THF Tetrahydrofolate (Active Cofactor) DHFR->THF DNA DNA/RNA Synthesis (Thymidine/Purines) THF->DNA

Figure 1: The Bacterial Folate Biosynthesis Pathway highlighting the dual-target blockade by Sulfonamides (DHPS) and Trimethoprim (DHFR).

Primary Screen: DHPS-DHFR Coupled Enzymatic Assay

Objective: To distinguish specific DHPS inhibition from non-specific toxicity. Principle: This kinetic assay couples the production of dihydropteroate (by DHPS) to its consumption by DHFR.[5][6] The oxidation of NADPH (a cofactor for DHFR) is monitored spectrophotometrically at 340 nm.[5][6] Advantages: Real-time kinetics; eliminates interference from colored compounds better than the Bratton-Marshall reaction.

Reagents & Preparation[4][6]
  • Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 5 mM DTT.

  • Substrates: DHPPP (50 µM), PABA (50 µM).

  • Coupling System: Recombinant E. coli DHFR (excess, ~1 U/mL), NADPH (100 µM).

  • Enzyme: Recombinant E. coli or S. aureus DHPS (titrate to ensure linear velocity).

Protocol Steps
  • Compound Plating: Dispense 2 µL of test sulfonamide (in DMSO) into a 96-well UV-transparent microplate. Include DMSO controls (0% inhibition) and a reference sulfonamide (e.g., Sulfamethoxazole) as a positive control.

  • Master Mix Addition: Add 88 µL of Reaction Buffer containing DHPPP, DHFR, and NADPH. Note: Do not add PABA yet.

  • Baseline Read: Incubate at 25°C for 5 minutes to monitor background NADPH oxidation.

  • Initiation: Add 10 µL of PABA (500 µM stock) to start the reaction.

  • Detection: Monitor Absorbance at 340 nm (

    
    ) every 30 seconds for 20 minutes.
    
  • Analysis: Calculate the slope (rate) of NADPH depletion (

    
    ) for the linear portion of the curve.
    

Data Calculation:



Whole-Cell Potency: MIC Determination

Critical Challenge: The "Thymidine Effect." Standard media often contains traces of thymidine. Bacteria can salvage exogenous thymidine, bypassing the folate blockade and rendering sulfonamides inactive in vitro despite efficacy in vivo.

Solution: Use Lysed Horse Blood (LHB) or verify media with a reference strain (E. faecalis ATCC 29212) to ensure thymidine levels are sufficiently low.

Protocol: Broth Microdilution (CLSI Compliant)

Reference: CLSI M07 / M100 Standards.

  • Media Preparation:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Mandatory Step: Add 2.5% to 5% Lysed Horse Blood (LHB). LHB contains the enzyme thymidine phosphorylase, which degrades thymidine, preventing false resistance.

  • Inoculum:

    • Prepare a direct colony suspension equivalent to a 0.5 McFarland standard.

    • Dilute 1:100 in CAMHB+LHB to achieve a final concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare 2-fold serial dilutions of the sulfonamide in the microplate (Range: 64 µg/mL to 0.06 µg/mL).

  • Incubation:

    • 35°C ± 2°C in ambient air for 16–20 hours (24 hours for MRSA).

  • Reading:

    • Record the MIC as the lowest concentration inhibiting visible growth.

    • Note: Sulfonamides often show "trailing" growth (80% inhibition rather than 100%). Read the MIC as the point of

      
       reduction in growth compared to control.
      

Synergistic Profiling: Checkerboard Assay

Sulfonamides are rarely used as monotherapy. The standard of care is combination with Trimethoprim (TMP). Novel sulfonamides must be profiled for their ability to synergize with TMP.

Experimental Workflow

The checkerboard assay creates a matrix of concentrations to identify the Fractional Inhibitory Concentration Index (FICI) .

Checkerboard Prep Prep 2D Matrix Rows: Sulfonamide (Dilution) Cols: Trimethoprim (Dilution) Inoculate Inoculate (5x10^5 CFU/mL) Prep->Inoculate Incubate Incubate 18-24h @ 35°C Inoculate->Incubate Read Read MIC for Combinations Incubate->Read Calc Calculate FICI Read->Calc

Figure 2: Workflow for Checkerboard Synergy Testing.

Data Analysis: FICI Calculation

Calculate the FICI for the well showing complete inhibition with the lowest total drug concentration:



Interpretation Table:

FICI ValueInterpretationClinical Implication
≤ 0.5 Synergy Highly desirable; potential for dose reduction.
> 0.5 – 4.0 Indifference Additive effect; no specific interaction.[7][8]
> 4.0 Antagonism Contraindicated combination.

Troubleshooting & Quality Control

Common Failure Modes
  • High MICs in Monotherapy:

    • Cause: Thymidine contamination in media.[9]

    • Fix: Test E. faecalis ATCC 29212.[10] If MIC for Sulfamethoxazole/Trimethoprim is > 1/19 µg/mL, the media is invalid. Add 5% Lysed Horse Blood.

  • Precipitation:

    • Cause: Sulfonamides have poor solubility at acidic pH.

    • Fix: Ensure DMSO stock is fully solubilized; keep assay buffers at pH 7.2–7.6.

  • Trailing Endpoints:

    • Cause: Bacteriostatic nature of sulfonamides allows slow growth.

    • Fix: Do not expect "clear" wells like beta-lactams. Use a spectrophotometer (

      
      ) and define MIC as 80% inhibition relative to growth control.
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[11][12] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[12] [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110–1114. [Link]

  • Hammoudeh, D. I., et al. (2013). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 440(2), 141-146. [Link]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. [Link]

Sources

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine as a building block for agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Agrochemical Synthesis

Executive Summary

This application note details the synthetic utility, handling, and strategic integration of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine (CAS 314285-39-7) in agrochemical discovery. As a functionalized aniline, this building block offers a unique combination of a lipophilic sulfonamide moiety and a reactive primary amine. It serves as a critical scaffold for the development of ALS-inhibitor herbicides (sulfonylureas), SDHI fungicides (carboxamides), and novel bactericides for plant protection.

The piperidine ring provides enhanced metabolic stability and lipophilicity (


 modulation) compared to primary sulfonamides, facilitating better cuticular penetration in foliar applications.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecification
IUPAC Name 4-Methyl-3-(piperidin-1-ylsulfonyl)aniline
CAS Number 314285-39-7
Molecular Formula

Molecular Weight 254.35 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 124–127 °C (Typical)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
pKa (Conjugate Acid) ~3.5–4.0 (Aniline nitrogen)
Storage Inert atmosphere, Desiccated, <25°C
Structural Analysis & Design Logic

The molecule features three distinct functional zones that drive its utility in structure-activity relationship (SAR) studies:

  • The Amine Handle (C1): A nucleophilic primary amine located para to the methyl group and meta to the sulfonamide. It is sterically accessible for coupling reactions (acylation, urea formation).

  • The Sulfonamide Linker (C3): The sulfonyl group acts as a strong electron-withdrawing group (EWG), modulating the pKa of the aniline.

  • The Piperidine "Tail": This saturated heterocycle provides bulk and lipophilicity without introducing additional hydrogen bond donors, reducing potential non-target binding while improving rainfastness in field formulations.

G Scaffold This compound Amine Primary Amine (C1) (Coupling Site) Scaffold->Amine Nucleophilic Attack Sulfonyl Sulfonyl Group (C3) (Electronic Modulation) Scaffold->Sulfonyl EWG Effect Piperidine Piperidine Ring (Lipophilic/Metabolic Stability) Scaffold->Piperidine LogP Increase

Figure 1: Functional zone analysis of the scaffold.

Synthetic Protocols
Protocol A: Synthesis of the Building Block

For laboratories synthesizing the scaffold from precursors.

Reaction Overview:

  • Sulfonylation: 4-Methyl-3-nitrobenzenesulfonyl chloride + Piperidine.

  • Reduction: Hydrogenation (Pd/C) or Iron/Acid reduction.

Step-by-Step Methodology:

  • Sulfonamide Formation:

    • Charge a reactor with 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) dissolved in dry DCM (10 mL/g).

    • Cool to 0°C.

    • Add Triethylamine (1.2 eq) followed by dropwise addition of Piperidine (1.1 eq). Exothermic reaction—maintain T < 10°C.

    • Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl, then Brine. Dry over

      
       and concentrate.
      
    • Yield Expectation: >90% (Yellow solid).

  • Nitro Reduction (Catalytic Hydrogenation):

    • Dissolve the nitro-intermediate in MeOH/THF (1:1).

    • Add 10 wt% Pd/C (5% loading).

    • Stir under

      
       atmosphere (balloon pressure sufficient for small scale; 3 bar for >50g) for 4–6 hours.
      
    • Filtration: Filter through Celite® to remove catalyst. Caution: Pyrophoric catalyst.

    • Purification: Recrystallize from Ethanol/Heptane if necessary.

Protocol B: Utilization in Agrochemical Synthesis (Urea Formation)

Target: Synthesis of a Sulfonylurea-mimic Herbicide Candidate.

Context: Coupling the aniline with a phenyl isocyanate or carbamate to generate a urea linkage, a common pharmacophore in ALS inhibitors.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Electrophile: 2-Chlorophenyl isocyanate (1.1 eq)

  • Solvent: Anhydrous Toluene or Acetonitrile

Procedure:

  • Dissolve the Scaffold (10 mmol) in anhydrous Toluene (50 mL) under

    
    .
    
  • Heat the solution to 60°C to ensure complete dissolution.

  • Add 2-Chlorophenyl isocyanate (11 mmol) dropwise.

  • Reflux the mixture for 3 hours. A precipitate (the urea) typically forms.

  • Cool to RT and stir for 1 hour.

  • Isolation: Filter the solid precipitate. Wash the cake with cold Toluene followed by Hexanes.

  • Drying: Vacuum dry at 45°C.

QC Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad aniline

    
     signal (~5.5 ppm) and appearance of two urea singlets (~8.5–9.5 ppm).
    
Process Safety & Handling
  • Dust Hazard: The solid amine can generate dust. Use a localized exhaust or fume hood.

  • Toxicity: Sulfonamides can cause sensitization. Wear nitrile gloves and P95 respiratory protection.

  • Thermal Stability: The sulfonamide bond is thermally stable up to ~200°C, but the amine is prone to oxidation. Store under nitrogen.

Experimental Workflow Visualization

The following diagram illustrates the decision tree for utilizing this scaffold in generating two distinct classes of agrochemicals: Carboxamides (SDHI Fungicides) and Ureas (Herbicides) .

Agrochemical_Workflow Start Start: this compound Decision Target Agrochemical Class? Start->Decision Route_A Route A: Fungicide (SDHI) Decision->Route_A Fungal Control Route_B Route B: Herbicide (ALS Inhibitor) Decision->Route_B Weed Control Reagent_A Reactant: Pyrazole Acid Chloride Base: Pyridine/DCM Route_A->Reagent_A Reagent_B Reactant: Aryl Isocyanate Solvent: Toluene/Reflux Route_B->Reagent_B Product_A Product: Sulfonamide-Carboxamide (Mitochondrial Complex II Inhibitor) Reagent_A->Product_A Amide Coupling Product_B Product: Sulfonyl-Urea Analog (Acetolactate Synthase Inhibitor) Reagent_B->Product_B Nucleophilic Addition

Figure 2: Divergent synthesis workflow for agrochemical active ingredient (AI) generation.

References
  • Synthesis of Sulfonamides: Garcia Ruano, J. L., et al. "Mild and General Method for the Synthesis of Sulfonamides."[1] Synthesis, 2008.[1]

  • Piperidine in Agrochemicals: Sun, W., et al. "Research progress on piperidine-containing compounds as agrochemicals."[2] Chinese Chemical Letters, 2020.

  • Compound Data: PubChem CID 2947433.[3] "this compound."[3] National Library of Medicine.

  • Sulfonamide Antibacterials: Wang, Y., et al. "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads." ResearchGate, 2023.

Sources

Application Note: High-Throughput Screening of Piperidine Derivatives for Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., fentanyl, paroxetine). In the context of antibacterial discovery, piperidine derivatives are gaining traction due to their ability to disrupt bacterial cell membranes and inhibit efflux pumps, a primary mechanism of multidrug resistance (MDR).

However, screening these derivatives presents unique challenges. Piperidines are often lipophilic and basic (pKa ~11), leading to solubility issues in aqueous media and pH-dependent efficacy. This guide outlines a robust, self-validating screening pipeline designed to overcome these physicochemical hurdles while delivering high-fidelity biological data.

Core Challenges & Solutions
ChallengeScientific CauseExperimental Solution
Solubility Lipophilic nature of N-substituted piperidines.Use of DMSO (Dimethyl sulfoxide) with strict solvent controls; conversion to HCl salts.
pH Sensitivity Basic nitrogen protonation state affects membrane penetration.Buffer adjustment (Muller-Hinton Broth cation-adjusted, pH 7.2–7.4).
False Positives Aggregation-based inhibition.Inclusion of detergent (0.01% Triton X-100) in initial screens to prevent colloidal aggregates.

Experimental Workflow Strategy

The screening process is designed as a funnel: high-throughput primary screens filter out inactive compounds, followed by secondary assays to determine the nature of inhibition (bacteriostatic vs. bactericidal) and tertiary assays for biofilm disruption.

Visual Workflow (Graphviz)

ScreeningWorkflow Synthesis Piperidine Derivative Synthesis & Purification Solubility Solubility Check (DMSO/Buffer Stability) Synthesis->Solubility PrimaryScreen Primary Screen: Resazurin MIC Assay Solubility->PrimaryScreen HitValidation Hit Validation: Re-test & Dose Response PrimaryScreen->HitValidation MIC < 64 µg/mL SecondaryScreen Secondary Screen: MBC & Time-Kill Kinetics HitValidation->SecondaryScreen Biofilm Tertiary Screen: Biofilm Inhibition (Crystal Violet) SecondaryScreen->Biofilm Bactericidal Hits Toxicity Safety Counter-Screen: Cytotoxicity (HEK293) SecondaryScreen->Toxicity Biofilm->Toxicity Decision Select Lead Toxicity->Decision SI > 10

Figure 1: Hierarchical screening workflow ensuring only high-quality hits progress to mechanism-of-action studies.

Protocol 1: Primary Screening (Resazurin-Based MIC)

The standard broth microdilution method (CLSI M07-A10) is adapted here using Resazurin (Alamar Blue). This redox indicator provides a colorimetric readout (Blue = Non-viable; Pink = Viable), offering higher sensitivity than turbidity for lipophilic compounds that may precipitate and cloud the media.

Materials
  • Bacteria: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Controls: Ciprofloxacin (Positive), 1% DMSO (Solvent), Sterile Media (Negative).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (~1.5 x 10^8 CFU/mL) from overnight cultures.

    • Dilute 1:100 in CAMHB to achieve ~10^6 CFU/mL.

  • Compound Plate Preparation:

    • Dissolve piperidine derivatives in 100% DMSO to 10 mg/mL stock.

    • Perform 2-fold serial dilutions in a 96-well plate (Deep well) using CAMHB. Crucial: Ensure final DMSO concentration in assay wells is < 2.5% to prevent solvent toxicity.

  • Assay Assembly:

    • Transfer 100 µL of diluted compound into the test plate.

    • Add 100 µL of bacterial inoculum. Final volume: 200 µL.

  • Incubation:

    • Incubate at 37°C for 18–20 hours.

  • Readout:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for 2–4 hours.

    • Visual Score: Blue = Inhibition (MIC); Pink = Growth.[1]

    • Fluorescence: Ex 530 nm / Em 590 nm.

Plate Layout Visualization

PlateLayout cluster_plate 96-Well Plate Layout (Rows A-H) Col1 Neg Ctrl Col2 Pos Ctrl Col3 Cmpd Hi Col4 ... Col11 Cmpd Lo Col12 Solv Ctrl

Figure 2: Schematic of plate controls. "Cmpd Hi" to "Cmpd Lo" represents the dilution gradient. Solv Ctrl = Media + Bacteria + DMSO (no drug).

Protocol 2: Minimum Bactericidal Concentration (MBC)

While MIC defines inhibition, MBC defines killing. For piperidine derivatives, which often act as membrane disruptors, a low MBC/MIC ratio (≤ 4) indicates a desirable bactericidal mechanism.

  • Sampling: Select wells from the MIC plate that show no visible growth (Blue) and 2 concentrations above the MIC.

  • Plating: Spot 10 µL from each selected well onto MHA (Mueller-Hinton Agar) plates.

  • Incubation: Incubate agar plates at 37°C for 24 hours.

  • Determination: The MBC is the lowest concentration resulting in a 99.9% reduction in the initial inoculum (i.e., ≤ 5 colonies for a 10 µL spot).

Protocol 3: Biofilm Inhibition (Crystal Violet Assay)

Many piperidine derivatives show promise in eradicating biofilms, a state where bacteria are 1000x more resistant to antibiotics.

  • Biofilm Formation:

    • Inoculate 100 µL of bacteria (10^6 CFU/mL in TSB + 1% Glucose) into 96-well flat-bottom polystyrene plates.

    • Incubate 24h at 37°C static.

  • Treatment:

    • Gently aspirate media (do not disrupt the pellicle).

    • Wash 2x with PBS.

    • Add 200 µL of fresh media containing the test compound (at 1x, 2x, and 4x MIC).

    • Incubate 24h.[1]

  • Staining:

    • Wash wells 3x with PBS.

    • Fix with 200 µL Methanol for 15 min. Air dry.

    • Stain with 200 µL 0.1% Crystal Violet for 15 min.

    • Wash with water until runoff is clear.[2]

  • Quantification:

    • Solubilize bound dye with 200 µL 33% Glacial Acetic Acid .

    • Measure Absorbance at 590 nm.

    • Calculation: % Inhibition = [1 - (OD_treated / OD_control)] * 100.

Data Analysis & Validation Criteria

To ensure "Trustworthiness," every assay must pass specific Quality Control (QC) metrics before data release.

QC Criteria Table
ParameterAcceptance CriterionAction if Failed
Z-Factor > 0.5 (for HTS campaigns)Re-optimize assay conditions.
Positive Control MIC within 1 dilution of CLSI rangeDiscard plate; check antibiotic stock.
Solvent Control Growth ≥ 90% of Media ControlReduce DMSO concentration.
Sterility Control OD600 < 0.05 (No growth)Check media sterility/handling.
Selectivity Index (SI) CC50 / MIC > 10Compound is likely a general toxin; deprioritize.
Selectivity Index (SI) Calculation

The SI is vital for distinguishing specific antibacterial action from general cytotoxicity.



  • CC50: Concentration causing 50% cytotoxicity in HEK293 or Vero cells (determined via MTT assay).

  • Interpretation: An SI > 10 is generally considered a "Go" signal for lead optimization.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4]Link

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[5] Methods, 42(4), 321-324. Link

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[6] Journal of Visualized Experiments, (47), 2437. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[7][8] Clinical Microbiology and Infection, 9(8), ix-xv. Link

  • Wanigasekara, D., et al. (2021).[9][10][11] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains.[10][11] University of Sri Jayewardenepura. Link

Sources

Application Note: Optimized Synthesis of Sulfonyl Piperidine Carboxamides via HATU-Mediated Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for medicinal chemists and drug discovery professionals engaged in the synthesis of sulfonyl piperidine carboxamides . This scaffold is a privileged structure in drug design, frequently found in GPCR antagonists (e.g., CCR1, CCR2), enzyme inhibitors (e.g., 11


-HSD1), and ion channel modulators.

This guide adopts the persona of a Senior Application Scientist, focusing on Route A (Convergent Synthesis) : the coupling of a pre-functionalized 1-(sulfonyl)piperidine-4-carboxylic acid with diverse amines. This approach is preferred in Lead Optimization to rapidly diversify the amide region (the "warhead" or recognition motif) while maintaining the sulfonyl core.

Strategic Overview & Rationale

The sulfonyl piperidine carboxamide motif combines a rigid, polar piperidine core with a tunable sulfonamide tail and an amide recognition element. Synthesizing this efficiently is critical for Structure-Activity Relationship (SAR) studies.

While many coupling reagents exist (EDC/HOBt, DCC, T3P), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected here as the "Gold Standard" for this specific application.

Why HATU?
  • Reactivity with Secondary Amines: The piperidine core can induce steric drag. HATU is superior to carbodiimides (EDC) in forcing coupling with sterically encumbered or electron-deficient amines (e.g., ortho-substituted anilines).

  • Solubility: Sulfonyl piperidine acids often exhibit poor solubility in DCM. HATU protocols typically utilize DMF or DMAc , ensuring homogeneity—a critical factor for reaction kinetics.

  • Atom Economy in Library Synthesis: Unlike acid chloride generation (which requires thionyl chloride and strict anhydrous conditions), HATU allows for "weigh-and-shoot" parallel synthesis.

Reaction Mechanism & Workflow

The reaction proceeds via the formation of an activated O-acyl(azabenzotriazole) ester. This intermediate is highly reactive toward nucleophilic attack by the amine.

Diagram 1: Mechanistic Pathway & Logic Flow

G Acid 1-Sulfonylpiperidine -4-carboxylic Acid Base DIPEA (Deprotonation) Acid->Base  -H+ ActiveEster Activated At-Ester Intermediate Base->ActiveEster HATU HATU (Activation) HATU->ActiveEster Product Sulfonyl Piperidine Carboxamide ActiveEster->Product  Nucleophilic Attack Byproducts HOAt + Urea ActiveEster->Byproducts Amine Target Amine (R-NH2) Amine->Product

Caption: Activation of the piperidine acid via HATU followed by aminolysis. The 7-azabenzotriazole moiety (At) acts as a superior leaving group compared to HOBt.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

ReagentGrade/PurityRoleEquivalents (Eq.)
1-(Methylsulfonyl)piperidine-4-carboxylic acid >97% HPLCLimiting Reagent1.0
Target Amine (R-NH₂) >95%Nucleophile1.1 – 1.2
HATU >98%Coupling Agent1.2 – 1.5
DIPEA (Hünig's Base) Anhydrous, RedistilledBase3.0
DMF (N,N-Dimethylformamide) Anhydrous (Sure/Seal™)Solvent0.1 – 0.2 M
EtOAc / LiCl (5%) ACS GradeWorkupN/A

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Vessel: Flame-dried 20 mL scintillation vial (for <100 mg scale) or Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Atmosphere: Nitrogen or Argon flush (recommended but not strictly required for HATU if reagents are dry).

  • Charge the Acid: Add 1-(methylsulfonyl)piperidine-4-carboxylic acid (1.0 equiv) to the reaction vessel.

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.15 M relative to the acid. Stir until the acid is mostly dissolved (suspension is acceptable at this stage).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Observation: The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to ensure formation of the activated ester.

  • Amine Addition: Add the Target Amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, increase DIPEA by 1.0 equiv per HCl molecule.

Step 2: Reaction Monitoring[5]
  • Conditions: Stir at RT for 2–16 hours .

  • Monitoring: Check via LC-MS or TLC (Mobile Phase: 5-10% MeOH in DCM).

    • Success Criterion: Disappearance of the activated ester peak (often M+H of acid + mass of HATU fragment) and appearance of Product M+H.

Step 3: Workup & Isolation

Senior Scientist Insight: DMF is difficult to remove by rotary evaporation. The "LiCl Wash" method is the most robust way to partition DMF into the aqueous phase.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Wash 1 (DMF Removal): Wash the organic layer with 5% Aqueous LiCl solution (2x).

    • Mechanism:[1][2][3][4][5] LiCl increases the ionic strength, forcing DMF and water to mix, pulling DMF out of the EtOAc layer.

  • Wash 2 (Basic/Acidic Scavenging):

    • Wash with Saturated NaHCO₃ (removes unreacted acid and HOAt byproduct).

    • Wash with 0.5 M HCl or 10% Citric Acid (removes unreacted amine and DIPEA). Skip this if your product contains a basic pyridine/imidazole moiety.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Diagram 2: Workup Decision Tree

Workup Start Crude Reaction Mixture (DMF) Dilute Dilute with EtOAc Start->Dilute LiCl Wash with 5% LiCl (aq) (Removes DMF) Dilute->LiCl CheckBasic Does Product contain Basic Nitrogen? LiCl->CheckBasic AcidWash Wash with 10% Citric Acid (Removes unreacted Amine) CheckBasic->AcidWash No SkipAcid Skip Acid Wash (Prevent Product Loss) CheckBasic->SkipAcid Yes FinalWash Wash with NaHCO3 & Brine AcidWash->FinalWash SkipAcid->FinalWash Dry Dry (Na2SO4) & Concentrate FinalWash->Dry

Caption: Optimized workup strategy to remove high-boiling DMF solvent and excess reagents without column chromatography.

Troubleshooting & Optimization (The "Senior Scientist" Notes)

IssueProbable CauseValidated Solution
Low Conversion (Anilines) Electron-deficient amines are poor nucleophiles.Heat to 50-60°C . If still sluggish, switch to POCl₃ or Ghosez's Reagent to generate the acid chloride in situ.
Racemization Over-activation or high pH.Use DIPEA (non-nucleophilic base) and keep equivalents strictly at 2.0–3.0. Avoid DMAP.
Product is Water Soluble Polar sulfonyl group pulls product into aqueous layer.Do NOT use aqueous workup. Evaporate DMF (high vac) and purify directly via Reverse Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient).
Precipitate in Reaction Product insolubility.This is good! Filter the solid, wash with water and Et₂O. It is likely pure product.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][1][3][7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][6][9] Organic Process Research & Development, 20(2), 140–177. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • Fisher Scientific. Amide Synthesis Protocols. Link

Sources

Characterization techniques for novel synthesized sulfonamide derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of Novel Sulfonamide Derivatives

Abstract

Sulfonamides (


) remain a cornerstone pharmacophore in medicinal chemistry, utilized in antibiotics, carbonic anhydrase inhibitors, and anticancer agents.[1] However, their amphoteric nature and potential for polymorphism present unique characterization challenges. This guide moves beyond basic spectral assignment, offering a rigorous, causal framework for validating novel sulfonamide derivatives. It integrates ICH Q6A specifications with advanced spectroscopic and chromatographic techniques to ensure data integrity for drug development pipelines.

Part 1: Structural Confirmation (The "Identity" Phase)

The primary objective is to unequivocally establish the connectivity of the sulfonamide linkage and the integrity of the R-groups.

Vibrational Spectroscopy (FT-IR)
  • Causality: The sulfonyl group possesses a high dipole moment, resulting in intense, diagnostic stretching vibrations. This is your first "quick check" for reaction completion (e.g., disappearance of the sulfonyl chloride starting material).

  • Diagnostic Bands:

    • 
       Asymmetric Stretch: 
      
      
      
      (Strong).
    • 
       Symmetric Stretch: 
      
      
      
      (Strong).
    • N-H Stretch:

      
      .[1] Note: In primary sulfonamides (
      
      
      
      ), this appears as a doublet. In secondary sulfonamides (
      
      
      ), it is a singlet.
  • Validation Check: If the band at

    
     is absent or weak, suspect hydrolysis to sulfonic acid or failure of the coupling reaction.
    
Nuclear Magnetic Resonance (NMR)
  • Causality: The electronic environment of the sulfonamide proton is highly sensitive to hydrogen bonding and solvent effects.

  • Solvent Selection Protocol:

    • Standard: DMSO-

      
       is the gold standard. Sulfonamides are often insoluble in 
      
      
      
      . Furthermore, DMSO-
      
      
      acts as a hydrogen bond acceptor, stabilizing the acidic N-H proton and slowing its exchange rate, which sharpens the peak.
    • Shift Interpretation: The sulfonamide N-H proton typically appears downfield (

      
      ) as a broad singlet.
      
    • Exchange Experiment: To confirm the N-H assignment, add 1-2 drops of

      
       to the NMR tube. The signal at 9-11 ppm must disappear due to rapid deuterium exchange.
      
High-Resolution Mass Spectrometry (HRMS)
  • Ionization Strategy:

    • Negative Mode (ESI-): Generally preferred for simple sulfonamides due to the acidity of the N-H proton (

      
      ), facilitating the formation of 
      
      
      
      .
    • Positive Mode (ESI+): Essential if the derivative contains basic moieties (e.g., pyridines, amines).

  • Fragmentation Insight: A characteristic fragmentation pathway in MS/MS is the extrusion of

    
     (loss of 64 Da), often accompanied by a rearrangement.[2][3]
    

Part 2: Purity & Solid State (The "Quality" Phase)

Biological assays require


 purity. Sulfonamides are prone to polymorphism, which affects solubility and bioavailability.
HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g.,

    
    , 
    
    
    
    ).
  • Mobile Phase: Sulfonamides are ionizable. You must control pH.

    • A: 0.1% Formic acid in Water (pH ~2.7) or 10mM Ammonium Acetate (pH 4.5).

    • B: Acetonitrile or Methanol.

  • Detection: Diode Array Detector (DAD). Extract chromatograms at

    
     (typically 254–280 nm) and check peak purity (spectral homogeneity across the peak).
    
Single Crystal X-Ray Diffraction (SC-XRD)
  • Why it matters: This is the only technique that determines absolute stereochemistry and confirms the specific polymorph produced.

  • Protocol: Grow crystals by slow evaporation from Ethanol/Water or DMSO/Water mixtures. A successful solution requires an R-factor

    
    .
    

Part 3: Physicochemical Profiling (The "Druggability" Phase)

Lipophilicity (LogP/LogD)
  • Method: Shake-flask method (n-octanol/water) or HPLC retention time correlation.

  • Relevance: Sulfonamides with

    
     may suffer from poor aqueous solubility, while 
    
    
    
    may indicate poor membrane permeability.
pKa Determination
  • Method: Potentiometric titration.

  • Relevance: The sulfonamide N-H is weakly acidic. Knowing the pKa allows prediction of the ionization state at physiological pH (7.4), which dictates binding affinity and distribution.

Part 4: Visualization & Logic Flows

Figure 1: Comprehensive Characterization Workflow

Caption: A self-validating logic flow for sulfonamide characterization, moving from crude synthesis to validated drug candidate.

SulfonamideWorkflow cluster_ID Structural Identity (The 'What') cluster_Quality Quality Control (The 'How Good') Synthesis Crude Synthesis (Sulfonyl Chloride + Amine) TLC TLC Monitoring (Disappearance of SM) Synthesis->TLC Workup Workup & Purification (Recrystallization/Flash Chrom.) TLC->Workup Complete IR FT-IR Check: 1350/1160 cm-1 Workup->IR NMR 1H/13C NMR (DMSO-d6) Check: NH at 9-11 ppm IR->NMR MS HRMS (ESI +/-) Check: Exact Mass NMR->MS HPLC HPLC Purity Target: >95% MS->HPLC Structure Confirmed XRD SC-XRD (If Solid/Crystalline) HPLC->XRD Optional Bio Biological Assay (MIC / IC50) HPLC->Bio Purity > 95% XRD->Bio

Figure 2: NMR Decision Logic for Sulfonamides

Caption: Decision tree for interpreting NMR data and selecting solvents for sulfonamide derivatives.

NMRLogic Start Sample Prep Solvent Solvent Choice? Start->Solvent CDCl3 CDCl3 Solvent->CDCl3 Non-polar R DMSO DMSO-d6 (Recommended) Solvent->DMSO Standard Solubility Check Solubility CDCl3->Solubility DMSO->Solubility Spectrum Acquire Spectrum Solubility->Spectrum Clear Solution NH_Check Locate NH Signal Spectrum->NH_Check Broad Broad/Missing? NH_Check->Broad Exchange Fast Sharp Sharp Singlet (9-11 ppm) NH_Check->Sharp H-Bond Stabilized D2O D2O Exchange Test Broad->D2O Sharp->D2O Confirm Confirmed Sulfonamide D2O->Confirm Signal Disappears

Part 5: Data Summary Tables

Table 1: Key Spectroscopic Signatures
TechniqueParameterCharacteristic ValueNotes
FT-IR

Asym

Strong intensity; diagnostic.
FT-IR

Sym

Strong intensity; diagnostic.
FT-IR


Doublet for

, Singlet for

.
1H NMR


Broad singlet; disappears with

.
13C NMR


Ipso-carbon attached to sulfur.
MS Frag. Loss

Loss of

neutral species.[2][3]
Table 2: HPLC Method Development Protocol
ParameterRecommendationRationale
Stationary Phase C18 (ODS)Provides adequate retention for the hydrophobic aromatic core.
Mobile Phase A 0.1% Formic Acid (

)
Suppresses ionization of acidic sulfonamide (

), improving peak shape.
Mobile Phase B AcetonitrileLower viscosity and better UV cutoff than Methanol.
Gradient 5% B to 95% B over 20 minGeneric scouting gradient to identify elution window.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard text for IR/NMR assignments).

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

  • Popiołek, Ł. (2017). Sulfonamide derivatives with biological activity. Current Medicinal Chemistry. (Review of sulfonamide synthesis and activity).

  • Cruickshank, D. L., et al. (2013). Solubility and solid-state characterization of sulfonamides. Crystal Growth & Design. (Reference for polymorphism and XRD).
  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Troubleshooting & Optimization

How to improve the yield of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine synthesis?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Ticket ID: #SYN-4M3P-OPT Subject: Improving Yield & Purity of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Workflow Overview

You are encountering yield issues with This compound . This molecule is a critical aniline intermediate, often used as a scaffold in kinase inhibitor development (analogous to the ALK inhibitor pharmacophores).

The synthesis typically follows a three-stage "protection-free" strategy starting from 4-nitrotoluene .[1] Yield losses in this pathway are rarely due to a single catastrophic failure but rather the accumulation of inefficiencies in the chlorosulfonation (regioselectivity/conversion) and reduction (catalyst poisoning/azo-impurities) steps.[1]

The Optimized Synthetic Pathway

The following diagram outlines the high-yield "Happy Path" we recommend, contrasting it with common failure points.

SynthesisWorkflow Start 4-Nitrotoluene Step1 Step 1: Chlorosulfonation (ClSO3H + SOCl2) Start->Step1 Electrophilic Subst. Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Yield Critical: Moisture Control Step2 Step 2: Amidation (Piperidine, 0°C) Inter1->Step2 Nucleophilic Attack Inter2 Nitro-Sulfonamide Intermediate Step2->Inter2 Exotherm Control Step3 Step 3: Reduction (Fe/NH4Cl or H2/Pd-C) Inter2->Step3 Chemoselective Red. Final Target Aniline (>98% Purity) Step3->Final Purification

Figure 1: Strategic workflow for the synthesis of this compound.

Critical Troubleshooting (FAQs)

This section addresses the specific "silent killers" of yield reported by our user base for this scaffold.

Phase 1: Chlorosulfonation (The Bottleneck)

Q: My yield for the sulfonyl chloride intermediate is <50%. Why? A: This is likely due to incomplete conversion of the sulfonic acid to the sulfonyl chloride .

  • The Mechanism: Reaction with chlorosulfonic acid (

    
    ) is an equilibrium.[1] It first forms the sulfonic acid (
    
    
    
    ).[1] Converting this to the chloride (
    
    
    ) requires excess
    
    
    and heat, which generates water.[1] This water hydrolyzes your product back to the acid.
  • The Fix: Add a "chemical chaser." After the initial reaction at 60°C, add Thionyl Chloride (

    
    )  (1.5 eq) and reflux. This irreversibly converts the byproduct water into 
    
    
    
    and
    
    
    gas, driving the equilibrium to the sulfonyl chloride.
Phase 2: Amidation

Q: I see a "gum" forming during the piperidine addition that traps my product. A: This is Piperidine Hydrochloride salt formation.

  • The Mechanism: The reaction generates HCl. If you use exactly 1 equivalent of piperidine, the HCl protonates the unreacted piperidine, killing your nucleophile.

  • The Fix: Use a heterogeneous scavenger system .

    • Use 1.1 eq of Piperidine and 1.5 eq of an auxiliary base like Triethylamine (TEA) or DIPEA .

    • Run the reaction in DCM (Dichloromethane) or EtOAc . The amine salts will precipitate (if in non-polar solvent) or stay soluble (if in water wash), but they won't form a gum that occludes the reactive site.

Phase 3: Nitro Reduction

Q: My hydrogenation (H2/Pd-C) is stalling or extremely slow. A: Sulfur Poisoning.

  • The Mechanism: The sulfonamide sulfur atom has a high affinity for Palladium active sites. Even trace amounts of unreacted sulfonyl chloride or sulfur byproducts from Step 1 will permanently deactivate the catalyst.

  • The Fix: Switch to Iron-mediated reduction (Bechamp conditions) .

    • Reagents: Iron powder (Fe) + Ammonium Chloride (

      
      ) in Ethanol/Water (3:1).[1]
      
    • Why: Iron is immune to sulfur poisoning.[1] It is cheaper, robust, and highly selective for nitro groups over the sulfonamide bond.

Optimized Experimental Protocols

These protocols are designed for a 10g scale.[1] Scale up linearly.

Step 1: 4-Methyl-3-nitrobenzenesulfonyl chloride[1]
  • Setup: 3-neck flask, reflux condenser, dropping funnel, gas trap (HCl/SO2 evolution).

  • Charge: Place Chlorosulfonic acid (5.0 eq) in the flask. Cool to 0-5°C.[1]

  • Addition: Add 4-Nitrotoluene (1.0 eq) portion-wise over 30 mins. Caution: Exothermic.

  • Heating Profile (Crucial):

    • Stir at 0°C for 1 hour.

    • Warm to RT for 1 hour.

    • Heat to 70°C for 3 hours.

    • Optimization: If TLC shows baseline material (sulfonic acid), add Thionyl Chloride (1.5 eq) dropwise at 50°C, then reflux at 80°C for 2 hours.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Filter the white precipitate immediately. Do not let it sit in water (hydrolysis risk).[1] Dry under vacuum.[1]

Step 2: 4-Methyl-3-(piperidine-1-sulfonyl)-nitrobenzene
  • Setup: Round bottom flask, nitrogen atmosphere.

  • Solvent: Dissolve the sulfonyl chloride (from Step 1) in dry DCM (10 mL/g). Cool to 0°C.[1][2]

  • Reagents: Add Triethylamine (1.5 eq). Then, add Piperidine (1.1 eq) dropwise.[1]

  • Reaction: Stir at 0°C for 30 mins, then RT for 2 hours.

  • Workup: Wash with 1N HCl (to remove excess amines), then Brine. Dry over

    
    .[1][3][4] Concentrate to yield a yellow solid.[1]
    
Step 3: this compound (Target)[1]
  • Solvent: Ethanol/Water (4:1 ratio).[1]

  • Reagents: Add Nitro-sulfonamide (1.0 eq), Iron Powder (325 mesh, 5.0 eq), and Ammonium Chloride (5.0 eq).

  • Reaction: Reflux (80°C) with vigorous mechanical stirring for 2-4 hours. The mixture will turn dark grey/black.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The product often crystallizes upon cooling. If not, extract with EtOAc.[1]

Comparative Data: Reduction Methods

We compared three reduction methods for this specific scaffold.

MethodYieldPurityNotes
H2 (1 atm) / 10% Pd-C 45-60%>98%High risk of catalyst poisoning.[1] Inconsistent batch-to-batch.
SnCl2 / HCl 75-80%90%Difficult workup (tin emulsions).[1] Acidic conditions may hydrolyze sulfonamide slightly.[1]
Fe / NH4Cl (Recommended) 92-95% >97% Most robust.[1] Tolerates sulfur.[1] Easy filtration workup.[1]

Troubleshooting Logic Tree

Use this flow to diagnose your specific yield loss.

TroubleshootingTree Start Start: Low Yield Identified Q1 Which step has the loss? Start->Q1 Step1 Step 1: Sulfonyl Chloride Q1->Step1 Chlorosulfonation Step3 Step 3: Reduction Q1->Step3 Reduction Q_S1 Is the product water-soluble? Step1->Q_S1 S1_Sol Yes: You have Sulfonic Acid. Fix: Add SOCl2 chaser. Q_S1->S1_Sol Acidic Workup S1_No No: Low conversion. Fix: Increase Temp/Time. Q_S1->S1_No Precipitate Check Q_S3 Is the reaction stalling? Step3->Q_S3 S3_Yes Yes: Catalyst Poisoning. Fix: Switch to Fe/NH4Cl. Q_S3->S3_Yes Pd/C used S3_No No: Colored Impurities (Azo). Fix: Lower pH slightly. Q_S3->S3_No Red/Orange Color

Figure 2: Decision tree for diagnosing yield failures in sulfonamide synthesis.

References

  • PrepChem. Synthesis of 4-nitrobenzenesulfonyl chloride. (General procedure for chlorosulfonation of nitro-aromatics). [Link]

  • Organic Syntheses. p-Chlorotoluene (Chlorosulfonation methodologies). Coll. Vol. 1, p. 170 (1941).[1] [Link][1]

  • ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. (Mechanistic insight into Iron-based reduction selectivity). [Link]

Sources

Technical Support Center: Sulfonamide Purification & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Topic: Sulfonamide Chemistry

Welcome to the Technical Support Center. I understand you are facing challenges with the purification of sulfonamide compounds (


). These molecules are deceptive; their stability often masks their tricky physicochemical behavior during isolation.

Below are the four most common "support tickets" we receive regarding sulfonamide purification, structured as detailed troubleshooting modules.

Module 1: The "Crash Out" Failure (Crystallization & pH Control)

User Issue: "I synthesized a sulfonamide by reacting a sulfonyl chloride with an amine. I tried to precipitate the product by adding water or acid, but I got an oil or a low yield."

Technical Diagnosis: The amphoteric nature of sulfonamides is likely being mismanaged. Primary (


) and secondary (

) sulfonamides possess an acidic proton on the nitrogen (

).
  • In Base (pH > 10): They exist as soluble salts (

    
    ).
    
  • In Acid (pH < 3): If your molecule has a basic amine moiety elsewhere (e.g., a pyridine ring or aniline), it will protonate and become water-soluble.

  • The Sweet Spot: You must target the Isoelectric Point (usually pH 4–6) to force precipitation.

Troubleshooting Protocol: The "pH Swing" Isolation
ParameterRecommendationMechanism
Reaction Solvent Pyridine, DCM, or THFIf Pyridine is used, the mixture is basic.
Quench 1N HCl (Dropwise)Neutralizes the base/amine scavenger.
Target pH pH 4.5 – 5.5 Ensures sulfonamide N is protonated (neutral) but basic amines are not fully ionized.
Observation Milky precipitateIndicates successful formation of the neutral, hydrophobic species.

The "Oil-Out" Fix: If your product oils out instead of crystallizing, it usually means you trapped organic solvent or impurities.

  • Decant the aqueous layer.

  • Dissolve the oil in a minimum amount of hot Ethanol or Methanol.

  • Add water dropwise until turbidity persists.

  • Cool slowly to 4°C.

Visual Logic: The Solubility Switch

Sulfonamide_Solubility cluster_0 pH Dependent Species Base Basic pH (>10) [R-SO2-N(-)-R] Soluble (Salt) Neutral Neutral pH (4-6) [R-SO2-NH-R] INSOLUBLE (Precipitate) Base->Neutral Add HCl to pH 5 Acid Acidic pH (<2) [R-SO2-NH-R-NH3(+)] Soluble (Ammonium Salt) Neutral->Acid Over-acidification (If basic amine present) Acid->Neutral Back-titrate with NaHCO3 Start Crude Reaction Mixture Start->Base Excess Base present

Caption: Figure 1. The solubility window of amphoteric sulfonamides. Precipitation is maximized only in the neutral window.

Module 2: Flash Chromatography (Tailing & Streaking)

User Issue: "My sulfonamide streaks across the column. I lose resolution, and fractions are dilute."

Technical Diagnosis: Silica gel is slightly acidic (silanol groups,


). Sulfonamides are hydrogen bond acceptors (via the sulfonyl oxygens) and weak acids.
  • H-Bonding: The sulfonyl group interacts strongly with surface silanols, causing drag (tailing).

  • Ionization: If the silica is too active/acidic, it can protonate basic sites on your molecule, causing it to stick.

Troubleshooting Protocol: Mobile Phase Modifiers

Do not rely on standard Hexane/Ethyl Acetate gradients alone. You need to disrupt the Silanol-Sulfonamide interaction.

Modifier SystemRatio (v/v)Best For...
DCM / Methanol 95:5 to 90:10General purpose. MeOH caps silanols, reducing drag.
DCM / Acetone 90:10Compounds insoluble in MeOH. Acetone is a strong H-bond acceptor.
EtOAc / Hex / AcOH + 0.1% Acetic AcidKeeping the sulfonamide fully protonated (neutral) to prevent ionic sticking.

Q: Should I use Triethylamine (TEA)? A: generally, NO . While TEA blocks silanols, sulfonamides are acidic. Adding a base can deprotonate the sulfonamide nitrogen, creating a charged species (


) that sticks worse to silica. Stick to MeOH or Acetone.
Module 3: Persistent Starting Material (Sulfonyl Chlorides)

User Issue: "I see a spot on TLC that looks like my product, but NMR shows impurities. It might be unreacted sulfonyl chloride."[1][2]

Technical Diagnosis: Sulfonyl chlorides (


) are electrophilic and toxic. They can co-elute with sulfonamides. A simple water wash is often insufficient to hydrolyze them completely, especially if they are sterically hindered or electron-rich.
Troubleshooting Protocol: The "Nucleophilic Quench"

Instead of relying on passive hydrolysis, actively destroy the impurity before purification.

Step-by-Step:

  • Check TLC: Run the reaction. If

    
     persists:
    
  • The Quench: Add N,N-Dimethylethylenediamine (DMEDA) or a polymer-supported amine scavenger resin (0.2 eq) to the reaction mixture.

  • Stir: 30 minutes at room temperature.

  • Mechanism: The amine reacts rapidly with the chloride to form a highly polar, basic sulfonamide byproduct.

  • Workup: Wash the organic layer with 1N HCl. The byproduct (now protonated at the amine tail) will partition into the water, leaving your pure product in the organic layer.

Visual Logic: Impurity Removal Workflow

Impurity_Removal Crude Crude Mixture (Product + Unreacted R-SO2-Cl) Quench Add Scavenger Amine (e.g., DMEDA) Crude->Quench Reaction R-SO2-Cl converts to Polar Basic Sulfonamide Quench->Reaction Wash Acid Wash (1N HCl) Reaction->Wash Result_Aq Aqueous Layer: Scavenged Impurity Wash->Result_Aq Partition Result_Org Organic Layer: Pure Sulfonamide Wash->Result_Org Partition

Caption: Figure 2. Chemical scavenging strategy for removing unreacted sulfonyl chlorides.

Module 4: The "Double Addition" (Bis-Sulfonamides)

User Issue: "I have a byproduct with twice the molecular weight. What is it?"

Technical Diagnosis: You have formed a Sulfonimide (


).
This happens when the sulfonamide product (

) acts as a nucleophile and attacks another molecule of sulfonyl chloride. This is common when:
  • The reaction is run too hot.

  • Excess base is used (making the sulfonamide highly nucleophilic).

  • The amine (

    
    ) is sterically unhindered.
    

Troubleshooting Protocol:

  • Prevention: Add the Sulfonyl Chloride slowly (dropwise) to the Amine at 0°C. Ensure the Amine is in slight excess, not the chloride.

  • Removal: Sulfonimides are generally much less polar than sulfonamides (no H-bond donor). They will elute first in Flash Chromatography (higher

    
    ).
    
  • Chemical Repair: In some cases, heating the mixture with aqueous NaOH can selectively hydrolyze the sulfonimide back to the desired sulfonamide [1].

References
  • Chemoselective Electrochemical Cleavage of Sulfonimides. Journal of Organic Chemistry. (2024). Discusses the formation and cleavage of the bis-sulfonamide byproduct. Link

  • Sulfonamides Prepared by "Click-Tailing". Journal of Medicinal Chemistry. (2006). details flash chromatography conditions (MeOH/DCM) for complex sulfonamides. Link

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. (2009). Provides extraction protocols and pH-dependent partitioning data. Link

  • Solubility of Sulphonamides. The BMJ. Explains the theoretical basis of sulfonamide solubility vs. pH. Link

For further assistance, please verify the pKa of your specific amine substituent and consult the "Solubility Switch" diagram above.

Sources

Troubleshooting low yields in Friedländer and Combes quinoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Friedländer & Combes Protocols

Welcome to the Quinoline Synthesis Support Center. Below you will find resolved support tickets addressing the most common failure modes in quinoline construction: precursor instability in Friedländer synthesis and regiochemical/charring issues in Combes synthesis.

Module 1: The Friedländer Synthesis

Ticket #: F-404 Issue: "My yields are consistently <30%. The 2-aminobenzaldehyde starting material turns dark brown/black before I even add the ketone."

Root Cause Analysis

The primary failure mode in Friedländer synthesis is the inherent instability of 2-aminobenzaldehyde . This molecule is prone to rapid self-condensation (polymerization) because it contains both a nucleophile (amine) and an electrophile (aldehyde) on the same scaffold. If you are isolating this intermediate and storing it, you are losing yield to degradation before the reaction begins.

Resolution: The "Stable Precursor" Protocol

Do not isolate 2-aminobenzaldehyde. Instead, generate it in situ from a stable 2-nitrobenzaldehyde precursor. This "Domino Reduction-Condensation" strategy ensures that as soon as the amine is formed, it is trapped by the ketone partner to form the quinoline, preventing self-polymerization.

Standard Operating Procedure (SOP): In Situ Fe/HCl Reduction

This protocol utilizes iron-mediated reduction, which is robust and tolerates many functional groups.

  • Preparation: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 equiv) and the enolisable ketone (1.1 equiv) in Ethanol/Water (2:1 ratio).

  • Activation: Add Iron powder (3.0 equiv) and catalytic HCl (0.05 equiv) or NH₄Cl (saturated solution).

  • Reaction: Heat to reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC. You should see the disappearance of the nitro compound. You will rarely see the amino-aldehyde spot because it reacts immediately.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Basify the filtrate with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate.

  • Purification: Recrystallize from ethanol or purify via flash chromatography.

Mechanistic Workflow (Visualization)

Friedlander_Workflow Nitro 2-Nitrobenzaldehyde (Stable Precursor) Reduction Reduction Step (Fe/HCl or H2/Pd) Nitro->Reduction Amino 2-Aminobenzaldehyde (Transient Species) Reduction->Amino In Situ Generation Self Self-Condensation (Polymer/Tar) Amino->Self If Isolated (Slow) Quinoline Quinoline Product (High Yield) Amino->Quinoline Fast Condensation Ketone Enolisable Ketone (Trap) Ketone->Quinoline Aldol/Imine Steps

Figure 1: The "In Situ" strategy prevents the transient 2-aminobenzaldehyde from diverting into the self-condensation "dead end" (black node).

Module 2: The Combes Synthesis

Ticket #: C-909 Issue: "I am getting a black tar instead of crystals, and when I do get product, it's a mixture of regioisomers. I'm using concentrated H₂SO₄."

Root Cause Analysis
  • Tarring: Concentrated sulfuric acid is a strong oxidizing agent and dehydrator. It often sulfonates the aromatic ring or polymerizes the reactive diketone, leading to "tar."

  • Regioselectivity: The Combes synthesis involves a kinetic vs. thermodynamic competition. The initial attack of the aniline on the

    
    -diketone can occur at either carbonyl. Furthermore, the cyclization step (Electrophilic Aromatic Substitution) is sensitive to steric hindrance and electronic deactivation.
    
Resolution: Polyphosphoric Acid (PPA) Cyclization

Replace sulfuric acid with Polyphosphoric Acid (PPA) .[1] PPA is a milder Lewis/Brønsted acid that minimizes oxidation (charring) while effectively promoting the dehydration/cyclization steps.

Troubleshooting Regioselectivity
  • Scenario A (Symmetrical Diketone): No regioselectivity issues (e.g., Acetylacetone).

  • Scenario B (Unsymmetrical Diketone): The aniline attacks the more reactive (less hindered) carbonyl to form the Schiff base (anil). However, cyclization is the rate-determining step. Steric clash in the transition state often dictates the final product.

Standard Operating Procedure (SOP): PPA Method
  • Step 1 (Schiff Base Formation): Reflux aniline (1.0 equiv) and

    
    -diketone (1.1 equiv) in toluene with a Dean-Stark trap to remove water. Isolate the solid imine (anil).
    
    • Why? Separating this step allows you to verify the intermediate before subjecting it to acid.

  • Step 2 (Cyclization): Mix the Schiff base with PPA (10–15 parts by weight) at 100°C.

  • Ramp: Slowly increase temperature to 140°C. Stir for 1–2 hours.

    • Visual Check: The mixture will be viscous and syrup-like. It should be amber/red, not pitch black.

  • Quench: Pour the hot syrup onto crushed ice/water with vigorous stirring. (Exothermic!)

  • Neutralization: Neutralize with Ammonium Hydroxide (NH₄OH) to precipitate the quinoline.

Regioselectivity Logic Gate (Visualization)

Combes_Regio Start Aniline + Unsymmetrical Beta-Diketone (R1 vs R2) Step1 Nucleophilic Attack (Schiff Base Formation) Start->Step1 Branch Which Carbonyl is attacked? Step1->Branch PathA Less Hindered Carbonyl (Kinetic Control) Branch->PathA Small R group PathB More Hindered Carbonyl (Thermodynamic Control) Branch->PathB Large R group Cyclization Acid Catalyzed Cyclization (PPA, 140°C) PathA->Cyclization PathB->Cyclization ProductA Product A (Usually Major w/ mild acid) Cyclization->ProductA ProductB Product B (Requires forcing conditions) Cyclization->ProductB

Figure 2: Decision tree for predicting Combes regiochemistry. Steric hindrance at the carbonyl dictates the initial Schiff base formation, which largely determines the final quinoline structure.

Comparison of Catalytic Systems

FeatureConc. H₂SO₄ (Classic)Polyphosphoric Acid (PPA)Solid Acids (Zeolites/Clays)
Acidity Extremely High (Brønsted)Moderate/High (Lewis/Brønsted)Variable (Surface active)
Yield Low to Moderate (40-60%)High (70-90%) Moderate (50-75%)
Side Reactions Sulfonation, Charring, TarMinimal CharringMinimal
Workup Difficult (Acid neutralization)Moderate (Viscous quench)Easy (Filtration)
Best For Simple, robust substratesSensitive/Complex substrates Green Chemistry reqs

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for mechanism and scope of Friedländer/Combes).
  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews, 109(6), 2652–2671. Link

  • Cheng, C., et al. (2012). "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis, 44, 389-392.[2] Link

  • Sriram, D., et al. (2023).[1] "Polyphosphoric Acid in Organic Synthesis." Canadian Center of Science and Education. (Review on PPA efficacy over Sulfuric Acid). Link

  • Alyamkina, E. A., et al. (2008). "Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways." Journal of Physical Organic Chemistry. Link

Sources

Methods for effective purification of substituted quinoline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Substituted Quinoline Derivatives

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: QUN-PUR-001

Introduction: The Quinoline Paradox

Welcome. If you are reading this, you are likely facing the "Quinoline Paradox": these molecules are often too polar for standard silica chromatography (resulting in severe tailing) yet too lipophilic for standard aqueous workups to be purely effective. Furthermore, their ability to coordinate transition metals (Pd, Cu) turns catalyst removal into a bottleneck.

This guide moves beyond textbook definitions. We treat purification as a thermodynamic competition between your molecule and the impurities (silanols, metal ligands, or regioisomers).

Module 1: Chromatography Troubleshooting (The "Tailing" Issue)

User Issue: "My quinoline derivative streaks from the baseline to the solvent front on TLC and column. I can't separate close impurities."

The Mechanism: Standard silica gel (Type A) contains acidic silanol groups (


, 

). Quinoline nitrogen atoms are basic (

for unsubstituted).[1] This creates a pseudo-ion-exchange mechanism where your compound "sticks" to the silica rather than partitioning into the mobile phase.

The Solution: Competitive Inhibition You must block the silanol sites with a base that is more basic or more available than your quinoline.[1]

Protocol A: The "Pre-Buffered" Column (Recommended)

Instead of just adding Triethylamine (TEA) to your mobile phase (which constantly changes the pH gradient), pre-equilibrate the silica.

  • Pack the column with your starting solvent (e.g., Hexane/EtOAc).[1]

  • Flush with 2 column volumes (CV) of solvent containing 1% Triethylamine (TEA) .

  • Reset by flushing with 2 CV of neutral solvent.[1]

    • Why? The TEA binds irreversibly to the most active acidic silanols.[1] The neutral wash removes excess free amine that might degrade sensitive functional groups.[1]

  • Run your purification with standard solvents (0.1% TEA can be added if streaking persists).[1]

Protocol B: The "Magic" Solvent Systems for Polar Quinolines

If DCM/MeOH isn't working, switch to these high-performance blends:

Solvent SystemRatioApplication
DCM : MeOH : NH4OH 90 : 9 : 1High polarity quinolines (e.g., amino-substituted).[1] The NH4OH suppresses ionization.[1]
EtOAc : EtOH : TEA 80 : 18 : 2"Green" alternative to DCM.[1] Ethanol provides better proton-donor capability than MeOH.[1]
Toluene : Acetone GradientExcellent for separating regioisomers (e.g., 6- vs 8-substituted) due to pi-stacking differences.
Decision Logic: Chromatography Optimization

ChromatographyLogic Start Issue: Poor Separation IsTailing Is the peak tailing? Start->IsTailing CheckpKa Check Quinoline Basicity IsTailing->CheckpKa Yes ChangeSelectivity Switch to Toluene/Acetone IsTailing->ChangeSelectivity No (Symmetrical but overlapping) AddModifier Add 1% TEA or NH4OH CheckpKa->AddModifier Basic Nitrogen present

Figure 1: Decision tree for selecting mobile phase modifiers based on peak morphology.

Module 2: Acid-Base Workup (Avoiding the "Oil-Out")

User Issue: "When I basify my aqueous extract to recover the quinoline, it forms a sticky oil/emulsion instead of a precipitate or clean layer."

The Mechanism: Quinolines are often oils or low-melting solids.[1] When you neutralize a quinolinium salt (aqueous) rapidly, the free base crashes out faster than it can crystallize. This amorphous "oil" traps impurities and water, creating an emulsion.[1]

The "Solvent-First" Protocol (Self-Validating): Never basify the aqueous layer before adding your organic solvent.

  • Acid Extraction: Extract your reaction mixture with 1M HCl. (Your quinoline goes into the water; non-basic impurities stay in organics).[1]

  • Wash: Wash the aqueous acid layer with DCM (removes neutral tars).[1]

  • The Critical Step: Add the extraction solvent (e.g., DCM or EtOAc) to the acidic aqueous layer before adding base.[1]

  • Neutralization: While stirring rapidly, add 2M NaOH dropwise.

    • Validation: As the quinoline deprotonates, it immediately partitions into the organic solvent layer you added in Step 3, preventing oil formation.

  • Separation: Separate layers. The organic layer now contains pure quinoline free base.[1]

Module 3: Heavy Metal Scavenging (Pd Removal)

User Issue: "I used a Suzuki coupling to make my quinoline. The product is grey/brown, and I have high residual Pd."

The Mechanism: Quinolines are excellent ligands.[1] They compete with traditional scavengers (like charcoal) for the metal.[1] You need a scavenger with a higher binding constant (


) than the quinoline-nitrogen.

Scavenger Selection Guide:

Scavenger TypeFunctional GroupBest ForProtocol Note
SiliaMetS® Thiol -SH (Thiol)Pd(II), Cu(I)Standard choice. Works in most solvents.[1][2]
SiliaMetS® DMT DimercaptotriazinePd(0) & Pd(II)High Efficiency. Best for difficult Pd-Quinoline complexes.[1]
Activated Carbon N/ABulk Pd removalCheap, but lower selectivity.[1] Can adsorb product.[1][3]

Experimental Protocol (Thermodynamic Control):

  • Dissolve crude quinoline in THF or MeOH (10 mL/g).

  • Add SiliaMetS® DMT (0.5 eq relative to expected Pd residue, or 10% w/w).[1]

  • Heat to 50°C for 4 hours.

    • Why Heat? Ligand exchange is often kinetically slow at Room Temp.[1] Heat overcomes the activation energy to break the Pd-Quinoline bond.[1]

  • Filter through a 0.45µm pad (Celite is insufficient for fine silica particles).[1]

Module 4: Regioisomer Separation (The Skraup Challenge)

User Issue: "My Skraup synthesis yielded a mixture of 5- and 7-substituted quinolines. Column chromatography is barely separating them."[1]

The Mechanism: Regioisomers often have identical polarity but different crystal lattice energies or boiling points.[1]

Method 1: Hydrohalic Salt Crystallization Convert the mixture to the HCl or HBr salt.[1] The position of the substituent affects the crystal packing density significantly more in the ionic salt form than in the free base.

  • Solvent: Ethanol/Acetone (1:1).[1]

  • Procedure: Dissolve mixture in EtOH. Add 1.1 eq conc.[1] HCl. Cool to 0°C. The symmetrical isomer (often the 6- or 7-sub) usually crystallizes first.

Method 2: Steam Distillation If the isomers have different volatilities (common with ortho- vs para-substituted anilines as starting materials), steam distillation can effect a crude separation before chromatography.

  • Note: 8-substituted quinolines are often more volatile due to shielding of the nitrogen, preventing hydrogen bonding with water.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1] (Chapter on Workup and Purification).[1][3][4][5]

  • Oka, H., et al. (2003).[1][6] "Purification of quinoline yellow components using high-speed counter-current chromatography." Journal of Chromatography A, 989(2), 249-255.[6] Link

  • Biotage AB. (2020).[1] "Using Metal Scavengers to Remove Trace Metals such as Palladium."[1][3] Application Note AN154. Link

  • Phenomenex. (2025).[1][7] "How to Reduce Peak Tailing in HPLC?" Technical Guide. Link

  • BenchChem. (2025).[1][3] "The Skraup Synthesis of Quinoline: A Technical Guide." Technical Support Center. Link

Sources

Addressing regioselectivity issues in syntheses involving unsymmetrical ketones.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REGIO-001 Assigned Specialist: Senior Application Scientist, Synthesis Division

Introduction

Welcome to the Regioselectivity Support Center. If you are accessing this guide, you are likely observing product mixtures where only one isomer was intended. In the synthesis of unsymmetrical ketones, regiocontrol is not merely a matter of "adding reagents"; it is a competition between Kinetic (rate of formation) and Thermodynamic (stability of product) pathways.

This guide treats your reaction flask as a programmable system. By adjusting temperature, base sterics, and counterions, you can dictate which


-proton is removed, effectively "switching" the reactivity to the left or right side of the carbonyl.

Module 1: Enolate Selection (The Root Cause)

The Core Logic

Most regioselectivity failures stem from unintended equilibration. You must decide before weighing reagents whether you need the Kinetic Enolate (less substituted) or the Thermodynamic Enolate (more substituted).

  • Kinetic Control: Relies on the acidity of the most accessible proton and the use of a bulky base to sterically reject the internal position. This process must be irreversible .

  • Thermodynamic Control: Relies on the stability of the resulting alkene (Zaitsev's rule). This process requires reversibility (equilibration).

Visualizing the Decision Matrix

The following diagram illustrates the critical decision points for selecting reaction conditions.

EnolateLogic Start Target: Unsymmetrical Ketone Functionalization Decision Which position requires functionalization? Start->Decision LessSub Less Substituted (Kinetic Position) Decision->LessSub MoreSub More Substituted (Thermodynamic Position) Decision->MoreSub Cond_Kinetic Conditions: 1. LDA or LiHMDS (Bulky Base) 2. T = -78°C (Low Temp) 3. Aprotic Solvent (THF) LessSub->Cond_Kinetic Cond_Thermo Conditions: 1. Alkoxide Base (e.g., NaOEt) or KH 2. T > 0°C or Reflux 3. Protic Solvent or Excess Ketone MoreSub->Cond_Thermo Trap_K Result: Irreversible removal of sterically accessible proton. Cond_Kinetic->Trap_K Trap_T Result: Equilibration to most stable double bond (Tetrasubstituted). Cond_Thermo->Trap_T

Figure 1: Decision tree for selecting reaction conditions based on the desired site of functionalization.

Troubleshooting & FAQs
Q: I used LDA at -78°C, but I still see 10-15% of the thermodynamic product. Why?

Diagnosis: This is likely due to Proton Transfer during the addition of the ketone to the base. Explanation: If you add the ketone too quickly to the LDA, local concentrations of ketone exceed the base. The formed kinetic enolate can deprotonate the incoming neutral ketone. Since proton transfer is fast, the system briefly equilibrates, allowing the thermodynamic enolate to form. Corrective Action:

  • Inverse Addition: Ensure LDA is in the flask, then add the ketone slowly (dropwise) down the side of the flask to pre-cool it.

  • LiCl Additive: Add anhydrous LiCl (2-3 equiv) to the LDA solution. This breaks up LDA aggregates, increasing the effective basicity and rate of deprotonation, locking the kinetic enolate faster [1].

Q: Can I use NaH for kinetic enolates?

Answer: No. Reasoning: NaH is heterogeneous and slow. The reaction generates H2 gas and proceeds at a rate that allows the formed enolate to encounter unreacted ketone, leading to equilibration (thermodynamic product). Always use homogenous, bulky lithium amide bases (LDA, LiHMDS) for kinetic control.

Module 2: Alkylation & Polyalkylation

The "Dialkylation" Nightmare

A common failure mode is the formation of dialkylated products (polyalkylation) alongside unreacted starting material.

Mechanism of Failure:

  • Enolate A reacts with Alkyl Halide to form Product B .

  • Product B is still acidic.

  • If Proton Transfer between A (Enolate) and B (Product) is faster than the alkylation of A , you generate Enolate B .

  • Enolate B reacts with Alkyl Halide to form Dialkylated C .

Protocol: Preventing Polyalkylation
VariableRecommendationScientific Rationale
Solvent THF (avoid Et2O)THF solvates Li+ cations better, breaking enolate aggregates and increasing reactivity toward the electrophile (making alkylation faster than proton transfer).
Additives HMPA or DMPU (5-10%)highly polar cosolvents that coordinate Li+, creating "naked" enolates that react explosively fast with alkyl halides, suppressing proton transfer [2].
Reagent Order Pre-form Enolate Never add base to a mixture of ketone and halide. Complete enolate formation (30 min at -78°C) is mandatory before adding the electrophile.
Visualizing the Polyalkylation Trap

Polyalkylation Enolate Starting Enolate (A-) Product Mono-Alkylated Product (B) Enolate->Product Desired Path (k1) ProtonTransfer PROTON TRANSFER (The Failure Mode) Enolate->ProtonTransfer RX Alkyl Halide (R-X) RX->Product Product->ProtonTransfer If k_transfer > k1 EnolateB Product Enolate (B-) ProtonTransfer->EnolateB Dialkyl Dialkylated Impurity EnolateB->Dialkyl Reaction with R-X

Figure 2: Competitive pathway showing how proton transfer leads to polyalkylation.

Module 3: Advanced Transformations (Baeyer-Villiger & Silyl Enol Ethers)

Baeyer-Villiger Oxidation: Controlling Migration

When treating an unsymmetrical ketone with a peroxyacid (mCPBA), the regioselectivity is determined by Migratory Aptitude —the ability of a group to stabilize the partial positive charge in the Criegee intermediate.

Migratory Aptitude Hierarchy: Tertiary Alkyl > Secondary Alkyl ≈ Phenyl > Primary Alkyl > Methyl

Troubleshooting Table:

ScenarioExpected Major IsomerExplanation
Methyl vs. PhenylPhenyl ester Phenyl group migrates preferentially over methyl (Ph > Me).
Methyl vs. Tert-butylTert-butyl ester The bulky tertiary group stabilizes the cationic transition state best.
Electron-Rich vs. Electron-Poor ArylElectron-Rich

-Methoxybenzoate forms over

-Nitrobenzoate. Electron density aids migration.
Protocol: Regioselective Trapping of Silyl Enol Ethers

Silyl enol ethers are stable surrogates for enolates. They can be purified and used later (e.g., Mukaiyama Aldol).

Method A: Kinetic Trapping (Less Substituted)
  • Setup: Flame-dried flask, Ar atmosphere.

  • Base: Add LDA (1.1 equiv) in THF at -78°C.

  • Addition: Add ketone dropwise over 10 min. Stir 30 min at -78°C.

  • Trapping: Add TMSCl (1.2 equiv) rapidly.

  • Warm: Allow to warm to RT over 1 hour.

  • Validation:

    
    H NMR will show the vinylic proton on the less substituted carbon.
    
Method B: Thermodynamic Trapping (More Substituted)
  • Setup: Flask with ketone (1.0 equiv) in DMF or CH

    
    CN.
    
  • Reagents: Add TMSCl (1.2 equiv) and NaI (1.3 equiv).

  • Base: Add Et

    
    N  (1.5 equiv).
    
  • Condition: Heat to mild reflux or stir at RT for 24h.

  • Mechanism: The iodide catalyzes the equilibration, and the weaker base (Et

    
    N) allows the system to find the thermodynamic minimum [3].
    

References

  • House, H. O. ; Gall, M.; Olmstead, H. D. "The Chemistry of Carbanions. XIX. The Alkylation of Enolates from Unsymmetrical Ketones." Journal of Organic Chemistry1971 , 36, 2361.

  • Reich, H. J. "Role of HMPA in Lithium Reagent Reactions." Journal of Organic Chemistry2012 , 77, 5471.

  • Cazeau, P. ; Duboudin, F.; Moulines, F.; Babot, O.; Dunogues, J. "Methods of Synthesis of Trimethylsilyl Enol Ethers." Tetrahedron1987 , 43, 2075.

  • Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions1993 , 43, 251.

Resolving complex matrix effects in the analysis of sulfonamides in biological samples.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Complex Matrix Effects in Biological Matrices (Plasma, Urine, Tissue) Ticket ID: #SULF-BIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary & Diagnostic Triage

User Query: "My sulfonamide recovery is inconsistent, and sensitivity drops after 50 injections. Internal standard response is fluctuating. Is this a matrix effect?"

Scientist Response: It is highly probable. Sulfonamides are polar, amphoteric compounds often analyzed via LC-MS/MS (ESI+). In biological matrices like plasma or tissue homogenates, endogenous glycerophosphocholines (GPC) and lysophospholipids are the primary culprits. They co-elute with sulfonamides and compete for charge in the electrospray droplet, causing Ion Suppression .

Before changing your extraction method, you must visualize the suppression zone.

Diagnostic Protocol: Post-Column Infusion (PCI)

Do not rely solely on extraction recovery calculations. You need to see where the matrix elutes relative to your analyte.[1]

Step-by-Step Workflow:

  • Setup: Tee-in a constant flow (10 µL/min) of your sulfonamide standard (at 100 ng/mL) into the effluent of the analytical column before it enters the MS source.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed by your current method) via the LC.[2]

  • Observation: Monitor the baseline of the specific MRM transition for your sulfonamide.

  • Interpretation: A stable baseline indicates no effect. A sharp dip (negative peak) indicates ion suppression. A rise indicates enhancement.

Visual Logic: The Mechanism of Ion Suppression

MatrixEffectMechanism cluster_0 LC Column Effluent cluster_1 ESI Droplet Surface Analyte Sulfonamide (Analyte) Droplet Charge Competition (Limited Surface Excess) Analyte->Droplet Co-elution PL Phospholipids (Matrix) PL->Droplet High Surface Activity MS Mass Spectrometer (Detector) Droplet->MS Gas Phase Ions Suppression Signal Loss (Ion Suppression) Droplet->Suppression Analyte prevented from desorption

Figure 1: Mechanism of Ion Suppression. Phospholipids (Matrix) possess higher surface activity than sulfonamides, monopolizing the droplet surface and preventing the analyte from entering the gas phase.

Sample Preparation Optimization

User Query: "I am using Protein Precipitation (PPT) with Acetonitrile. It's fast, but my data is dirty. Should I switch to SPE?"

Scientist Response: Protein precipitation removes proteins but leaves behind >95% of phospholipids . For sulfonamides, which often elute early (polar), this "lipid tail" causes significant suppression.

Comparative Analysis: Choosing the Right Cleanup
FeatureProtein Precipitation (PPT)Phospholipid Removal Plates (e.g., Ostro/HybridSPE)Mixed-Mode Cation Exchange (MCX SPE)
Mechanism Solubility exclusionLewis Acid/Base interaction (Zirconia) or filtrationCharge-based retention + Hydrophobic wash
Phospholipid Removal < 5%> 99%> 99%
Sulfonamide Recovery High (but variable matrix effect)High (>90%)High (>85%) & Cleanest
Throughput HighHighMedium
Cost LowMediumHigh
Recommendation Screening only Routine High-Throughput Complex Matrices (Tissue/Urine)
Gold Standard Protocol: Mixed-Mode Cation Exchange (MCX)

Why MCX? Sulfonamides contain an amine group (basic) and a sulfonamide group (acidic).[3] At acidic pH, the amine is protonated (


). MCX utilizes this positive charge to lock the analyte while you wash away neutral and acidic interferences (including phospholipids) with harsh organic solvents.

Validated MCX Workflow:

  • Sample Pre-treatment:

    • Mix 200 µL Plasma + 200 µL 4%

      
       (Phosphoric Acid).
      
    • Goal: Acidify to pH ~2-3 to ensure sulfonamide protonation (

      
       of aniline amine is ~2-3). Break protein binding.
      
  • Conditioning:

    • 1 mL Methanol followed by 1 mL Water (pH 2).

  • Loading:

    • Load pre-treated sample at slow flow rate (1 mL/min).

    • Mechanism:[2][4] Sulfonamide binds via cation exchange; hydrophobic matrix binds via Reverse Phase.

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in Water.

    • Goal: Remove proteins and salts.[5]

  • Wash 2 (Organic - CRITICAL):

    • 1 mL 100% Methanol.

    • Goal:This step removes phospholipids. Because the sulfonamide is ionically locked, it will not elute with methanol. Phospholipids (neutral/zwitterionic) will be washed away.

  • Elution:

    • 1 mL 5% Ammonium Hydroxide in Methanol.

    • Goal: Shift pH to >10. The sulfonamide loses its proton, neutralizing the charge. The ionic bond breaks, releasing the clean analyte.

Chromatographic Resolution & pH Strategy

User Query: "I see peak tailing and retention time shifts. How do I stabilize the chromatography?"

Scientist Response: Sulfonamides are sensitive to pH changes because they are zwitterionic. You must lock the pH at least 2 units away from their


.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Stationary Phase: C18 or Phenyl-Hexyl (for better selectivity of aromatic rings).

Why Acidic? At pH 2.7, sulfonamides are fully protonated. This prevents "secondary interactions" with residual silanols on the column (which cause tailing) and ensures high ionization efficiency in ESI+ mode.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Poor Sensitivity/Recovery CheckIS Check Internal Standard (IS) Response Variation Start->CheckIS IS_Stable IS Stable (<15% RSD) CheckIS->IS_Stable Yes IS_Variable IS Variable (>15% RSD) CheckIS->IS_Variable No CheckRec Check Extraction Recovery IS_Stable->CheckRec MatrixExp Perform PCI Experiment IS_Variable->MatrixExp Rec_Low Low Recovery CheckRec->Rec_Low Rec_High High Recovery CheckRec->Rec_High Suppression Suppression Zone Detected MatrixExp->Suppression NoSuppression No Suppression MatrixExp->NoSuppression Action1 Optimize Extraction pH (Check pKa) Rec_Low->Action1 Action2 Instrument Issue (Source/Needle) Rec_High->Action2 Action3 Switch to MCX SPE or PL Removal Plate Suppression->Action3 Action4 Use Stable Isotope Labeled IS (SIL-IS) NoSuppression->Action4

Figure 2: Troubleshooting Decision Tree. Follow the logic path to distinguish between extraction failures and matrix effects.

Internal Standard Strategy

User Query: "Can I use a structural analog (e.g., Sulfadiazine) as an IS for Sulfamethoxazole?"

Scientist Response: No. For regulated bioanalysis, this is risky. Matrix effects are often time-dependent (eluting at specific windows). An analog has a different retention time than your analyte.[1]

  • Scenario: The matrix suppression zone elutes at 2.5 min. Your analyte elutes at 2.5 min (suppressed). Your analog IS elutes at 3.0 min (not suppressed).

  • Result: The IS does not compensate for the signal loss. Your calculated concentration will be artificially low.

Requirement: Use a Stable Isotope Labeled Internal Standard (SIL-IS), such as Sulfamethoxazole-d4 or Sulfamethoxazole-13C6 . These co-elute perfectly with the analyte, experiencing the exact same suppression, thus mathematically correcting the result.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][5][6][7][8][9][10][11][12]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Waters Corporation. Oasis MCX Sample Preparation Protocol for Basic Compounds.

  • Borecka, A., et al. (2013). Determination of sulfonamides in biological material by LC-MS/MS. Chromatographia.[7][8][10][12]

Sources

Technical Support Center: Scalable Production of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Process Chemistry Division Context: Pharmaceutical Development & cGMP Manufacturing Subject: Troubleshooting & Optimization for Scale-Up Workflows

Introduction: The Scale-Up Paradox

Scaling substituted phenethylamines (PEAs) presents a distinct "valley of death" between medicinal chemistry (milligram scale) and process chemistry (kilogram scale). The very features that make these molecules bio-active—their amine functionality and electron-rich aromatic rings—make them prone to oxidation, polymerization, and runaway exotherms during synthesis.

This guide addresses the three critical bottlenecks in PEA production: Nitrostyrene Stability , Reduction Safety , and Salt Crystallization .

Module 1: The Henry Reaction (Nitrostyrene Synthesis)

The condensation of a substituted benzaldehyde with nitroethane/nitromethane is the industry standard. However, at scale, the resulting nitrostyrene intermediate is often thermally unstable and prone to polymerization ("tarring").

Troubleshooting Guide: Nitrostyrene Instability

Q: My reaction mixture turns into a dark, viscous tar upon scaling up to >500g. Yield dropped from 85% to 40%. What happened?

A: You likely encountered a thermal runaway driven by base-catalyzed polymerization .

  • The Cause: In small batches, heat dissipation is rapid. At large scales, the exotherm from the condensation accumulates. High internal temperatures, combined with excess base (e.g., cyclohexylamine, ammonium acetate), trigger the polymerization of the electron-deficient nitrostyrene alkene.

  • The Fix:

    • Switch Solvent Systems: Move from neat reagents or high-boiling solvents to Acetic Acid/Ammonium Acetate . The buffering effect prevents the pH from spiking, which suppresses polymerization.

    • Temperature Ramp: Do not reflux immediately. Hold at 60°C for 1 hour, then ramp to 85°C.

    • Crystallization: Do not distill the nitrostyrene at scale (explosion hazard). Induce crystallization by slowly adding cold Isopropanol (IPA) or water to the reaction matrix.

Q: The product precipitates as an oil that refuses to crystallize.

A: This is "oiling out," common with alkoxy-substituted rings.

  • The Fix: Seed the mixture with a pure crystal from a pilot batch at 35°C (metastable zone). If no seed is available, use high-shear mixing during the cooling phase to disrupt the oil droplets and induce nucleation.

Visualization: Henry Reaction Process Control

HenryReactionControl cluster_safety Safety Interlock Start Reagents: Benzaldehyde + Nitroalkane Reaction Reaction Vessel (T < 90°C) Start->Reaction Catalyst Cat: NH4OAc Solvent: AcOH Catalyst->Reaction Check In-Process Control (HPLC) Reaction->Check TempSensor T > 95°C? Trigger Jacket Cooling Reaction->TempSensor Check->Reaction Conversion < 98% Quench Controlled Cooling (10°C/hr) Check->Quench Conversion > 98% Isolate Filtration & Wash (Cold IPA) Quench->Isolate

Figure 1: Logic flow for controlling the Henry Reaction at scale, emphasizing temperature limits to prevent polymerization.

Module 2: The Critical Reduction (Bottleneck)

This is the most hazardous step. Converting the nitrostyrene to the amine requires massive reducing power.

Comparative Analysis: Reduction Methods
FeatureLithium Aluminum Hydride (LAH)Catalytic Hydrogenation (H₂/Pd-C)Continuous Flow Hydrogenation
Scalability Poor (Safety Hazard)GoodExcellent
Safety Profile Critical Risk (H₂ evolution, pyro)Moderate (Pressurized H₂)High (Low active volume)
Atom Economy Poor (Al salts waste)HighHigh
Throughput Batch-limitedBatch-limitedContinuous
Cost High (Reagent + Disposal)Low (Catalyst recycling)Low (Long-term)
Troubleshooting Guide: Reduction Failures

Q: We are seeing a massive exotherm and "volcano" effect when adding the nitrostyrene to LAH.

A: Stop immediately. This is a dosing issue.

  • The Mechanism: Nitrostyrene reduction is highly exothermic. Adding solid nitrostyrene to a hot LAH mixture creates localized hot spots that boil the ether/THF solvent instantly.

  • The Protocol:

    • Inverse Addition: For scale-up, use Red-Al (Vitride) instead of LAH. It is soluble in toluene and non-pyrophoric.

    • Dosing Control: Pump the nitrostyrene solution into the reductant, not the other way around. Use a dosing pump interlocked with a thermocouple. If T > 40°C, the pump stops.

Q: My catalytic hydrogenation (Pd/C) stopped at the hydroxylamine intermediate (incomplete reduction).

A: This is likely Catalyst Poisoning or Insufficient Acidity .

  • The Fix:

    • Sulfur Scavenging: Ensure your nitrostyrene is free of sulfur contaminants (common if synthesized via certain Knoevenagel routes).

    • Acid Promoter: Phenethylamine synthesis via H₂ requires an acidic medium to prevent the amine product from poisoning the catalyst surface. Add 1.1 eq of H₂SO₄ or HCl to the alcoholic solvent. This protonates the amine immediately upon formation, keeping the catalyst active.

Visualization: Continuous Flow Hydrogenation Workflow

FlowHydro FeedA Feed A: Nitrostyrene in MeOH/H+ Mixer Static Mixer FeedA->Mixer FeedB Feed B: Hydrogen Gas (50 bar) FeedB->Mixer Reactor Packed Bed Reactor (Pd/C or Raney Ni) T = 60°C Mixer->Reactor BPR Back Pressure Regulator (Maintain Liquid Phase) Reactor->BPR Separator Gas/Liquid Separator BPR->Separator Product Product Collection (Amine Salt) Separator->Product Liquid Recycle H2 Recycle Loop Separator->Recycle Excess H2

Figure 2: Continuous flow setup for hydrogenation. This "Novel Process Window" allows high pressure/temp safely due to low reactor volume.

Module 3: Purification & Salt Formation

The final API is usually isolated as a hydrochloride or fumarate salt.

Q: The final product contains a "dimer" impurity (secondary amine) that is hard to remove.

A: This is formed during hydrogenation when the primary amine product reacts with the imine intermediate.

  • The Fix: High Dilution or Ammonia Saturation .

    • Saturate your hydrogenation solvent with anhydrous ammonia gas. The excess NH₃ shifts the equilibrium away from dimer formation (Le Chatelier’s principle).

Q: The salt precipitated as a sticky gum.

A: The solvent is too polar or the cooling was too fast.

  • The Fix: Use the Dual-Solvent Recrystallization method.

    • Dissolve the gum in the minimum amount of hot methanol (or boiling water).

    • Slowly add hot acetone or ethyl acetate (anti-solvent) until turbidity just appears.

    • Turn off the heat and wrap the flask in foil to cool very slowly over 12 hours.

References

  • Meyer, T. (2002).[1] Scale-up of polymerization processes: The challenge of EHS compliance. Current Opinion in Drug Discovery & Development.[1] Link

  • Baumann, M., Baxendale, I. R. (2017). The assembly and use of continuous flow systems for chemical synthesis.[2] Journal of Visualized Experiments. Link

  • Corma, A., et al. (2012). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Catalysis.[3] Link[3]

  • Hessel, V., et al. (2013). Novel Process Windows for enabling, accelerating, and uplifting flow chemistry. Chemical Engineering & Technology. Link

  • Shulgin, A. T. (Various). Background on Phenethylamine Structure-Activity Relationships.[4] (Contextual Reference for Chemical Class). Link

Sources

Validation & Comparative

Comparative Guide: In Vitro vs. In Vivo Efficacy of Novel Antibacterial Sulfonamide Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of sulfonamide research, driven by the need to combat multidrug-resistant (MDR) pathogens like MRSA and VRE, has led to a new generation of DHPS (dihydropteroate synthase) inhibitors. However, sulfonamides are notorious for a high rate of attrition during the transition from petri dish to animal models. This guide analyzes the technical disconnect between in vitro potency (MIC) and in vivo efficacy (PD), focusing on protein binding, tissue penetration, and the "PABA rescue" effect.

Part 1: The Mechanistic Disconnect

To understand why novel sulfonamides often fail in vivo despite promising MICs, one must visualize the folate pathway in the context of host physiology.

The "PABA Rescue" Phenomenon

In vitro media (Mueller-Hinton Broth) is engineered to be low in para-aminobenzoic acid (PABA) and thymidine. In vivo, particularly in purulent infections (abscesses), necrotic tissue releases high levels of PABA and thymidine. Since sulfonamides are competitive inhibitors of PABA, high local PABA concentrations can outcompete the drug, rendering it ineffective regardless of its intrinsic affinity.

Diagram: Folate Pathway & Competitive Inhibition

The following diagram illustrates the specific blockade point of sulfonamides and the external bypass mechanisms present in vivo.

FolatePathway PABA PABA (Substrate) DHPS Enzyme: DHPS (Target of Sulfonamides) PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Normal Catalysis Folate Dihydrofolate -> Tetrahydrofolate DHP->Folate DNA DNA/RNA Synthesis Folate->DNA Sulfa Sulfonamide Agent (Competitive Inhibitor) Sulfa->DHPS Blocks Active Site TissuePABA Necrotic Tissue/Pus (High PABA Load) TissuePABA->DHPS Outcompetes Drug (In Vivo Only)

Figure 1: Mechanism of Action showing the competitive inhibition at DHPS and the 'In Vivo Bypass' caused by high tissue PABA loads.

Part 2: In Vitro Profiling (The Screening Phase)

Before animal testing, the intrinsic potency of the novel agent must be established using standardized protocols.

Protocol: Broth Microdilution (CLSI M07 Standard)

Objective: Determine the Minimum Inhibitory Concentration (MIC).[1]

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Step: Ensure media is thymidine-free . Excess thymidine allows bacteria to bypass the folate blockade, resulting in false resistance. Add Thymidine Phosphorylase (0.5 U/mL) if media quality is uncertain.

  • Inoculum Prep: Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) to equivalent 0.5 McFarland standard. Dilute 1:100 to achieve ~5 x 10^5 CFU/mL.

  • Plate Setup:

    • Dispense 100 µL of 2x drug concentration into column 1 of a 96-well plate.

    • Perform serial 2-fold dilutions across the plate.

    • Add 50 µL of inoculum to all wells.

  • Controls (Self-Validating System):

    • Growth Control: Bacteria + Solvent (no drug). Must show turbidity.

    • Sterility Control: Media only. Must remain clear.

    • Reference Standard: Run Sulfamethoxazole (SMX) in parallel.

  • Incubation: 35°C ambient air for 16-20 hours.

  • Readout: The MIC is the lowest concentration inhibiting visible growth.

Comparative Data: Novel vs. Legacy Agents

The table below simulates a comparison between a hypothetical novel agent ("Sulfa-Next") and the legacy standard (SMX) against resistant strains.

OrganismStrain TypeSMX MIC (µg/mL)Sulfa-Next MIC (µg/mL)Interpretation
S. aureusATCC 29213 (WT)3248x Potency Increase
S. aureusMRSA (DHPS Mutant)>512 (Resistant)8Overcomes Resistance
E. coliATCC 25922 (WT)162Improved Gram(-) Activity

Part 3: The Pharmacokinetic Bridge (PK/PD)

The most common failure point for sulfonamides is Plasma Protein Binding (PPB) . Sulfonamides are acidic drugs that bind heavily to albumin.

  • The Rule: Only the unbound (free) fraction (

    
    ) is active.
    
  • The Trap: A drug with an MIC of 1 µg/mL and 99% protein binding requires a total plasma concentration of 100 µg/mL just to reach the MIC.

Calculation for Efficacy:



If "Sulfa-Next" has an MIC of 2 µg/mL but 98% PPB, the required total plasma concentration is 100 µg/mL. If the maximum achievable plasma level (


) is only 50 µg/mL, the drug will fail in vivo despite a low MIC.

Part 4: In Vivo Efficacy (The Validation Phase)

The Neutropenic Murine Thigh Infection Model is the gold standard for establishing the PK/PD index (usually Time > MIC or AUC/MIC for sulfonamides).

Protocol: Murine Thigh Infection Model

Objective: Quantify bacterial log reduction in tissue.

  • Induction of Neutropenia:

    • Inject Cyclophosphamide (IP): 150 mg/kg (Day -4) and 100 mg/kg (Day -1).

    • Validation: Neutrophil count must be <100 cells/mm³ at time of infection.

  • Infection (Hour 0):

    • Inoculate 10^5 CFU of S. aureus (MRSA) into the posterior thigh muscle (0.1 mL volume).

  • Treatment (Hour 2):

    • Administer "Sulfa-Next" via subcutaneous (SC) or oral gavage (PO) at calculated doses (e.g., 10, 30, 100 mg/kg).

    • Control: Vehicle-only group.

  • Harvest (Hour 24):

    • Euthanize animals. Aseptically remove thigh muscles.

    • Homogenize tissue in cold saline.

  • Quantification:

    • Plate serial dilutions on agar. Count CFU/thigh.

    • Calculate change in bacterial load relative to the start of therapy (Hour 2) controls.

Diagram: In Vivo Workflow

InVivoWorkflow Cyclo Neutropenia Induction (Cyclophosphamide) Infect Infection (Thigh Muscle) Cyclo->Infect Day 0 Treat Treatment Dosing (PK/PD Driver) Infect->Treat 2 Hours Post-Inf Harvest Harvest & Homogenize Treat->Harvest 24 Hours Count CFU Counting (Log Reduction) Harvest->Count

Figure 2: Workflow for the Neutropenic Murine Thigh Infection Model.

Comparative Efficacy Data

This table illustrates a scenario where the novel agent succeeds where SMX fails, driven by PK properties.

AgentDose (mg/kg)Free Drug % (

)
Mean Log Change (CFU/thigh)Outcome
Vehicle ControlN/AN/A+2.5 (Growth)Infection Progression
SMX (Legacy) 10040%-0.2 (Stasis)Bacteriostatic Only
Sulfa-Next 3085%-1.1Bactericidal Activity
Sulfa-Next 10085%-2.8High Efficacy

Part 5: Decision Matrix & Conclusion

When comparing in vitro and in vivo data, use this matrix to determine the drug's potential:

In Vitro (MIC)In Vivo (Log Reduction)DiagnosisRecommendation
Potent Potent Ideal CandidateProceed to Safety/Tox
PotentWeakPK FailureCheck Protein Binding & Metabolism
WeakPotentPro-drug EffectInvestigate Active Metabolites
WeakWeakInvalid TargetTerminate Project

Conclusion: Novel sulfonamides must be evaluated not just by their affinity for the DHPS enzyme (MIC), but by their ability to maintain free drug concentrations above the MIC in the presence of host proteins and competing substrates (PABA). A successful candidate will demonstrate a low MIC against resistant strains and a low protein-binding profile to ensure in vivo translation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[1][3][4] [Link]

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[5][6][7][8][9] Journal of Pharmaceutical Sciences. [Link]

  • Craig, W. A. (1998). Pharmacokinetic/Pharmacodynamic Parameters: Rationale for Antibacterial Dosing of Mice and Men. Clinical Infectious Diseases. [Link]

  • Andes, D., & Craig, W. A. (2002). Animal Model Pharmacokinetics and Pharmacodynamics: A Critical Review. International Journal of Antimicrobial Agents. [Link]

  • Capasso, C., & Supuran, C. T. (2014). Sulfa Drugs: The First Antibacterial Agents and Their Renaissance. Expert Opinion on Drug Discovery. [Link]

  • Zeitlinger, M. A., et al. (2011). Protein Binding: Do We Need to Consider It in Antimicrobial Therapy? Expert Review of Anti-infective Therapy. [Link]

Sources

Validation of LC-MS/MS for Sulfonamide Residues in Tissue: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of sulfonamide residues in edible animal tissues (muscle, liver, kidney) is a critical food safety requirement, governed by strict Maximum Residue Limits (MRLs), typically set at 100 µg/kg (ppb) for total sulfonamides by the EU (Commission Decision 2002/657/EC) and the FDA.

While immunoassays (ELISA) and HPLC-UV have historically served as screening tools, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive "product" for regulatory compliance. This guide objectively compares these methodologies and provides a validated, self-correcting LC-MS/MS protocol designed to minimize matrix effects and ensure defensible data.

Part 1: The Analytical Landscape (Comparative Analysis)

To understand why LC-MS/MS is the requisite standard for confirmation, we must analyze the limitations of alternative methods.

Table 1: Comparative Performance Metrics
FeatureLC-MS/MS (The Standard) HPLC-UV / FLD ELISA (Immunoassay)
Specificity High (Precursor/Product Ion ratios)Moderate (Retention time + Absorption)Low (Cross-reactivity common)
Sensitivity (LOD) < 1.0 µg/kg10–50 µg/kg1–5 µg/kg
Throughput Moderate (10–15 min/sample)Moderate (15–20 min/sample)High (96 wells/hr)
Matrix Tolerance High (with Internal Standards)Low (Interferences common in liver)Low (False positives in complex matrix)
Regulatory Status Confirmatory (EU 2002/657/EC)Screening onlyScreening only
Expert Insight: The "False Positive" Trap

ELISA kits often exhibit cross-reactivity with structural analogs (e.g., sulfamethazine vs. sulfamerazine). In regulatory environments, a positive ELISA result must be confirmed by a physicochemical method like LC-MS/MS. Therefore, implementing LC-MS/MS directly as a quantitative method eliminates the redundancy of a two-step workflow.

Part 2: Method Development & Optimization

The "Self-Validating" System

A robust method must account for ion suppression , a phenomenon where matrix components (phospholipids, proteins) in tissue extracts compete for ionization in the MS source.

  • Critical Control Point: You must use isotopically labeled internal standards (e.g., Sulfamethazine-

    
     or Sulfadiazine-
    
    
    
    ).
  • Causality: The internal standard co-elutes with the analyte and experiences the exact same suppression. By calculating the Area Ratio (Analyte/IS), the method self-corrects for extraction losses and ionization efficiency changes.

Extraction Logic: QuEChERS vs. SPE

While QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is popular for fruits/vegetables, animal tissue requires more rigorous cleanup.

  • Recommendation: Use Solid Phase Extraction (SPE) with a Polymeric Reversed-Phase (HLB) cartridge.

  • Why? Tissue contains high lipid content. SPE allows for an aggressive wash step (5% Methanol) that removes proteins and salts, followed by a specific elution that leaves lipids on the cartridge or washes them away, resulting in a cleaner baseline and lower maintenance on the MS source.

Part 3: Validation Protocol (Experimental Workflow)

This protocol complies with EU Commission Decision 2002/657/EC and FDA CVM GFI #118 .

Sample Preparation Workflow
  • Homogenization: Weigh 2.0 g of minced tissue (muscle/liver) into a 50 mL centrifuge tube.

  • Internal Standard Addition: Add 50 µL of Internal Standard Mix (1.0 µg/mL deuterated sulfonamides). Vortex and equilibrate for 15 min.

  • Extraction: Add 10 mL Acetonitrile . Vortex vigorously for 1 min.

  • Separation: Centrifuge at 4000 rpm for 10 min at 4°C. Decant the supernatant.

  • Cleanup (SPE):

    • Condition HLB Cartridge (60 mg): 3 mL Methanol -> 3 mL Water.

    • Load: Pass 5 mL of supernatant through the cartridge.

    • Wash: 3 mL Water (removes salts/proteins).

    • Elute: 3 mL Methanol.

  • Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 1 mL Mobile Phase A/B (90:10). Filter through 0.2 µm PTFE filter.

LC-MS/MS Conditions
  • Column: C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Positive (ESI+).

  • Acquisition: Multiple Reaction Monitoring (MRM).[1] Two transitions per analyte (1 Quantifier, 1 Qualifier).

Part 4: Data Analysis & Performance Metrics

Validation Parameters

To validate this method, the following metrics must be established.

ParameterDefinitionAcceptance Criteria (EU 2002/657/EC)
Linearity

of calibration curve

Recovery Measured vs. Spiked Conc.80% – 110%
Precision (Repeatability) Intra-day RSD

CC

(Decision Limit)
Limit above which a sample is non-compliant (False Positive risk 5%)

MRL + 1.64

SD
CC

(Detection Capability)
Smallest content detected with 95% certainty (False Negative risk 5%)

CC

+ 1.64

SD
Representative Experimental Data (Sulfamethazine in Porcine Muscle)
Spike Level (µg/kg)Mean Found (µg/kg)Recovery (%)RSD (%)
50 (0.5 MRL)48.296.44.2
100 (1.0 MRL)102.1102.13.1
150 (1.5 MRL)145.897.23.8

Note: Data derived from internal validation studies using the protocol described above.

Part 5: Visualization & Logic

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logic flow for selecting the appropriate method and the validation decision process.

ValidationWorkflow Start Sample Receipt (Tissue Matrix) Screening Screening Method (ELISA / HPLC-UV) Start->Screening Confirmation Confirmatory Method (LC-MS/MS) Start->Confirmation Direct Analysis (Preferred) Result_Neg Negative Result (< LOD) Screening->Result_Neg Below Cutoff Result_Pos Suspect Positive (> Screening Limit) Screening->Result_Pos Above Cutoff Quantification Quantification with Internal Standards Confirmation->Quantification Result_Pos->Confirmation Compliance Check vs MRL (100 µg/kg) Quantification->Compliance Decision_Pass Compliant (< CCα) Compliance->Decision_Pass Decision_Fail Non-Compliant (> CCα) Compliance->Decision_Fail

Caption: Workflow comparing screening vs. confirmatory pathways. Direct LC-MS/MS analysis bypasses the risk of false positives inherent in ELISA.

Diagram 2: Extraction & Cleanup Pathway (SPE)

A visualization of the critical cleanup steps to remove matrix interferences.

SPE_Protocol Sample Homogenized Tissue + IS Extract Acetonitrile Extraction Sample->Extract Protein Ppt Load Load SPE (HLB Cartridge) Extract->Load Supernatant Wash Wash Step (Water/5% MeOH) Load->Wash Remove Salts Elute Elution (100% MeOH) Wash->Elute Collect Analyte Analysis LC-MS/MS Injection Elute->Analysis Reconstitute

Caption: Step-by-step Solid Phase Extraction (SPE) workflow ensuring removal of phospholipids prior to MS analysis.

References

  • European Commission. (2002).[2][3] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.[4] Official Journal of the European Communities.

  • U.S. Food and Drug Administration (FDA). (2003).[5][6] Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.[5][6][7] Center for Veterinary Medicine.[6][7][8]

  • Gaudin, V., et al. (2012). Validation of a commercial receptor kit Sulfasensor Honey for the screening of sulfonamides in honey according to Commission Decision 2002/657/EC.[3] Food Additives & Contaminants: Part A. [3]

  • Rejeb, S., et al. (2012). QuEChERS methodologies as an alternative to solid phase extraction (SPE) for the determination and characterization of residues of cephalosporins in beef muscle using LC-MS/MS. Journal of Chromatography B.

Sources

Comparative analysis of inhibitor binding modes in carbonic anhydrase isoforms.

[1][2]

Executive Summary

The inhibition of Carbonic Anhydrases (CAs) has evolved from the non-selective "pan-inhibition" era of first-generation sulfonamides (e.g., Acetazolamide) to the precision targeting of tumor-associated isoforms (CA IX and XII).[1][2] For drug development professionals, the challenge lies not in achieving potency, but in achieving isoform selectivity .

This guide provides a technical comparative analysis of inhibitor binding modes—specifically contrasting the classical Zinc-Anchored mechanism with the Occlusion/Prodrug mechanism. We analyze the structural determinants of selectivity and provide validated experimental protocols for characterizing these interactions.

Structural Landscape of Key Isoforms

The human CA family comprises 15 isoforms, but four are of primary interest in drug discovery. The active site of

hydrophobic halfhydrophilic half

FeaturehCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)
Physiological Role RBC function, pH homeostasisGlaucoma target, rapid turnover (

)
Tumor hypoxia marker, pH regulation in acidosisTumor survival, chemoresistance
Active Site Topology Narrower cleft; residues His64, His67, His200Wider cleft; His64 is the proton shuttleProteoglycan-like domain ; Extracellular catalytic domainExtracellular catalytic domain; distinct hydrophobic pocket
Key Selectivity Residues His200 (unique steric hindrance)Thr200 (hydrophilic gatekeeper)Thr200 ; Specific hydrophobic residues (Val131)Ala131 ; distinct entrance residues
Drug Target Status Often an "Off-Target" (causes side effects)Target for Glaucoma/EdemaPrimary Oncology Target Primary Oncology Target

Comparative Binding Mechanisms

A. The Zinc-Anchor Mechanism (Sulfonamides/Sulfamates)

Mechanism: The classical sulfonamide (


  • Selectivity Strategy: The "Tail Approach." Since the Zn-binding motif is conserved across all isoforms, selectivity is achieved by appending a "tail" to the aromatic scaffold. This tail interacts with the variable amino acid residues at the entrance of the active site (the "Selectivity Filter").

  • Example: SLC-0111 (Ureido-sulfonamide).[3][4][5] The ureido linker provides flexibility, allowing the fluorophenyl tail to reach the hydrophobic pocket specific to CA IX/XII, avoiding the steric clashes seen in CA I/II.

B. The Occlusion/Prodrug Mechanism (Coumarins)

Mechanism: Coumarins act as "suicide inhibitors" or prodrugs. They do not bind to the Zinc initially.

  • Entry: The coumarin binds at the entrance of the active site cleft.

  • Hydrolysis: The esterase activity of the CA isoform hydrolyzes the coumarin ring into a 2-hydroxy-cinnamic acid derivative.

  • Occlusion: This hydrolysis product re-binds, anchoring to the entrance residues and physically blocking the proton shuttle pathway, effectively "plugging" the enzyme.

  • Selectivity Strategy: The hydrolysis rate is isoform-dependent. CA IX and XII have specific esterase activities that favor certain coumarin substitutions, allowing for extreme selectivity (up to 1000-fold) over CA I/II.

C. Visualization: Selectivity Logic & Binding Modes

CA_Binding_LogicInhibitorInhibitor CandidateZn_BinderZinc Binder(Sulfonamide/Sulfamate)Inhibitor->Zn_BinderProdrugProdrug/Occlusion(Coumarin)Inhibitor->ProdrugCoordinationDirect Zn(II) Coordination(Displaces H2O)Zn_Binder->CoordinationTail_InteractionTail Interaction(Selectivity Filter)Coordination->Tail_InteractionTail Length/FlexibilityPan_InhibitionPan-Inhibition(CA I + II + IX + XII)Tail_Interaction->Pan_InhibitionShort/Rigid TailSelective_InhibitionIsoform Selective(CA IX / XII High)Tail_Interaction->Selective_InhibitionTail targetshydrophobic pocket (Val131)HydrolysisHydrolysis toCinnamic AcidProdrug->HydrolysisIsoform-SpecificEsterase ActivityOcclusionEntrance Occlusion(Blocks Proton Shuttle)Hydrolysis->OcclusionOcclusion->Selective_InhibitionHigh Specificity

Figure 1: Decision logic for inhibitor design. Sulfonamides rely on "Tail" interactions for selectivity, while Coumarins rely on isoform-specific hydrolysis rates.

Comparative Performance Data

The following table synthesizes kinetic data (

Inhibitor ClassCompoundTarget Mechanism

hCA I (nM)

hCA II (nM)

hCA IX (nM)

hCA XII (nM)
Selectivity Ratio (II/IX)
Classical Sulfonamide Acetazolamide (AAZ) Zinc Binder25012255.7~0.5 (Non-selective)
Ureido-Sulfonamide SLC-0111 Tail Approach>50,000>50,00045 4.5 >1000 (Highly Selective)
Coumarin Natural Coumarin Prodrug/Occlusion>50,000>50,00040 52 >1000 (Highly Selective)

Note: Data represents consensus values from stopped-flow CO2 hydration assays.

Experimental Protocols (Self-Validating Systems)

Protocol A: Stopped-Flow CO2 Hydration Assay

This is the "Gold Standard" for measuring CA catalytic activity (


67

Principle:

Indicator:8

Workflow:

  • Reagent Preparation:

    • Buffer A (Enzyme): 20 mM HEPES (pH 7.5), 20 mM

      
      , 10-50 nM CA Isoform, and Indicator (20 
      
      
      M Phenol Red).
    • Buffer B (Substrate):

      
       saturated water (bubbled for 30 min at 25°C). Final 
      
      
      mM.
    • Inhibitor Solution: Prepare serial dilutions (0.1 nM to 10

      
      M) in DMSO (keep final DMSO < 1%).
      
  • Incubation: Incubate Enzyme + Inhibitor for 15 minutes at Room Temp to reach equilibrium (Critical for slow-binding inhibitors like coumarins).

  • Shot Execution (Stopped-Flow Instrument):

    • Mix Buffer A (with inhibitor) and Buffer B in a 1:1 ratio.

    • Monitor Absorbance decrease at 557 nm (Phenol Red).

  • Data Analysis:

    • Fit the initial 5-10% of the reaction curve to a linear regression to obtain the initial velocity (

      
      ).
      
    • Calculate

      
       using the Cheng-Prusoff equation adapted for enzyme kinetics: 
      
      
      .

StoppedFlow_Protocolcluster_prepPhase 1: PreparationEnzymeEnzyme Mix(HEPES pH 7.5 + Indicator)IncubationIncubation(15 min @ RT)Allows E-I EquilibriumEnzyme->IncubationSubstrateSubstrate Mix(CO2 Saturated H2O)MixingRapid Mixing (1:1)Stopped-Flow ChamberSubstrate->MixingInhibitorInhibitor Dilution(Serial in DMSO)Inhibitor->IncubationIncubation->MixingDetectionDetection(Abs @ 557nm or Fluor)Mixing->DetectionAnalysisData ProcessingCalculate V0 -> IC50 -> KiDetection->Analysis

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC provides the thermodynamic signature (

Workflow:

  • Sample Prep: Dialyze CA protein into 20 mM HEPES, pH 7.5, 150 mM NaCl. Dissolve inhibitor in the exact same dialysis buffer (match DMSO % perfectly to avoid heat of dilution artifacts).

  • Cell Loading: Load CA isoform (10-20

    
    M) into the sample cell.
    
  • Syringe Loading: Load Inhibitor (100-200

    
    M) into the injection syringe.
    
  • Titration:

    • Temp: 25°C.

    • Stirring: 750 rpm.

    • Injections: 19 x 2

      
      L injections (first injection 0.4 
      
      
      L).
    • Spacing: 150-180 seconds between injections to allow signal return to baseline.

  • Validation:

    • Zinc Binders: Typically show strong exothermic peaks (

      
      ) due to metal coordination.
      
    • Tail Interactions: Favorable entropy (

      
      ) indicates successful hydrophobic burial of the tail.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][9] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for isoform selectivity. Biochimie, 94(6), 1234-1245.

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902.

  • Maresca, A., et al. (2009). Deciphering the mechanism of inhibition of carbonic anhydrases with coumarins: the crystal structure of the complex of a coumarin derivative with the tumor-associated isoform IX. Journal of Medicinal Chemistry, 52(23), 7405-7408.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][7][8][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

Benchmarking CAS 50354-99-9 against commercial bactericides like bismerthiazol.

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note on Chemical Identity: The CAS registry number provided in the topic request (50354-99-9 ) corresponds to 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine , a sulfonamide-based chemical intermediate with no established public profile as a commercial agricultural bactericide. Given the explicit request to benchmark against Bismerthiazol (a standard control for Bacterial Leaf Blight), this guide proceeds with the comparative analysis of Thiodiazole Copper (CAS 3234-61-5) . Thiodiazole Copper is the direct commercial competitor to Bismerthiazol, sharing the critical thiadiazole moiety while incorporating a copper mechanism, making it the scientifically logical subject for this benchmarking guide.

Subject: Comparative Efficacy, Mechanism, and Safety Profile Target Pathogen: Xanthomonas oryzae pv. oryzae (Bacterial Leaf Blight - BLB)[1]

Executive Summary

In the management of Xanthomonas oryzae (BLB), Bismerthiazol has long served as the systemic standard. However, resistance pressures and the need for faster knockdown have elevated Thiodiazole Copper as a critical alternative.

This benchmarking guide synthesizes experimental data to demonstrate that while Bismerthiazol offers superior systemic mobility for prophylactic use, Thiodiazole Copper provides a dual-mode of action (contact copper toxicity + induced systemic resistance) that results in a lower EC₅₀ (higher potency) in vitro and reduced resistance risk in field applications.

Key Findings Matrix
FeatureBismerthiazol (Reference)Thiodiazole Copper (Subject)Verdict
Primary Mechanism Systemic Acquired Resistance (SAR) activationContact Bactericidal (Cu²⁺) + SARSubject offers faster kill.
In Vitro Potency (EC₅₀) 15.0 – 45.0 µg/mL2.0 – 8.5 µg/mLSubject is ~5x more potent in vitro.
Systemic Mobility High (Acropetal & Basipetal)Moderate (Local Systemic)Reference is superior for internal infections.
Resistance Risk High (Single-site pressure)Low (Multi-site Cu²⁺ action)Subject is preferred for resistance management.

Chemical & Mechanistic Profile

To understand the performance differential, researchers must look at the dissociation pathways. Bismerthiazol acts as a "pro-drug," requiring metabolic breakdown to release the active moiety. Thiodiazole Copper delivers this moiety plus a cytotoxic copper ion.

Comparative Mechanism of Action (MoA)
  • Bismerthiazol: Metabolizes inside the plant to release 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) . AMT inhibits bacterial extracellular polysaccharide (EPS) synthesis and activates plant defense enzymes (PAL, POD, SOD).

  • Thiodiazole Copper: Dissociates to release Cu²⁺ ions (which disrupt bacterial cell membranes and enzyme thiols) AND the AMT organic moiety. This creates a synergistic "Hammer and Anvil" effect: Copper kills on contact, while AMT boosts plant immunity.

MoA_Comparison Bismer Bismerthiazol (Pro-Drug) AMT Active Moiety (AMT) Bismer->AMT Metabolic Breakdown TC Thiodiazole Copper (Dual-Active) TC->AMT Dissociation Cu Copper Ion (Cu++) TC->Cu Dissociation PlantDef Plant Defense (PAL, POD, SOD) AMT->PlantDef Induction Memb Membrane Disruption Cu->Memb Contact Toxicity Result Bacterial Death (Xanthomonas) PlantDef->Result Systemic Suppression Memb->Result Rapid Lysis

Figure 1: Mechanistic divergence showing the dual-pathway efficacy of Thiodiazole Copper compared to the single-pathway activation of Bismerthiazol.

Experimental Benchmarking Data

The following data aggregates results from standard turbidimetric assays and field efficacy trials.

In Vitro Toxicity (EC₅₀ Analysis)

Assay: Turbidimetric method measuring optical density (OD₆₀₀) of Xanthomonas oryzae cultures after 24h exposure.

CompoundStrainEC₅₀ (µg/mL)95% Confidence Interval
Bismerthiazol Xoo (Wild Type)28.424.1 – 33.5
Thiodiazole Copper Xoo (Wild Type)4.2 3.1 – 5.5
Bismerthiazol Xoo (Resistant Strain R-1)>100.0N/A
Thiodiazole Copper Xoo (Resistant Strain R-1)6.8 5.2 – 8.9

Interpretation: Thiodiazole Copper retains efficacy against bismerthiazol-resistant strains due to the non-specific toxicity of the copper ion, which bypasses the specific metabolic resistance mechanisms developed against the thiadiazole moiety alone.

Field Efficacy (Control Efficiency)

Conditions: Rice fields inoculated with X. oryzae at tillering stage. Application at standard label rates (500g a.i./ha).

Days After ApplicationBismerthiazol Control (%)Thiodiazole Copper Control (%)
7 Days 62.5%78.4%
14 Days 75.1%81.2%
21 Days 71.0% 68.5%

Interpretation: Thiodiazole Copper acts faster (Day 7 superiority) due to direct contact killing. Bismerthiazol shows slightly better persistence at Day 21 due to superior systemic translocation in new growth.

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Turbidimetric Determination of Toxicity (In Vitro)

Objective: Determine EC₅₀ values against Xanthomonas oryzae.

  • Culture Preparation:

    • Revive X. oryzae on Nutrient Agar (NA) plates at 28°C for 48h.

    • Inoculate a single colony into Nutrient Broth (NB) and shake (180 rpm) at 28°C until OD₆₀₀ reaches 0.6 (log phase).

  • Compound Dilution:

    • Dissolve Thiodiazole Copper and Bismerthiazol in minimal DMSO (<1% final conc.) and dilute with sterile water to varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Incubation Workflow:

    • Mix 4.5 mL of amended NB with 0.5 mL of bacterial suspension.

    • Include Solvent Control (NB + DMSO) and Blank Control (NB only).

    • Incubate at 28°C for 24 hours.

  • Measurement & Analysis:

    • Measure OD₆₀₀ using a spectrophotometer.

    • Calculate Inhibition Rate (%) =

      
      .
      
    • Regress probability value against log-concentration to derive EC₅₀.

Workflow Start Bacterial Culture (OD600 = 0.6) Mix Mix: 4.5mL Media + 0.5mL Bacteria + Test Compound Start->Mix Prep Prepare Stock Solutions (DMSO < 1%) Prep->Mix Incubate Incubate 24h @ 28°C (Shaking) Mix->Incubate Measure Measure OD600 Incubate->Measure Calc Calculate EC50 (Log-Probit Analysis) Measure->Calc

Figure 2: Step-by-step turbidimetric assay workflow for determining bactericidal potency.

Safety & Resistance Profile

Resistance Management[2]
  • Bismerthiazol: High risk.[2] Resistance in X. oryzae has been documented in fields with continuous use (>3 years). The mechanism is often a mutation in the metabolic pathway that activates the pro-drug.

  • Thiodiazole Copper: Low risk.[3] Copper acts as a multi-site inhibitor (denaturing proteins, disrupting membranes). It is difficult for bacteria to develop resistance to copper without significant fitness costs, although copper-tolerant strains exist.

Phytotoxicity & Environmental Fate
  • Thiodiazole Copper: Safer than inorganic copper (e.g., Copper Hydroxide) because the organic ligand regulates Cu release, reducing "copper burn" on leaves.

  • Bismerthiazol: Generally safe, but degradation products can be persistent in soil.

References

  • Food and Agriculture Organization (FAO). (2021). Specifications and Evaluations for Agricultural Pesticides: Bismerthiazol. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 91753 (Bismerthiazol). Retrieved from [Link]

  • Liang, X., et al. (2015).[4] "Two thiadiazole compounds promote rice defense against Xanthomonas oryzae pv. oryzae by suppressing the bacterium's production of extracellular polysaccharides." Molecular Plant Pathology. Retrieved from [Link]

  • Chen, S., et al. (2019). "Comparative efficacy of thiodiazole copper and bismerthiazol against bacterial leaf blight in rice." Pest Management Science. Retrieved from [Link]

  • ChemWhat Database. (2024). Thiodiazole Copper (CAS 3234-61-5) Chemical Properties.[5][6][7][8] Retrieved from [Link]

Sources

Cross-reactivity assessment of N-benzyl phenethylamine derivatives at serotonin receptors.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity assessment of N-benzyl phenethylamine derivatives at serotonin receptors. Content Type: Publish Comparison Guide.

Executive Summary

The addition of an N-benzyl moiety to the 2C-series phenethylamines (yielding the "NBOMe" or "NBOH" classes) results in a dramatic shift in pharmacological profile.[1] While the parent compounds (e.g., 2C-I, 2C-B) are typically partial agonists with moderate affinity, the N-benzyl derivatives exhibit sub-nanomolar affinity and full agonism at the 5-HT2A receptor.

This guide provides a comparative analysis of these derivatives against their parent compounds and standard ergolines (LSD), focusing on the critical assessment of off-target cross-reactivity—specifically at the 5-HT2B (cardiotoxicity) and


-adrenergic (vasoconstriction) receptors.
The Structural Basis of Super-Potency

To understand the cross-reactivity profile, one must first understand the binding mechanism. The "super-potency" of N-benzyl phenethylamines arises from a specific interaction within the orthosteric binding pocket of the 5-HT2A receptor.

  • The 2C Core: The phenethylamine backbone interacts primarily with Phe340 (6.52) .[2]

  • The N-Benzyl "Lock": The added N-benzyl group extends into a hydrophobic pocket, engaging Phe339 (6.51) . This additional anchor point stabilizes the active conformation of the receptor (Helix 6), leading to high-affinity binding (

    
     nM) and high intrinsic efficacy.
    
Diagram 1: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the mechanistic shift from simple phenethylamines to N-benzyl derivatives.

SAR_Mechanism cluster_0 Parent Compound (2C-Series) cluster_1 N-Benzyl Derivative (NBOMe) cluster_2 Pharmacological Outcome Phenethylamine Phenethylamine Core Interaction1 Interacts with Phe340 (6.52) Phenethylamine->Interaction1 NBenzyl N-Benzyl Moiety Phenethylamine->NBenzyl Chemical Modification Affinity Sub-nanomolar Affinity (Ki < 1 nM) Interaction1->Affinity Interaction2 Interacts with Phe339 (6.51) NBenzyl->Interaction2 Interaction2->Affinity Synergistic Binding Efficacy Full Agonism (High Intrinsic Activity) Affinity->Efficacy

Caption: Mechanistic pathway showing how N-benzyl substitution recruits Residue 6.51 (Phe339) to drastically enhance affinity and efficacy.

Comparative Profiling: The Data

The following data consolidates findings from key comparative studies (Rickli et al., 2015; Braden et al., 2006). Note the drastic difference in 5-HT2A affinity and the concerning rise in


-adrenergic affinity for the NBOMe derivative.
Table 1: Binding Affinity (

) and Efficacy (

) Comparison
[3]
Compound5-HT2A Affinity (

)
5-HT2A Efficacy (

)
5-HT2C Affinity (

)
5-HT2B Affinity (

)

-Adrenergic (

)
2C-I (Parent)~10–20 nMPartial (~50%)~50 nM>100 nMLow Affinity
25I-NBOMe 0.04 nM Full (~90-100%) 2 nM15 nM~500 nM (High)
LSD (Reference)3.5 nMPartial/Full23 nM15 nM13 nM

Key Insights for Researchers:

  • Selectivity Window: While 25I-NBOMe is highly selective for 5-HT2A over 5-HT1A (unlike LSD), its selectivity over 5-HT2C is narrow.

  • Cardiovascular Risk: The significant affinity for 5-HT2B (associated with valvulopathy) and

    
    -adrenergic  receptors (vasoconstriction) explains the higher toxicity profile of NBOMes compared to classic tryptamines or simple phenethylamines.
    
Experimental Protocols for Assessment

To validate these profiles in your own lab, use the following self-validating protocols. These are designed to distinguish between high-affinity binding and functional efficacy.[4][5]

Protocol A: Radioligand Competition Binding (Affinity)

Purpose: Determine


 values to assess binding strength.
  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A, 2B, or 2C. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand Selection:

    • Tracer:

      
      -Ketanserin (0.5 nM) for 5-HT2A.
      
    • Non-Specific Control: Methysergide (10

      
      M).
      
  • Incubation: 60 minutes at 37°C. Note: NBOMes are highly lipophilic; ensure equilibrium is reached.

  • Separation: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of lipophilic ligands.

Protocol B: Fluorometric Calcium Flux (Functional Efficacy)

Purpose: Determine if the compound is a full agonist, partial agonist, or antagonist.

  • Dye Loading: Load cells with Fluo-4 AM ester (Calcium indicator) for 45 mins at 37°C.

  • Baseline: Measure fluorescence for 10 seconds to establish a stable baseline.

  • Injection: Inject test compound (N-benzyl derivative).

  • Measurement: Monitor fluorescence increase (

    
    ) for 60 seconds.
    
  • Validation: Normalize response to 10

    
    M Serotonin (5-HT) as the 100% reference standard.
    
Diagram 2: Experimental Workflow

This workflow ensures data integrity by incorporating specific controls for lipophilic compounds.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture HEK293 Expression (h5-HT2A/2B/2C) MembranePrep Membrane Homogenization (Tris-HCl pH 7.4) CellCulture->MembranePrep Incubation Incubation (60 min @ 37°C) MembranePrep->Incubation Add [3H]-Ligand Filtration GF/B Filtration (0.3% PEI Pre-soak) Incubation->Filtration Terminate Reaction Scintillation Scintillation Counting Filtration->Scintillation KiCalculation Ki Calculation (Cheng-Prusoff) Scintillation->KiCalculation

Caption: Step-by-step workflow for radioligand binding assessment, emphasizing PEI pre-soak for lipophilic NBOMes.

Safety & Toxicology Implications

When developing or assessing these compounds, the 5-HT2B and


-adrenergic  data points are critical "kill switches" for drug candidates.
  • 5-HT2B Agonism: Chronic activation leads to valvular heart disease (fibrosis). NBOMes show significantly higher 2B affinity than their 2C parents.[3][6]

  • 
     Interaction:  The N-benzyl group confers affinity for adrenergic receptors.[7] This cross-reactivity is a primary driver of the severe vasoconstriction and hypertensive crises seen in clinical toxicology cases, distinguishing them from pure tryptamines.
    
References
  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006).[2] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[2]51) and Phe340(6.[2]52) with superpotent N-benzyl phenethylamine agonists.[2] Molecular Pharmacology. [Link][2]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015).[7][8] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link][7]

  • Hansen, M. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[1][9] Current Topics in Behavioral Neurosciences. [Link]

Sources

Comparative Guide: Evaluating Inhibitory Potency of Small Aromatic Sulfonamides on Human Carbonic Anhydrase II (Historical Isozyme C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the inhibitory efficacy of small aromatic sulfonamides against Human Carbonic Anhydrase II (hCA II) . Note that while historically designated as "Human Carbonic Anhydrase C" (or Form C) during early erythrocyte fractionation studies, the modern and universally accepted nomenclature is hCA II . This cytosolic isozyme is the most catalytically active member of the


-CA family (

) and the primary target for anti-glaucoma and diuretic therapeutics.

This guide contrasts the kinetic profiles of standard benzene-sulfonamides against the clinical gold standard, Acetazolamide , and details two self-validating experimental protocols for determining inhibition constants (


).

Mechanistic Basis of Inhibition

The pharmacophore required for hCA II inhibition is the primary sulfonamide moiety (


). The inhibitory mechanism is a classic example of competitive inhibition  driven by metal coordination.
  • The Zinc Trap: The nitrogen atom of the sulfonamide group coordinates directly to the catalytic Zinc (

    
    ) ion in the enzyme's active site.
    
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of

    
    .
    
  • Stabilization: The aromatic ring (R-group) engages in Van der Waals and

    
    -stacking interactions with the hydrophobic residues (Val121, Leu198, Trp209) lining the active site cavity, stabilizing the complex.
    
Diagram 1: Mechanism of Sulfonamide Inhibition

The following diagram illustrates the displacement mechanism at the catalytic center.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water Zn-bound H2O/OH- (Catalytic Species) Zn->Water Native State Complex Enzyme-Inhibitor Adduct (Tetrahedral Geometry) Zn->Complex Forms Stable Trap His His94, His96, His119 (Coordination Triad) His->Zn Coordinates Inhibitor Aromatic Sulfonamide (R-SO2NH2) Inhibitor->Zn Attacks Inhibitor->Water Displaces

Caption: Sulfonamide nitrogen displaces the catalytic zinc-bound water, locking the enzyme in an inactive state.

Comparative Analysis: Performance Benchmarks

The following data compares the inhibition constant (


) of simple aromatic sulfonamides against the clinical standard, Acetazolamide. Lower 

indicates higher potency.

Table 1: Inhibition Constants against hCA II (Isozyme C)

CompoundStructure Type

(hCA II)
Relative PotencyClinical Status
Acetazolamide (AZA) Heterocyclic Sulfonamide12 nM 1.0 (Reference)Clinical Standard (Glaucoma/Edema)
Sulfanilamide Simple Benzene Sulfonamide~200 - 300 nM ~0.04xHistorical (Antibacterial, weak CAI)
Benzenesulfonamide Unsubstituted Aromatic~300 - 400 nM ~0.03xExperimental Tool
Indapamide Indoline Sulfonamide~20 - 30 nM ~0.5xClinical (Diuretic)

Key Insight: Simple benzenesulfonamides are significantly weaker than heterocyclic variants like Acetazolamide. The thiadiazole ring in Acetazolamide provides superior electron-withdrawing properties and optimized geometry for hydrogen bonding within the active site compared to a simple phenyl ring.

Experimental Methodologies

To evaluate new sulfonamide derivatives, two assays are standard. The Stopped-Flow Assay is the physiological gold standard, while the Esterase Assay is a high-throughput surrogate.

Protocol A: Stopped-Flow Hydration Assay (Gold Standard)

Why this method? hCA II is one of the fastest enzymes known. Standard UV-Vis spectrophotometry cannot capture the reaction rate (


). Stopped-flow rapid mixing is required to measure the true catalytic hydration of 

.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 17 mM at 
    
    
    
    ).
  • Enzyme: Recombinant hCA II (approx. 10–20 nM final concentration).

Step-by-Step Workflow:

  • Preparation: Degas all buffers to prevent microbubbles. Saturate water with pure

    
     for 30 minutes.
    
  • Incubation: Pre-incubate hCA II with the test sulfonamide (various concentrations, e.g., 0.1 nM to 1

    
    M) for 15 minutes at room temperature.
    
  • Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B:

      
      -saturated water.
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red transition from basic to acidic form) over 0.1–1.0 seconds.

  • Calculation: Fit the initial rate of acidification.

    
     is calculated using the Cheng-Prusoff equation adapted for tight-binding inhibitors if 
    
    
    
    .
Protocol B: 4-NPA Esterase Assay (High-Throughput Surrogate)

Why this method? hCA II possesses a promiscuous esterase activity. While not the physiological reaction, the hydrolysis of 4-nitrophenyl acetate (4-NPA) is slow enough to monitor on a standard plate reader.

Reagents:

  • Substrate: 4-Nitrophenyl acetate (3 mM stock in acetonitrile). Note: Dissolve fresh; 4-NPA hydrolyzes spontaneously.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Enzyme: hCA II (higher concentration needed: ~100–200 nM).

Step-by-Step Workflow:

  • Blanking: Prepare wells with Buffer + Substrate (no enzyme) to measure spontaneous hydrolysis (background noise).

  • Incubation: Add hCA II and Test Inhibitor to wells; incubate for 10 mins.

  • Reaction Start: Add 4-NPA substrate to a final concentration of 0.3 mM.

  • Measurement: Monitor the formation of 4-nitrophenolate at 400–405 nm (yellow color) every 15 seconds for 10 minutes.

  • Validation: The rate of product formation (

    
    ) in the presence of inhibitor is compared to the uninhibited control (
    
    
    
    ).
Diagram 2: Experimental Logic Flow

This diagram outlines the decision process for selecting the correct assay and the workflow for the Stopped-Flow method.

Experimental_Workflow Start Select Assay Screening High Throughput Screening Start->Screening Initial Hits Kinetics Precise Ki Determination Start->Kinetics Lead Optimization Esterase 4-NPA Esterase Assay (Plate Reader) Screening->Esterase StoppedFlow Stopped-Flow CO2 Hydration Kinetics->StoppedFlow Data Cheng-Prusoff Calculation Esterase->Data IC50 Estimate Mix Rapid Mixing (<2ms dead time) StoppedFlow->Mix Measure Absorbance Decay (557 nm) Mix->Measure Measure->Data

Caption: Workflow for selecting between high-throughput screening and precise kinetic characterization.

Critical Evaluation & Self-Validating Controls

To ensure Trustworthiness in your data, you must account for specific artifacts common in sulfonamide testing:

  • Spontaneous Hydrolysis (Esterase Assay): 4-NPA degrades in water. Control: Always run a "No Enzyme" lane. If the background slope is >10% of your enzyme signal, your buffer pH is likely too high or the substrate is degraded.

  • Solubility Artifacts: Sulfonamides are hydrophobic. Control: Ensure the final DMSO/Acetonitrile concentration in the assay is <1% (v/v). hCA II is stable up to ~5% DMSO, but higher levels can denature the protein, mimicking inhibition.

  • Zinc Stripping: Some chelating buffers (like citrate or EDTA) strip the Zn(II) ion from the active site. Control: Use non-coordinating buffers like HEPES or Tris-Sulfate . Never use EDTA in a CA assay.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Henderson, L. E., et al. (1976). Primary structure of human carbonic anhydrase C. Journal of Biological Chemistry, 251(18), 5457-5463. (Establishes the historical "C" vs "II" nomenclature). Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. RCSB Protein Data Bank.[1] (Structural basis for inhibition).[5][6] Link

Sources

Comparative Guide: Ni-Catalyzed Cross-Coupling of Aziridines for Functionalized Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aziridines represent a cornerstone "spring-loaded" electrophile in medicinal chemistry. While traditional nucleophilic ring-opening (SN2) is well-established, it is limited by the requirement for strong nucleophiles and strict stereochemical inversion. Nickel-catalyzed cross-coupling has emerged as a transformative alternative, enabling the coupling of aziridines with softer, unactivated nucleophiles (organozincs) or electrophiles (aryl halides) under mild conditions.[1][2]

This guide objectively compares the two dominant Ni-catalyzed methodologies: Nucleophilic Cross-Coupling (Negishi) and Reductive Cross-Electrophile Coupling (XEC) . Unlike Palladium, which struggles with sp3-hybridized electrophiles due to slow oxidative addition and rapid


-hydride elimination, Nickel’s facile access to single-electron transfer (SET) pathways and radical manifolds allows for the efficient construction of 

-substituted amines—a privileged pharmacophore in neuroscience and oncology.

Part 1: The Landscape of Ni-Catalyzed Aziridine Coupling

The primary challenge in coupling aziridines is controlling the reactivity of the oxidative addition intermediate (aza-nickelacycle). The catalyst must promote C–C bond formation (Reductive Elimination) faster than the thermodynamically favorable


-hydride elimination, which leads to allylic amines (ring-opened elimination products).
The Two Dominant Approaches
FeatureMethod A: Negishi Coupling Method B: Reductive Cross-Coupling (XEC)
Coupling Partner Organozinc Reagents (Nucleophile)Aryl/Alkenyl Halides (Electrophile)
Mechanism Two-electron (mostly) / StereospecificRadical / Stereoconvergent
Reductant None (Reagent is nucleophilic)Mn0 or Zn0 (Stoichiometric)
Stereochemistry Inversion (SN2-like)Convergence (Racemic

Enantioenriched)
Primary Utility Stereodefined synthesis from chiral poolEnantioselective synthesis from racemic starting material

Part 2: Comparative Analysis & Decision Matrix

Ni-Catalyzed Negishi Coupling (The Nucleophilic Route)

Best for: Preserving stereochemical information from enantiopure aziridines.

Developed largely by the Doyle lab, this method utilizes an electron-deficient olefin ligand (dimethyl fumarate) to stabilize the Ni-center and prevent


-hydride elimination.
  • Mechanism: The aziridine undergoes oxidative addition to Ni(0), forming a metallacycle. Transmetallation with an organozinc reagent is followed by reductive elimination.[3]

  • Key Advantage: It allows the use of alkyl-zinc reagents, enabling sp3-sp3 coupling, which is notoriously difficult with Pd.

  • Limitation: Requires pre-generation of sensitive organozinc reagents; moisture sensitivity.

Ni-Catalyzed Reductive Cross-Coupling (The Electrophilic Route)

Best for: High-throughput library synthesis and correcting stereochemistry.

This method couples two electrophiles (the aziridine and an aryl halide) using a metallic reductant (Mn or Zn) to turn over the catalyst.[4]

  • Mechanism: Proceeds via a radical opening of the aziridine (often triggered by halide abstraction or SET), generating a carbon-centered radical that is captured by Nickel.

  • Key Advantage: Uses stable, commercially available aryl halides.[5] The radical mechanism allows for stereoconvergence —converting racemic aziridines into single enantiomer amines using chiral ligands (e.g., Biozazoline).

  • Limitation: Heterogeneous reaction mixture (Mn powder); potential for radical side-reactions.

Comparative Performance Data
MetricNegishi Coupling (Doyle, JACS 2012)Reductive Coupling (Doyle, JACS 2017)
Yield (Avg) 65–88%55–82%
Enantioselectivity >98% es (Retention of Enantiopurity)90–97% ee (From Racemic)
Catalyst Loading 5–10 mol% Ni(COD)210 mol% NiCl2·glyme
Ligand Dimethyl Fumarate (Cheap)Chiral BiOx (Specialized)
Temp/Time 0°C to RT / 4–12 hRT / 12–24 h
Functional Group Tolerance Moderate (Esters, Nitriles OK; Ketones sensitive)High (Alcohols, Ketones, Heterocycles OK)

Part 3: Mechanistic Visualization

The following diagrams illustrate the divergent pathways. The Negishi pathway relies on ligand-controlled stabilization, while the Reductive pathway leverages radical intermediates for stereoconvergence.

Ni_Aziridine_Pathways cluster_Negishi Method A: Negishi (Nucleophilic) cluster_Reductive Method B: Reductive (Electrophilic) Start Aziridine Substrate Ni0_A Ni(0)-Ligand (Dimethyl Fumarate) Start->Ni0_A Activated by Ni_Pre Ni(II) Pre-catalyst + Mn(0) Start->Ni_Pre Activated by OxAdd_A Oxidative Addition (Inversion) Ni0_A->OxAdd_A TransMet Transmetallation (R-Zn-X) OxAdd_A->TransMet Prod_A Chiral Amine (Stereoretention) TransMet->Prod_A Reductive Elim. Radical Radical Generation (Ring Opening) Ni_Pre->Radical SET / Halide Capture Radical Capture (Stereodetermining) Radical->Capture Ni-Ar Species Prod_B Enantioenriched Amine (Stereoconvergent) Capture->Prod_B

Figure 1: Mechanistic divergence between Negishi (green) and Reductive (red) pathways. Note the radical intermediate in Method B allows for stereoconvergence from racemic starting materials.

Part 4: Validated Experimental Protocols

Protocol A: Ni-Catalyzed Negishi Coupling (General Procedure)

Reference: Adapted from Huang, C.-Y.; Doyle, A. G. J. Am. Chem. Soc. 2012, 134, 9541.[1]

Reagents:

  • Sulfonyl aziridine (1.0 equiv)

  • Organozinc reagent (1.5 equiv, e.g., PhZnI)

  • Ni(COD)2 (10 mol%)

  • Dimethyl fumarate (10 mol%)

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step:

  • Glovebox Operation: In a nitrogen-filled glovebox, charge a reaction vial with Ni(COD)2 (0.10 equiv) and dimethyl fumarate (0.10 equiv). Dissolve in anhydrous DMA (0.1 M).

  • Substrate Addition: Add the sulfonyl aziridine (1.0 equiv) to the catalyst solution.

  • Nucleophile Addition: Slowly add the organozinc reagent (1.5 equiv) dropwise. Critical: Rapid addition can lead to homocoupling of the zinc reagent.

  • Reaction: Seal the vial and stir at room temperature for 4–12 hours.

  • Quench: Remove from glovebox, quench with sat. NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Ni-Catalyzed Enantioselective Reductive Coupling

Reference: Adapted from Woods, B. P.; et al. J. Am. Chem. Soc. 2017, 139, 5688.

Reagents:

  • Racemic Styrenyl Aziridine (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • NiCl2[5][6][7]·glyme (10 mol%)

  • Ligand: (S,S)-BiOx (15 mol%)

  • Reductant: Mn powder (3.0 equiv)

  • Additive: NaI (0.5 equiv)

  • Solvent: Methanol (0.2 M)

Step-by-Step:

  • Catalyst Formation: In a glovebox, mix NiCl2·glyme and the BiOx ligand in Methanol. Stir for 30 mins to form the complex (solution turns color).

  • Assembly: Add Mn powder, NaI, the aryl iodide, and the racemic aziridine to the reaction vessel.

  • Reaction: Seal and stir vigorously (to suspend Mn) at 23 °C for 24 hours.

  • Workup: Filter through Celite to remove Mn salts. Concentrate and purify via chromatography.

  • Validation: Check enantiomeric excess (ee) via chiral HPLC.

Part 5: Critical Decision Guide

Use the following logic flow to select the appropriate method for your synthesis:

Decision_Tree Q1 Is your Aziridine Enantiopure? Q2_Yes Do you need to preserve this stereochemistry? Q1->Q2_Yes Yes Q2_No Is the Aziridine Racemic? Q1->Q2_No No Method_A USE NEGISHI COUPLING (Stereospecific Inversion) Requires: Organozinc Q2_Yes->Method_A Yes Method_B USE REDUCTIVE COUPLING (Stereoconvergent) Requires: Aryl Halide + Mn Q2_Yes->Method_B No (I want to invert/scramble) Q2_No->Method_B Yes

Figure 2: Decision matrix for selecting the optimal Ni-coupling strategy based on substrate chirality.

References

  • Nickel-Catalyzed Negishi Alkylations of Styrenyl Aziridines Huang, C.-Y.; Doyle, A. G. Journal of the American Chemical Society, 2012 , 134, 9541–9544.[1]

  • Nickel-Catalyzed Enantioselective Reductive Cross-Coupling of Styrenyl Aziridines Woods, B. P.; Orlandi, M.; Huang, C.-Y.; Sigman, M. S.; Doyle, A. G. Journal of the American Chemical Society, 2017 , 139, 5688–5691.[8][3]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides Steiman, T. J.; Liu, J.; Mengiste, A. A.; Doyle, A. G. Journal of the American Chemical Society, 2020 , 142, 7598–7605.[3]

  • Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides Liu, S.; Wang, S.-L.; Wan, J.; et al. Organic Letters, 2023 , 25, 6582–6586.[6]

Sources

Assessing the antibacterial spectrum of novel sulfonamide derivatives against gram-positive and gram-negative bacteria.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Antibacterial Spectrum of Novel Sulfonamide Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Sulfonamide Renaissance

Sulfonamides were the first broad-spectrum antibacterials used systemically, yet widespread resistance has relegated them to second-line therapy for decades. However, the rise of multi-drug resistant (MDR) pathogens has triggered a "sulfonamide renaissance." Modern medicinal chemistry is now focused on novel sulfonamide derivatives —specifically Schiff bases, metal complexes, and heterocyclic hybrids—that bypass traditional resistance mechanisms (e.g., sul gene mutations).

This guide provides a rigorous framework for assessing these novel compounds. It moves beyond basic screening, establishing a standardized, self-validating protocol to objectively compare their efficacy against Gram-positive and Gram-negative panels using CLSI-compliant methodologies.

Mechanistic Basis: Target Engagement & Resistance

To accurately assess a new derivative, one must understand the molecular battlefield. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) .[1][2][3][4][5] They mimic p-aminobenzoic acid (PABA), blocking the synthesis of dihydropteroic acid, a precursor to folate (essential for DNA synthesis).[1][2][5]

Why Novel Derivatives Matter:

  • Permeability: Standard sulfonamides often struggle to penetrate the outer membrane of Gram-negative bacteria (e.g., P. aeruginosa). Novel lipophilic derivatives (e.g., quinazoline-sulfonamide hybrids) are designed to cross this barrier.

  • Binding Affinity: Modifications at the

    
    -position can alter the pKa, optimizing ionization for better binding to the DHPS active site.
    
Pathway Visualization: Folate Synthesis Inhibition

The following diagram illustrates the specific intervention points of sulfonamides versus potentiators like Trimethoprim.[3][6]

FolatePathway PABA PABA + Pteridine DHP Dihydropteroic Acid PABA->DHP Catalysis DHPS Enzyme: DHPS DHPS->PABA Target DHF Dihydrofolic Acid DHP->DHF Glutamate addition THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF Reduction DHFR Enzyme: DHFR DHFR->DHF Target SULF Sulfonamide Derivatives (Competitive Inhibition) SULF->DHPS BLOCKS TMP Trimethoprim (Synergistic Block) TMP->DHFR BLOCKS

Figure 1: The Folate Biosynthesis Pathway showing the competitive inhibition of DHPS by sulfonamides and the downstream blockade by Trimethoprim.

Experimental Protocol: Broth Microdilution (The Gold Standard)

Do not rely on disk diffusion (Kirby-Bauer) for primary evaluation of novel compounds; it is qualitative and affected by the diffusion rate of the molecule in agar. The Broth Microdilution Method (following CLSI M07 guidelines) is the mandatory quantitative standard for determining Minimum Inhibitory Concentration (MIC).

Critical Reagents & Controls
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Reasoning: Standardizes divalent cations (

    
    , 
    
    
    
    ) which affect membrane permeability and antibiotic activity.
  • Inoculum:

    
     CFU/mL.
    
  • Positive Control: Sulfamethoxazole (SMX) and Ciprofloxacin (CIP).

  • Negative Control: Sterility check (media only).

  • Solvent Control: DMSO (ensure final concentration < 1% to avoid toxicity).

Step-by-Step Workflow
  • Compound Preparation: Dissolve novel derivatives in 100% DMSO. Dilute serially (2-fold) in CAMHB to achieve a test range (e.g., 64

    
    g/mL down to 0.125 
    
    
    
    g/mL).
  • Inoculum Standardization: Prepare a direct colony suspension in saline to match a 0.5 McFarland Standard (

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to reach the target density.
    
  • Plate Loading: Add 50

    
    L of diluted compound + 50 
    
    
    
    L of bacterial inoculum to 96-well plates.
  • Incubation: 16–20 hours at 35°C

    
     2°C in ambient air.
    
  • Readout: The MIC is the lowest concentration with no visible growth .

Workflow Visualization

MIC_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (in CAMHB) Stock->Dilution Plate 96-Well Plate (50µL Cmpd + 50µL Bact) Dilution->Plate Inoculum Bacterial Susp. (0.5 McFarland) Inoculum->Plate Incubate Incubate 16-20h @ 35°C Plate->Incubate Read Read MIC (No Turbidity) Incubate->Read

Figure 2: Standardized Broth Microdilution Workflow for accurate MIC determination.

Comparative Performance Guide

When publishing your data, you must benchmark your novel derivative against established standards. Below is a comparative template based on typical performance profiles of high-potency novel derivatives (e.g., N-acylsulfonamides or metal-complexed sulfonamides) versus traditional drugs.

Representative Data: Novel Derivative vs. Standards
Bacterial StrainTypeNovel Derivative (SULF-X)Sulfamethoxazole (SMX)Ciprofloxacin (CIP)Interpretation
S. aureus (ATCC 29213) Gram (+)0.5

g/mL
32

g/mL
0.25

g/mL
High Potency. The derivative outperforms SMX significantly, likely due to better lipophilicity entering the thick peptidoglycan layer.
E. coli (ATCC 25922) Gram (-)4.0

g/mL
8.0

g/mL
0.015

g/mL
Moderate Improvement. Gram-negative outer membranes remain a barrier, but the derivative shows enhanced activity over the parent SMX.
P. aeruginosa (MDR) Gram (-)64

g/mL
>128

g/mL
0.5

g/mL
Limited Utility. Like most sulfonamides, the novel derivative struggles against Pseudomonas efflux pumps, though it is measurably better than SMX.
S. aureus (MRSA) Gram (+)2.0

g/mL
>64

g/mL
>32

g/mL
Breakthrough Potential. The derivative bypasses common resistance mechanisms affecting both SMX and CIP.
Data Analysis & Causality
  • Gram-Positive Dominance: Novel sulfonamide derivatives, particularly those with electron-withdrawing groups (e.g., -NO2, -Cl), often show superior efficacy against Gram-positives like S. aureus. This is attributed to the hydrophobic character of the new substituents facilitating passive diffusion.

  • The Gram-Negative Gap: Activity against E. coli is often lower than S. aureus. To improve this, researchers often employ hybridization strategies (e.g., linking sulfonamides with quinolones or thienopyrimidines) to leverage dual mechanisms of action.

Structure-Activity Relationship (SAR) Insights

To elevate your research from "observation" to "science," you must explain why a derivative works.

  • The

    
    -Substituent (The Pharmacophore): 
    
    • This site dictates the pKa of the sulfonamide.

    • Insight: Heterocyclic rings (e.g., isoxazole, pyrimidine) at

      
       are crucial. They withdraw electrons, lowering the pKa to ~6.5–7.5. This ensures the molecule is roughly 50% ionized at physiological pH, balancing solubility (ionized form) with membrane penetration (unionized form).
      
  • The

    
    -Amino Group: 
    
    • Rule: Must remain free or be a prodrug.

    • Insight: The free amino group is essential for mimicking the para-amino group of PABA. Derivatization here usually destroys activity unless the body cleaves it back to the free amine.

  • Lipophilicity (LogP):

    • Novel derivatives with bulky aromatic tails often exhibit increased LogP.

    • Effect: Higher LogP correlates with better activity against MRSA but may reduce solubility in aqueous media, necessitating careful formulation (e.g., salt forms).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science.

  • Durgun, M., et al. (2020). Synthesis, characterization and biological evaluation of novel sulfonamide derivatives. Journal of Molecular Structure.

  • Bhat, M. A., et al. (2021). Sulfonamides: A review of their antibacterial activity and structure-activity relationships. Antibiotics.[1][2][3][4][5][6][7][8][9][10][11]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine (CAS: 50354-99-9) is a functionalized aniline intermediate often utilized in the synthesis of kinase inhibitors and high-value pharmacophores.[1][2]

Critical Warning: While specific toxicological data (LD50) for this exact intermediate may be sparse in public registries, its structural motifs dictate that it be handled as a High-Potency Toxicant .[1][2]

Structural Hazard Analysis (The "Why")

To ensure safety, we must deconstruct the molecule into its functional hazards.[1] This approach allows us to predict toxicity in the absence of comprehensive clinical data.

Functional MotifAssociated Physiological HazardMechanism of Action
Phenylamine (Aniline Core) Methemoglobinemia & Carcinogenicity Anilines oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][2][3] They are rapidly absorbed through intact skin.
Sulfonamide Linker Sensitization (Anaphylaxis) The sulfonyl group can act as a hapten, triggering severe allergic reactions in sensitized individuals.[1]
Piperidine Ring Corrosivity / Irritation Contributes to mucous membrane irritation and potential neurotoxicity at high concentrations.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1][2] The following matrix defines the minimum requirements for handling this compound in solid or solution phase.

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter and operation.

PPE_Selection Start Start: Assess Operation State State of Matter? Start->State Solid Solid / Powder (Weighing, Transfer) State->Solid Solution Solution Phase (Reaction, Extraction) State->Solution Resp_Solid Respiratory: N95 (Min) or P100/PAPR Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (5 mil) Solid->Glove_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solv Standard (MeOH, EtOAc) Solvent_Check->Standard_Solv Penetrating_Solv Penetrating (DCM, DMSO) Solvent_Check->Penetrating_Solv Glove_Std Gloves: Double Nitrile (Inspect q30m) Standard_Solv->Glove_Std Glove_Lam Gloves: Laminate (Silver Shield) UNDER Nitrile Penetrating_Solv->Glove_Lam

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2]

Detailed PPE Specifications
ComponentSpecificationOperational Note
Hand Protection Double Nitrile (minimum 5 mil outer).[1][2] For DCM/DMSO solutions:Laminate (Silver Shield) liners required.[1][2]Change Frequency: Every 60 mins or immediately upon splash. Anilines permeate nitrile invisibly.[1]
Respiratory N95 (minimum) for closed weighing.[1][2] P100 for open handling outside hood (discouraged).[2]Fit Test: Mandatory. Facial hair compromises seal.
Body Protection Tyvek Lab Coat (Disposable) with elastic cuffs.[1][2]Avoid Cotton: Cotton absorbs anilines, creating a dermal patch that continuously doses the skin.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent).[1][2]Safety glasses are insufficient due to the risk of fine dust migration or liquid splash.

Operational Protocol: Safe Handling Workflow

Phase 1: Engineering Controls & Setup

Before opening the vial, verify the following:

  • Fume Hood: Face velocity must be 100 fpm (0.5 m/s) . Work at least 6 inches inside the sash.[1]

  • Static Control: Sulfonamide powders are often electrostatic.[1] Use an ionizing fan or antistatic gun during weighing to prevent powder "fly-out."[1][2]

  • Decontamination Stage: Prepare a "Decon Station" inside the hood containing:

    • 10% Dish Soap / Water solution.[1]

    • Ethanol or Isopropanol wash bottle.[1]

    • HazMat absorbent pads (Yellow/Pink).[1][2]

Phase 2: Weighing & Solubilization

Objective: Minimize dust generation and prevent surface contamination.[1][4]

  • Don PPE: Follow the matrix above. Double glove immediately.

  • Tare: Place the receiving vessel (flask/vial) on the balance.

  • Transfer:

    • Do NOT use a spatula if the powder is fluffy/static.[1] Use a weighing paper funnel or pour directly if free-flowing.[2]

    • Technique: Keep the receiving vessel closed whenever not actively adding solid.

  • Solubilization: Add solvent slowly down the side of the vessel to wash down adherent powder.[1]

  • Wipe Down: Immediately wipe the exterior of the stock vial and the receiving vessel with an ethanol-dampened Kimwipe.[1] Discard this wipe into solid hazardous waste.

Phase 3: Cleanup & Decontamination

Anilines are notorious for leaving invisible residues that oxidize later.[1]

  • Primary Wash: Spray the work surface with Ethanol .[1] Wipe with absorbent pads.

  • Secondary Wash: Spray with 10% Soap/Water .[1] The surfactant lifts the lipophilic aniline residues that solvent might just smear.[1]

  • Doffing:

    • Remove outer gloves and discard as contaminated waste.[1]

    • Remove Tyvek coat (turn inside out).[2]

    • Remove inner gloves last.[1]

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Procedures

Exposure Response[1][4][5][6][7]
  • Skin Contact: IMMEDIATE action required.[1][4][5][6][7][8]

    • Drench with water for 15 minutes.[9][5][7]

    • Use soap; water alone is ineffective against lipophilic anilines.[1]

    • Medical Alert: Inform medical personnel of Potential Methemoglobinemia .[1]

  • Eye Contact: Flush for 15 minutes. Do not rub.

  • Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen (medical personnel only).[1]

Spill Management

Small Spill (< 5g):

  • Cover with HazMat pads (do not use paper towels; they spread the chemical).[1]

  • Wet the pads with ethanol to facilitate absorption.[1]

  • Double bag all waste.[1][5] Label "TOXIC - ANILINE DERIVATIVE".[1][2]

Waste Disposal

Do not mix with general organic waste streams if possible.[1] Segregation prevents cross-reaction.

Waste StreamClassificationPackaging
Solid Waste Hazardous Organic SolidDouble-bagged, rigid container.[1][2] Label: "Toxic Solid."[1]
Liquid Waste Halogenated vs. Non-HalogenatedSegregate based on solvent used.[1] Do not mix with oxidizers (e.g., Nitric Acid).
Sharps/Glass Chemically Contaminated SharpsRigid sharps container.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2947433, this compound.[1][2] Retrieved from [Link][1][2]

  • Centers for Disease Control and Prevention (NIOSH). Aniline: Systemic Agent Information.[1] NIOSH Emergency Response Safety and Health Database.[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.